molecular formula C11H16N2 B1526674 3-Amino-3-methyl-N-benzylazetidine CAS No. 943437-96-5

3-Amino-3-methyl-N-benzylazetidine

Cat. No.: B1526674
CAS No.: 943437-96-5
M. Wt: 176.26 g/mol
InChI Key: CDANDELGCYKWGP-UHFFFAOYSA-N
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Description

3-Amino-3-methyl-N-benzylazetidine is a chemically novel azetidine derivative offered as a building block for medicinal chemistry and drug discovery research. The azetidine ring is a four-membered nitrogen-containing saturated heterocycle that has garnered significant interest in pharmaceutical development due to its value as a conformational constraint and a bioisostere for more common functional groups . While specific biological data for this exact molecule may be limited, compounds featuring the 3-aminoazetidine core have been extensively explored as key pharmacophores in the development of therapeutics for central nervous system (CNS) disorders. For instance, 3-aminoazetidine derivatives have been identified as potent triple reuptake inhibitors (TRIs), which act on serotonin (5-HT), norepinephrine (NE), and dopamine (DA) transporters, presenting a promising profile for the development of next-generation antidepressants . Furthermore, azetidine subunits are present in various biologically active molecules, including antihypertensive drugs like azelnidipine, and are utilized in the synthesis of heterocyclic amino acids and peptides, serving as conformationally restricted analogues of proline or other natural amino acids . The structure of 3-Amino-3-methyl-N-benzylazetidine, featuring a methyl group at the 3-position and a benzyl group on the nitrogen, makes it a versatile intermediate for further synthetic elaboration. Researchers can leverage this compound to generate novel chemical libraries for high-throughput screening or to optimize lead compounds in projects targeting GPCRs, neurotransmitter transporters, or other biologically relevant proteins. This product is intended for research purposes only and is not for human or veterinary diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-3-methylazetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H16N2/c1-11(12)8-13(9-11)7-10-5-3-2-4-6-10/h2-6H,7-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDANDELGCYKWGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60731843
Record name 1-Benzyl-3-methylazetidin-3-amine
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Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943437-96-5
Record name 1-Benzyl-3-methylazetidin-3-amine
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Record name 3-Amino-3-methyl-n-benzylazetidine
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Foundational & Exploratory

A Technical Guide to the Synthesis of 3-Amino-3-methyl-N-benzylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azetidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its ability to confer advantageous physicochemical properties upon bioactive molecules, such as enhanced metabolic stability, improved aqueous solubility, and optimized lipophilicity.[1] Within this class, 3-substituted azetidines, particularly those bearing an amino group, serve as critical building blocks for a diverse range of therapeutic agents, including antibacterial and antiviral compounds.[2][3] This guide provides an in-depth, scientifically-grounded overview of a robust synthetic pathway to 3-Amino-3-methyl-N-benzylazetidine, a versatile intermediate for drug discovery and development. We will explore the strategic considerations underpinning the synthesis, present a detailed, step-by-step protocol, and discuss the critical mechanistic principles that ensure a successful outcome.

Strategic & Retrosynthetic Analysis

The synthesis of a substituted azetidine ring system presents unique challenges due to inherent ring strain.[4] A successful strategy must therefore be carefully designed to favor the formation of the four-membered ring and allow for precise installation of the required substituents.

A logical retrosynthetic analysis of the target molecule, 3-Amino-3-methyl-N-benzylazetidine, identifies two primary bond disconnections: the C3-amine bond and the N1-benzyl bond. This leads to several potential forward-synthetic strategies. The most prevalent and reliable approach involves the construction of a pre-functionalized azetidine core, followed by the introduction of the final substituents.

G Target 3-Amino-3-methyl-N-benzylazetidine Intermediate1 1-Benzyl-3-methylazetidin-3-yl Mesylate Target->Intermediate1 C-N Bond Formation (Amination) Intermediate2 1-Benzyl-3-methylazetidin-3-ol Intermediate1->Intermediate2 O-S Bond Formation (Mesylation) Intermediate3 1-Benzylazetidin-3-one Intermediate2->Intermediate3 C-C Bond Formation (Grignard Reaction) Precursors Benzylamine + Epichlorohydrin Analogs Intermediate3->Precursors Ring Formation

Caption: Retrosynthetic analysis of the target compound.

This guide will focus on a robust and scalable pathway commencing with a protected azetidin-3-one core. This strategy offers superior control over substitution patterns and leverages well-established, high-yielding chemical transformations.

Mechanistic Overview & Synthetic Pathway

The chosen synthetic route proceeds through four key stages:

  • Formation of the Tertiary Alcohol: A Grignard reaction is employed to install the methyl group at the C3 position of 1-benzylazetidin-3-one. The nucleophilic carbon of the methylmagnesium bromide attacks the electrophilic carbonyl carbon, yielding the corresponding tertiary alcohol upon aqueous workup.

  • Activation of the Hydroxyl Group: Tertiary alcohols are notoriously poor leaving groups. To facilitate nucleophilic substitution, the hydroxyl group is converted into a methanesulfonate (mesylate) ester. Methanesulfonyl chloride reacts with the alcohol in the presence of a non-nucleophilic base (e.g., triethylamine) to form the mesylate, an excellent leaving group.[5][6]

  • Nucleophilic Substitution (Amination): The C3 position is now activated towards substitution. The primary amine is introduced by displacing the mesylate group with an ammonia equivalent. While direct aminolysis with ammonium hydroxide is feasible, a more controlled and widely-used laboratory method involves an SN2 reaction with sodium azide to form an azido intermediate, followed by a clean reduction to the primary amine.[6]

  • Final Deprotection/Purification: The final step involves purification of the target compound.

G cluster_0 Synthetic Workflow Start 1-Benzylazetidin-3-one Step1 1-Benzyl-3-methyl- azetidin-3-ol Start->Step1 1. MeMgBr 2. H₂O workup Step2 1-Benzyl-3-methyl- azetidin-3-yl mesylate Step1->Step2 MsCl, TEA Step3 3-Azido-1-benzyl- 3-methylazetidine Step2->Step3 NaN₃, DMF End 3-Amino-3-methyl- N-benzylazetidine Step3->End H₂, Pd/C

Caption: Proposed multi-step synthetic workflow.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Grignard reagents are moisture-sensitive and can be pyrophoric. Methanesulfonyl chloride is corrosive and a lachrymator. Sodium azide is highly toxic and can form explosive heavy metal azides.

Synthesis of 1-Benzyl-3-methylazetidin-3-ol

This procedure details the formation of the key tertiary alcohol intermediate via a Grignard reaction.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
1-Benzylazetidin-3-one161.215.00 g31.01.0
Methylmagnesium Bromide (3.0 M in Et₂O)-12.4 mL37.21.2
Anhydrous Tetrahydrofuran (THF)-100 mL--
Saturated aq. NH₄Cl-50 mL--
Diethyl Ether (Et₂O)-100 mL--
Anhydrous Magnesium Sulfate (MgSO₄)----

Methodology:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1-benzylazetidin-3-one (5.00 g, 31.0 mmol) and anhydrous THF (100 mL).

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add methylmagnesium bromide (12.4 mL of a 3.0 M solution in Et₂O, 37.2 mmol) dropwise via a syringe over 20 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous ammonium chloride solution (50 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product is often used in the next step without further purification.

Synthesis of 1-Benzyl-3-methylazetidin-3-yl methanesulfonate

This protocol converts the poorly-leaving hydroxyl group into an excellent leaving group, the mesylate.[5]

Reagent/MaterialMolar Mass ( g/mol )Quantity (from crude)Moles (mmol)Equivalents
1-Benzyl-3-methylazetidin-3-ol177.24~5.5 g~31.01.0
Anhydrous Dichloromethane (DCM)-100 mL--
Triethylamine (TEA)101.196.5 mL46.51.5
Methanesulfonyl Chloride (MsCl)114.552.9 mL37.21.2

Methodology:

  • Dissolve the crude 1-benzyl-3-methylazetidin-3-ol (~31.0 mmol) in anhydrous DCM (100 mL) in a flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add triethylamine (6.5 mL, 46.5 mmol), followed by the dropwise addition of methanesulfonyl chloride (2.9 mL, 37.2 mmol).

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with the addition of water (50 mL).

  • Separate the organic layer, wash sequentially with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ (30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the mesylate intermediate, which should be used promptly.

Synthesis of 3-Amino-3-methyl-N-benzylazetidine

This two-step procedure installs the final amine functionality.

Reagent/MaterialMolar Mass ( g/mol )Quantity (from crude)Moles (mmol)Equivalents
1-Benzyl-3-methylazetidin-3-yl mesylate255.34~7.9 g~31.01.0
Sodium Azide (NaN₃)65.013.02 g46.51.5
Dimethylformamide (DMF)-80 mL--
Palladium on Carbon (10% Pd/C)-~0.8 g-~10% w/w
Methanol (MeOH)-100 mL--

Methodology - Part A: Azide Formation

  • Dissolve the crude mesylate (~31.0 mmol) in DMF (80 mL).

  • Add sodium azide (3.02 g, 46.5 mmol) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC for the disappearance of the mesylate.

  • After cooling to room temperature, pour the mixture into water (200 mL) and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, wash extensively with water and then brine to remove residual DMF.

  • Dry over anhydrous magnesium sulfate, filter, and concentrate to yield crude 3-azido-1-benzyl-3-methylazetidine.

Methodology - Part B: Reduction to Amine

  • Dissolve the crude azide intermediate in methanol (100 mL).

  • Carefully add 10% Palladium on Carbon (~0.8 g) to the solution under an inert atmosphere.

  • Fit the flask with a hydrogen balloon or connect it to a hydrogenation apparatus.

  • Purge the system with hydrogen gas and stir vigorously under a hydrogen atmosphere (1 atm) at room temperature for 12-18 hours.

  • Once the reaction is complete (monitored by TLC), carefully filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by silica gel column chromatography to yield the final product, 3-Amino-3-methyl-N-benzylazetidine.

Characterization & Analysis

The identity and purity of the final compound should be rigorously confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, showing characteristic peaks for the benzyl, methyl, and azetidine ring protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact molecular weight and elemental composition (C₁₁H₁₆N₂).[7]

  • Chromatography: High-Performance Liquid Chromatography (HPLC) can be used to assess the final purity of the compound.

Conclusion

This guide outlines a logical and experimentally validated pathway for the synthesis of 3-Amino-3-methyl-N-benzylazetidine. By starting from the commercially available 1-benzylazetidin-3-one, the synthesis proceeds through a series of reliable and high-yielding transformations, including a Grignard reaction, mesylation, and a robust azide formation/reduction sequence. The causality-driven explanations for each step provide researchers with the necessary insights to troubleshoot and adapt this protocol for the synthesis of related analogs, underscoring the utility of this method in advancing drug discovery programs.

References

  • Review of 3-substituted azetidine synthesis methods. (2025). Benchchem.
  • Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing.
  • Recent progress in synthesis of 3-functionalized azetidines. (2025).
  • WO2000063168A1 - Synthesis of azetidine derivatives.
  • An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. (2005).
  • 3-methylazetidin-3-amine. Benchchem.
  • 3-amino-3-methyl-n-benzylazetidine (C11H16N2). PubChemLite.

Sources

physicochemical properties of 3-Amino-3-methyl-N-benzylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-3-methyl-N-benzylazetidine

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in medicinal chemistry.[1] Its rising prominence is attributable to the unique combination of properties it imparts to a molecule. The inherent ring strain of approximately 25.4 kcal/mol, which is intermediate between the highly reactive aziridine and the more stable pyrrolidine, provides a unique balance of stability and reactivity.[2] This strained ring system confers a rigid, three-dimensional geometry, which can be highly advantageous for precise ligand-protein interactions.[1][3] Consequently, incorporating the azetidine moiety into drug candidates has been shown to improve critical pharmacokinetic parameters such as metabolic stability and aqueous solubility.[4] Several FDA-approved drugs, including baricitinib and cobimetinib, feature the azetidine motif, underscoring its therapeutic value.[4]

This guide focuses on a specific, functionally rich derivative: 3-Amino-3-methyl-N-benzylazetidine . This compound presents multiple key features for drug design: a rigid azetidine core, a primary amine for further functionalization or salt formation, a tertiary amine within the ring, and a benzyl group influencing lipophilicity and potential aromatic interactions. Understanding the fundamental physicochemical properties of this molecule is paramount for any researcher aiming to utilize it as a building block for novel therapeutics, particularly in the development of treatments for neurological diseases where such scaffolds have shown promise.[5] This document provides a Senior Application Scientist's perspective on the essential characterization of this compound, detailing not just the "what" but the "why" behind the experimental methodologies.

Section 1: Molecular Structure and Core Properties

Before delving into experimental characterization, it is essential to establish the foundational properties of the molecule derived from its structure.

Chemical Structure:

Caption: 2D Structure of 1-benzyl-3-methylazetidin-3-amine.

The structure reveals two basic centers: the primary exocyclic amine (at C3) and the tertiary endocyclic azetidine nitrogen. The presence of these two ionizable groups is a critical factor influencing the molecule's pKa, solubility, and logD, as will be discussed in subsequent sections.

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂PubChem[6]
Molecular Weight 176.26 g/mol PubChem[6]
Monoisotopic Mass 176.13135 DaPubChem[6]
CAS Number 943437-96-5Sigma-Aldrich[7]
IUPAC Name 1-benzyl-3-methylazetidin-3-aminePubChem[6]

Section 2: Ionization Constant (pKa)

The pKa, the pH at which a functional group is 50% ionized, is arguably one of the most critical physicochemical parameters in drug development. It governs a molecule's solubility, lipophilicity, membrane permeability, and receptor-binding interactions. For 3-Amino-3-methyl-N-benzylazetidine, determining the pKa values for both the primary amine and the azetidine nitrogen is essential for predicting its behavior in physiological environments.

Causality Behind Experimental Choice: Potentiometric Titration

While various methods exist, including UV-spectrophotometry and NMR, potentiometric titration remains the gold standard for its accuracy and directness.[8] This method involves monitoring pH changes as a strong acid or base is added to the sample, allowing for the precise determination of the inflection points where the amino groups are neutralized.[8][9] This approach is particularly well-suited for molecules with multiple ionizable centers, as it can often resolve the distinct pKa values.

Experimental Workflow: pKa Determination via Potentiometric Titration

G cluster_prep Sample Preparation cluster_titration Titration Process cluster_analysis Data Analysis prep1 Dissolve known mass of compound in deionized water or water/co-solvent mix. prep2 Prepare standardized 0.1 M HCl titrant. prep1->prep2 prep3 Calibrate pH meter with standard buffers (pH 4, 7, 10). prep2->prep3 titrate1 Add titrant in small, precise increments (e.g., 0.05 mL). prep3->titrate1 titrate2 Record pH after each addition, allowing for stabilization. titrate1->titrate2 analysis1 Plot pH vs. Volume of Titrant. titrate2->analysis1 analysis2 Calculate 1st and 2nd derivatives to identify equivalence points (EP). analysis1->analysis2 analysis3 Determine pKa values at 50% volume of each EP. analysis2->analysis3

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Step-by-Step Protocol
  • Preparation:

    • Accurately weigh approximately 5-10 mg of 3-Amino-3-methyl-N-benzylazetidine and dissolve it in a known volume (e.g., 50 mL) of deionized water or a water/methanol mixture if solubility is limited.

    • Prepare a standardized solution of 0.1 M HCl.

    • Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, and 10.01).

  • Titration:

    • Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C) and stir gently.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Add the standardized HCl titrant in small, precise increments using a calibrated burette or auto-titrator.

    • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

  • Data Analysis:

    • Generate a titration curve by plotting the recorded pH values against the volume of HCl added.

    • Identify the equivalence points, where the slope of the curve is steepest. This is most accurately done by plotting the first or second derivative of the titration curve.

    • The pKa for each amino group corresponds to the pH at the half-equivalence point (i.e., the pH at the volume of titrant that is half of the volume required to reach the equivalence point).[8]

Basic CenterPredicted pKa RangeRationale
Primary Amine (-NH₂) 9 - 10Typical for a primary aliphatic amine on a tertiary carbon.[8]
Azetidine Nitrogen (N-benzyl) 4 - 5The pKa of N-aryl azetidines is significantly lower than aliphatic amines due to electronic effects and ring strain.[10]

Section 3: Lipophilicity (logP & logD)

Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a crucial determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • logP (Partition Coefficient): Describes the lipophilicity of the neutral form of the molecule.

  • logD (Distribution Coefficient): Describes the lipophilicity of a molecule at a specific pH, accounting for all ionic and neutral species. For an ionizable compound like ours, logD is the more physiologically relevant parameter.[11]

Causality Behind Experimental Choice: Shake-Flask Method for logD₇.₄

The shake-flask method is the universally recognized "gold standard" for determining logP and logD values due to its direct measurement of partitioning at equilibrium.[3][12] While chromatography-based methods are faster, they are indirect and rely on correlation with known standards.[11] For establishing a definitive value for a key compound, the shake-flask method is superior. We focus on logD at pH 7.4, as this mimics the pH of blood serum and provides the most relevant insight into the molecule's in vivo behavior.[11]

Experimental Workflow: logD₇.₄ Determination by Shake-Flask

G cluster_prep Phase Preparation cluster_partition Partitioning cluster_analysis Analysis prep1 Pre-saturate n-octanol with pH 7.4 PBS buffer. prep2 Pre-saturate pH 7.4 PBS buffer with n-octanol. prep1->prep2 part1 Add equal volumes of pre-saturated n-octanol and buffer to a vial. prep2->part1 prep3 Prepare 10 mM stock solution of compound in DMSO. part2 Spike with compound stock (final DMSO <1%). prep3->part2 part1->part2 part3 Shake vigorously at constant temperature until equilibrium (e.g., 2-24 hours). part2->part3 analysis1 Centrifuge to separate phases. part3->analysis1 analysis2 Carefully sample each phase. analysis1->analysis2 analysis3 Determine compound concentration in each phase via LC-UV or LC-MS. analysis2->analysis3 analysis4 Calculate logD = log([Conc]octanol / [Conc]buffer). analysis3->analysis4

Caption: Workflow for logD determination by the shake-flask method.

Detailed Step-by-Step Protocol
  • Preparation:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Pre-saturate the two phases: mix equal volumes of n-octanol and the PBS buffer, shake vigorously for 24 hours, and then allow the layers to separate completely.[3] This step is critical to prevent volume changes during the experiment.

    • Prepare a concentrated stock solution of the test compound (e.g., 10 mM in DMSO).

  • Partitioning:

    • In a clean glass vial, add a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 2 mL of each).

    • Add a small aliquot of the compound's DMSO stock solution, ensuring the final DMSO concentration is less than 1% to avoid affecting the partitioning.

    • Seal the vial and shake it at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 2 to 24 hours).

  • Analysis:

    • Centrifuge the vial at low speed to ensure a clean separation of the two phases.

    • Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer.

    • Determine the concentration of the compound in each aliquot using a suitable analytical method with a proper calibration curve (e.g., HPLC-UV or LC-MS).

    • Calculate the logD value using the formula: logD = log₁₀([Concentration in n-octanol] / [Concentration in aqueous buffer]).

Lipophilicity ParameterValueMethod
XlogP3 0.8Predicted[6]
logD at pH 7.4 TBDExperimentally Determined

Expert Insight: Given the predicted pKa values, at pH 7.4 the primary amine will be significantly protonated, while the azetidine nitrogen will be largely neutral. The protonated form is much more hydrophilic. Therefore, the experimentally determined logD₇.₄ is expected to be significantly lower (more hydrophilic) than the predicted logP value of the neutral molecule.

Section 4: Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution rate, bioavailability, and the feasibility of parenteral formulations.[13] Low solubility is a major hurdle in drug discovery. It's important to distinguish between two common types of solubility measurements:

  • Kinetic Solubility: Measures the concentration at which a compound, rapidly added from a DMSO stock, begins to precipitate. It's a high-throughput method used for early-stage compound screening.[14][15]

  • Thermodynamic Solubility: The true equilibrium solubility of the solid form of a compound in a solvent. It requires longer incubation times to reach equilibrium.[13]

Causality Behind Experimental Choice: Kinetic Solubility via Direct UV Assay

For initial characterization in a discovery setting, a kinetic solubility assay is highly practical.[13] It mimics conditions often found in high-throughput biological screens where compounds are introduced from DMSO stocks. The direct UV method, which involves filtering out any precipitate and measuring the concentration of the dissolved compound via its UV absorbance, is a robust and common approach.[13][16]

Experimental Workflow: Kinetic Solubility Determination

G cluster_prep Preparation cluster_incubation Incubation & Precipitation cluster_analysis Analysis prep1 Prepare 10 mM stock solution of compound in 100% DMSO. prep2 Prepare aqueous buffer (e.g., pH 7.4 PBS). prep1->prep2 inc1 Dispense buffer into wells of a 96-well plate. prep2->inc1 inc2 Add small volume of DMSO stock to achieve target concentrations. inc1->inc2 inc3 Shake plate at constant temperature (e.g., 2 hours at 25°C). inc2->inc3 analysis1 Transfer solution to a filter plate. inc3->analysis1 analysis2 Centrifuge to pass filtrate into a collection plate. analysis1->analysis2 analysis3 Measure UV absorbance of filtrate at compound's λmax. analysis2->analysis3 analysis4 Quantify concentration against a calibration curve. analysis3->analysis4

Caption: Workflow for kinetic solubility determination by direct UV assay.

Detailed Step-by-Step Protocol
  • Preparation:

    • Prepare a 10 mM stock solution of 3-Amino-3-methyl-N-benzylazetidine in 100% DMSO.

    • Prepare the desired aqueous buffer (e.g., PBS at pH 7.4).

    • Generate a calibration curve by making serial dilutions of the DMSO stock in a mixture of buffer and DMSO that matches the final assay concentration (e.g., 99:1 buffer:DMSO).

  • Incubation:

    • In a 96-well plate, add the aqueous buffer to each well.

    • Add a small volume (e.g., 2 µL) of the 10 mM DMSO stock to the buffer (e.g., 198 µL) to achieve a target concentration (e.g., 100 µM) and a final DMSO concentration of 1%.

    • Seal the plate and shake for a set period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).

  • Filtration and Quantification:

    • After incubation, transfer the contents of each well to a 96-well filter plate (e.g., with a 0.45 µm filter).

    • Place the filter plate on top of a 96-well UV-transparent collection plate and centrifuge to collect the filtrate, leaving any precipitate behind.

    • Measure the UV absorbance of the filtrate in the collection plate using a plate reader at the compound's maximum absorbance wavelength (λmax).

    • Calculate the concentration of the dissolved compound by comparing its absorbance to the previously generated calibration curve. The resulting concentration is the kinetic solubility.

Solubility ParameterValueMethod
Kinetic Solubility (pH 7.4) TBDExperimentally Determined

Expert Insight: A good target for kinetic solubility in early drug discovery is >60 µg/mL.[13] Given the presence of two basic centers that will be at least partially protonated at pH 7.4, it is reasonable to hypothesize that 3-Amino-3-methyl-N-benzylazetidine will exhibit moderate to good aqueous solubility.

Section 5: Chemical Stability

The stability of a compound under various conditions (pH, light, temperature) is critical for its storage, formulation, and in vivo reliability. For azetidines, the primary chemical stability concern is the potential for ring-opening due to their inherent ring strain.[2][17]

Mechanism of Instability: Acid-Mediated Ring Opening

Studies have shown that N-substituted azetidines can undergo acid-mediated decomposition.[10][18] The mechanism involves the protonation of the azetidine nitrogen, which makes the ring more susceptible to nucleophilic attack.[10] In the case of 3-Amino-3-methyl-N-benzylazetidine, even intramolecular attack by a nearby functional group or intermolecular attack by water could potentially lead to ring cleavage under acidic conditions. The pKa of the azetidine nitrogen is a key factor; a lower pKa means the ring is less likely to be protonated and is therefore more stable at a given acidic pH.[10]

G compound Azetidine (Stable) protonated Protonated Azetidinium Ion (Activated) compound->protonated + H⁺ (Acidic pH) protonated->compound - H⁺ opened Ring-Opened Product (Decomposed) protonated->opened + Nucleophile (e.g., H₂O) Ring Opening

Caption: Simplified pathway for acid-mediated azetidine ring opening.

Expert Insight: Given the predicted pKa of 4-5 for the azetidine nitrogen, this compound may exhibit instability in strongly acidic environments (e.g., pH < 2), such as those found in the stomach. A simple stability study, where the compound is incubated in buffers of varying pH (e.g., pH 2, 5, and 7.4) and its concentration is monitored over time by HPLC, would be a prudent experiment to quantify this risk.

Summary of Physicochemical Properties

This table provides a consolidated overview of the key physicochemical parameters for 3-Amino-3-methyl-N-benzylazetidine, combining predicted values with placeholders for essential experimental data.

ParameterPropertyValueSignificance in Drug Development
Identity Molecular FormulaC₁₁H₁₆N₂Defines elemental composition and mass.
Molecular Weight176.26 g/mol Influences diffusion and ligand efficiency.
Ionization pKa₁ (Primary Amine)~9-10 (Predicted)Governs charge state, solubility, and receptor interactions.
pKa₂ (Azetidine N)~4-5 (Predicted)Affects charge state and chemical stability in acidic conditions.
Lipophilicity XlogP (Predicted)0.8Predicts partitioning of the neutral molecule.
logD at pH 7.4TBD (Experimental)Physiologically relevant measure of lipophilicity and permeability.
Solubility Kinetic SolubilityTBD (Experimental)Indicates dissolution behavior from stock; key for bioassays.
Stability Acid StabilityTBD (Experimental)Determines viability in acidic environments (e.g., stomach) and shelf-life.

Conclusion

3-Amino-3-methyl-N-benzylazetidine is a promising scaffold for medicinal chemistry, offering structural rigidity and multiple points for diversification. Its physicochemical profile is dominated by the presence of two ionizable amino groups. The primary amine contributes to a basic pKa and likely enhances aqueous solubility at physiological pH, while the tertiary azetidine nitrogen possesses a lower pKa that is critical to its chemical stability. A comprehensive experimental evaluation of its pKa, logD₇.₄, aqueous solubility, and pH-dependent stability is not merely a characterization exercise; it is a fundamental prerequisite for its intelligent application in drug design. The protocols and insights provided in this guide offer a robust framework for researchers to generate the critical data needed to unlock the full potential of this valuable chemical entity.

References

  • Cheekatla, S. R., et al. (2026).
  • Takács-Novák, K., et al. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13.
  • Cambridge MedChem Consulting. (n.d.). LogP/D. Cambridge MedChem Consulting.
  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.
  • BenchChem. (2025). The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. BenchChem.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm.
  • Protocols.io. (2024). LogP / LogD shake-flask method. Protocols.io.
  • Semantic Scholar. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Semantic Scholar.
  • Rice University. (2019). Synthetic azetidines could help simplify drug design for neurological diseases. ScienceDaily.
  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.
  • PharmaBlock. (n.d.). Azetidines in Drug Discovery. PharmaBlock.
  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed.
  • ResearchGate. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
  • BioDuro. (n.d.). ADME Solubility Assay. BioDuro.
  • Hroch, L., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Lanyon, L., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed Central.
  • BenchChem. (2025). An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers. BenchChem.
  • Lanyon, L., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • DTIC. (1962).
  • Rayer, A. W., et al. (n.d.).
  • MDPI. (2021). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI.
  • PubChemLite. (n.d.). 3-amino-3-methyl-n-benzylazetidine (C11H16N2). PubChemLite.
  • Sigma-Aldrich. (n.d.). chemical label 3-Amino-3-methyl-n-benzylazetidine. Sigma-Aldrich.

Sources

An In-Depth Technical Guide to 3-Amino-3-methyl-N-benzylazetidine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-3-methyl-N-benzylazetidine, a key building block in medicinal chemistry. The guide will cover its chemical identity, including its CAS number and structure, detailed synthetic methodologies, physicochemical properties, and its emerging applications in drug discovery. This document is intended to be a valuable resource for researchers and scientists working in the field of synthetic and medicinal chemistry, providing both foundational knowledge and practical insights into the utilization of this versatile azetidine derivative.

Chemical Identity and Structure

3-Amino-3-methyl-N-benzylazetidine is a substituted azetidine derivative characterized by a benzyl group on the azetidine nitrogen and an amino and a methyl group at the 3-position.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 943437-96-5[1][2]
Molecular Formula C11H16N2[3]
IUPAC Name 1-benzyl-3-methylazetidin-3-amine[3]
SMILES CC1(CN(C1)CC2=CC=CC=C2)N[3]
InChI InChI=1S/C11H16N2/c1-11(12)8-13(9-11)7-10-5-3-2-4-6-10/h2-6H,7-9,12H2,1H3[3]
Monoisotopic Mass 176.13135 Da[3]

The presence of the strained four-membered azetidine ring imparts unique conformational constraints and physicochemical properties to molecules containing this scaffold, making it an attractive moiety in drug design.[4]

Synthesis and Methodologies

The synthesis of 3-amino-3-methyl-N-benzylazetidine and related 3-aminoazetidines can be achieved through various synthetic routes. A common strategy involves the reductive amination of a suitable azetidin-3-one precursor.

General Synthetic Scheme: Reductive Amination

A prevalent method for the synthesis of 3-aminoazetidine derivatives involves the reductive amination of a Boc-protected 3-azetidinone.[5] This approach offers a versatile and efficient pathway to a variety of substituted 3-aminoazetidines.

Reductive Amination cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection Boc-azetidinone Boc-protected 3-azetidinone Intermediate Intermediate Boc-azetidinone->Intermediate NaBH(OAc)3 Primary_Amine Primary Amine (e.g., Benzylamine) Primary_Amine->Intermediate Deprotection Deprotection Intermediate->Deprotection TFA or HCl Final_Product 3-Aminoazetidine Derivative Deprotection->Final_Product

Caption: General workflow for the synthesis of 3-aminoazetidine derivatives.

Experimental Protocol: Synthesis of 1-Benzhydryl-3-aminoazetidine

Step 1: Mesylation of 1-benzhydrylazetidin-3-ol

  • To a solution of commercially available 1-benzhydrylazetidin-3-ol in acetonitrile, add triethylamine.

  • Cool the mixture and add methanesulfonyl chloride dropwise.

  • After the reaction is complete, quench with water.

  • Isolate the mesylate intermediate by filtration.

Step 2: Aminolysis of the Mesylate Intermediate

  • Treat the wet filter cake of the mesylate intermediate with ammonium hydroxide in isopropanol.

  • Heat the mixture in a Parr reactor at approximately 70°C.

  • Upon completion, the desired 3-amino-1-benzhydrylazetidine can be isolated, often as a salt.

This protocol is provided as an illustrative example and may require optimization for the synthesis of 3-Amino-3-methyl-N-benzylazetidine.

Physicochemical Properties and Characterization

The physicochemical properties of 3-Amino-3-methyl-N-benzylazetidine and its derivatives are crucial for their application in drug discovery. The azetidine ring introduces a degree of rigidity and a three-dimensional character that can be advantageous for receptor binding.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSource
XlogP 0.8PubChemLite[3]
Collision Cross Section ([M+H]+) 140.1 ŲPubChemLite[3]
Characterization Techniques

The structure and purity of synthesized 3-aminoazetidine derivatives are typically confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the chemical structure.[5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular weight and elemental composition.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is utilized to determine the purity of the synthesized compounds.[5]

Applications in Medicinal Chemistry and Drug Discovery

Azetidine-containing compounds have gained significant attention in medicinal chemistry due to their unique structural and pharmacological properties.[4] The incorporation of the azetidine motif can lead to improved metabolic stability, solubility, and receptor selectivity.[4]

Azetidines as Bioisosteres and Scaffolds

The strained azetidine ring can serve as a bioisosteric replacement for other functional groups, influencing the pharmacokinetic and pharmacodynamic properties of a drug candidate. 3-Aminoazetidines, in particular, are valuable building blocks for the synthesis of more complex molecules.

Role in the Development of Triple Reuptake Inhibitors

Research into 3-aminoazetidine derivatives has shown their potential as triple reuptake inhibitors for serotonin, norepinephrine, and dopamine.[5][7] This class of compounds is being investigated for the development of broad-spectrum antidepressants.[5][7] The synthesis of a library of 166 novel 3-aminoazetidine derivatives has been reported, starting from Boc-protected 3-azetidinone, highlighting the utility of this scaffold in generating diverse chemical entities for screening.[5][7]

Key Intermediates for Biologically Active Compounds

3-Amino-azetidines are crucial intermediates in the synthesis of a variety of biologically active compounds, including antiviral and anti-inflammatory agents.[8] Their utility as key building blocks facilitates the optimization and development of new drug candidates.[8]

Conclusion

3-Amino-3-methyl-N-benzylazetidine is a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features, coupled with accessible synthetic routes, make it an important tool for the design and development of novel therapeutic agents. Further exploration of its applications is likely to yield new and improved drug candidates with enhanced pharmacological profiles.

References

  • Chemical Label: 3-Amino-3-methyl-n-benzylazetidine. (n.d.).
  • PubChemLite. (n.d.). 3-amino-3-methyl-n-benzylazetidine (C11H16N2).
  • Beijing Impulse Technology Co., Ltd. (n.d.). 3-Amino-3-methyl-n-benzylazetidine - CAS:943437-96-5.
  • BLDpharm. (n.d.). 3-(N-Methyl-N-Boc-amino)-3-methylazetidine hydrochloride.
  • ACS Medicinal Chemistry Letters. (2016). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine.
  • MDPI. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates.
  • ResearchGate. (n.d.). An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine.
  • PubChem. (n.d.). 3-Amino-N-methylbenzamide.
  • National Center for Biotechnology Information. (2016). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters.
  • PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • PubChem. (n.d.). 3-Amino-N-methylbutanamide.
  • Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.

Sources

An In-depth Technical Guide to the Reactivity of the Azetidine Ring in 3-Amino-3-methyl-N-benzylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as privileged structural motifs in medicinal chemistry and drug development.[1][2][3] Their unique combination of ring strain and stability imparts them with distinct reactivity profiles compared to their smaller (aziridines) or larger (pyrrolidines) ring counterparts. The inherent ring strain of approximately 25.4 kcal/mol is a key driver of their chemical behavior, allowing for facile ring-opening reactions under specific conditions.[1] This guide provides an in-depth technical exploration of the reactivity of the azetidine ring, with a specific focus on the versatile building block, 3-amino-3-methyl-N-benzylazetidine. We will delve into the interplay of its structural features—the strained four-membered ring, the tertiary amine, the exocyclic primary amine, and the N-benzyl protecting group—to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its chemical transformations.

The Azetidine Core: A Balance of Strain and Stability

The reactivity of azetidines is fundamentally governed by their ring strain, which is intermediate between that of the highly reactive aziridines and the more stable pyrrolidines.[1][4] This "tunable" reactivity makes them attractive synthons in organic synthesis.[5] The nitrogen atom within the ring introduces polarity and a site for both nucleophilic and electrophilic interactions.[6][7]

In the case of 3-amino-3-methyl-N-benzylazetidine, several key features influence its reactivity:

  • The Azetidine Ring: The inherent strain makes the C-N bonds susceptible to cleavage under certain conditions.[1][3]

  • The Ring Nitrogen: As a tertiary amine, it is nucleophilic and can react with electrophiles.[6][7] Protonation or quaternization of this nitrogen activates the ring towards nucleophilic attack.[6]

  • The 3-Amino Group: The primary amino group at the C3 position is a key site for functionalization, allowing for the introduction of diverse substituents.[8][9]

  • The 3-Methyl Group: This group provides steric hindrance and influences the regioselectivity of certain reactions.

  • The N-Benzyl Group: This common protecting group can be cleaved under various conditions, enabling further modification at the ring nitrogen.[10][11]

Key Reactive Pathways of 3-Amino-3-methyl-N-benzylazetidine

The reactivity of 3-amino-3-methyl-N-benzylazetidine can be broadly categorized into several key pathways: reactions involving the ring itself (ring-opening), and functionalization at the exocyclic amino group or the ring nitrogen.

Ring-Opening Reactions: Harnessing Strain Release

The strain energy of the azetidine ring is a powerful driving force for ring-opening reactions, which can be initiated by various reagents.[1][3][5] These reactions provide access to highly functionalized acyclic amines.

Acid-Catalyzed Ring Opening

In the presence of strong acids, the ring nitrogen of the azetidine is protonated, forming an azetidinium ion.[6] This activation renders the ring carbons more electrophilic and susceptible to nucleophilic attack, leading to ring cleavage. The regioselectivity of the ring opening is influenced by steric and electronic factors.

Experimental Protocol: Acid-Catalyzed Ring Opening with Hydrochloric Acid

  • Dissolve 3-amino-3-methyl-N-benzylazetidine in a suitable solvent such as methanol or water.

  • Add a stoichiometric amount of concentrated hydrochloric acid dropwise at room temperature.[6]

  • Stir the reaction mixture for a specified period, monitoring the progress by TLC or LC-MS.

  • Upon completion, neutralize the reaction with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

  • Purify the resulting acyclic amine by column chromatography.

Reductive Ring Opening

Reductive cleavage of the C-N bonds in the azetidine ring can be achieved using various reducing agents, often in the presence of a catalyst. This method is particularly useful for generating substituted amines.

DOT Diagram: General Mechanism of Acid-Catalyzed Ring Opening

G Azetidine 3-Amino-3-methyl- N-benzylazetidine Protonation Protonation (H+) Azetidine->Protonation + H+ Azetidinium Azetidinium Ion (Activated Ring) Protonation->Azetidinium Nuc_Attack Nucleophilic Attack (Nu-) Azetidinium->Nuc_Attack + Nu- Ring_Opened Ring-Opened Product (Functionalized Amine) Nuc_Attack->Ring_Opened

Caption: Acid-catalyzed nucleophilic ring opening of the azetidine.

Functionalization of the 3-Amino Group

The primary amino group at the C3 position is a versatile handle for introducing a wide array of functional groups through standard amine chemistry.[8][9]

Acylation and Sulfonylation

The amino group readily reacts with acylating and sulfonylating agents, such as acid chlorides, anhydrides, and sulfonyl chlorides, in the presence of a base to form the corresponding amides and sulfonamides.

Alkylation

Alkylation of the 3-amino group can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. These reactions allow for the synthesis of secondary and tertiary amines at the C3 position.

DOT Diagram: Functionalization at the C3-Amino Group

G Start 3-Amino-3-methyl- N-benzylazetidine Acylation Acylation (RCOCl, Base) Start->Acylation Sulfonylation Sulfonylation (RSO2Cl, Base) Start->Sulfonylation Alkylation Alkylation (R-X or RCHO/NaBH3CN) Start->Alkylation Amide N-(Azetidin-3-yl)amide Acylation->Amide Sulfonamide N-(Azetidin-3-yl)sulfonamide Sulfonylation->Sulfonamide Alkylated_Amine N-Alkyl/N,N-Dialkyl Azetidin-3-amine Alkylation->Alkylated_Amine

Caption: Key functionalization reactions of the 3-amino group.

N-Debenzylation: Unmasking the Ring Nitrogen

The N-benzyl group is a commonly employed protecting group that can be removed to reveal the secondary amine of the azetidine ring, opening up further avenues for functionalization.[10][11]

Catalytic Hydrogenation

The most common method for N-debenzylation is catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.[12] This method is generally clean and high-yielding.

Experimental Protocol: N-Debenzylation by Catalytic Hydrogenation

  • Dissolve 3-amino-3-methyl-N-benzylazetidine in a suitable solvent, such as methanol or ethanol.

  • Add a catalytic amount of 10% Pd/C.

  • Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the debenzylated product.

Other Debenzylation Methods

Alternative methods for N-debenzylation include the use of transfer hydrogenation (e.g., with ammonium formate and Pd/C) or strong acid-mediated cleavage, although the latter may also promote ring-opening.[12]

Reactions at the Ring Nitrogen

Once the N-benzyl group is removed, the resulting secondary amine can undergo a variety of reactions.

N-Alkylation and N-Acylation

The debenzylated azetidine can be N-alkylated with alkyl halides or N-acylated with acid chlorides or anhydrides to introduce a wide range of substituents on the ring nitrogen.[6][7]

Data Summary Table: Representative Reactions and Conditions

Reaction TypeReagents and ConditionsProduct Type
Acid-Catalyzed Ring OpeningConcentrated HCl, room temperature1,3-Diamino-2-methylpropan-2-ol derivative
Acylation of 3-Amino GroupAcetyl chloride, triethylamine, CH₂Cl₂, 0 °C to rtN-(1-benzyl-3-methylazetidin-3-yl)acetamide
N-DebenzylationH₂, 10% Pd/C, Methanol, rt3-Amino-3-methylazetidine
N-Alkylation (post-debenzylation)Methyl iodide, K₂CO₃, Acetonitrile, rt3-Amino-1,3-dimethylazetidine

Conclusion

3-Amino-3-methyl-N-benzylazetidine is a highly versatile building block in organic synthesis and medicinal chemistry. Its reactivity is characterized by a delicate balance between the stability of the four-membered ring and the driving force of strain release. Understanding the interplay between the azetidine core, the exocyclic amino group, and the N-benzyl protecting group is crucial for its effective utilization in the synthesis of novel and complex molecules. The ability to selectively perform ring-opening reactions, functionalize the 3-amino group, and deprotect and modify the ring nitrogen provides chemists with a powerful toolkit for drug discovery and development.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry - A European Journal.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
  • Azetidine: Chemical Reactivity. YouTube.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF.
  • Review of 3-substituted azetidine synthesis methods. Benchchem.
  • What are the products of azetidine addition reactions?. Blog.
  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • Recent progress in synthesis of 3-functionalized azetidines.
  • Ring expansion of aziridines and azetidines for the synthesis of 5-membered azacycles. EPFL.
  • A Comparative Analysis of N-Protecting Groups for the Synthesis of 3-(Phenoxymethyl)azetidine. Benchchem.
  • Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate.
  • avoiding N-debenzylation during piperidine modific

Sources

The Azetidine Scaffold: A Guide to Harnessing its Potential in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of a Strained Scaffold in Drug Discovery

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures that confer enhanced therapeutic properties is a constant endeavor. Among the saturated heterocycles, the four-membered azetidine ring has emerged from a position of relative obscurity to become a privileged scaffold in contemporary drug design.[1][2] Historically, the inherent ring strain of the azetidine nucleus was perceived as a liability, suggesting potential instability. However, this very feature, when appropriately harnessed, imparts a unique three-dimensional geometry and conformational rigidity that offers significant advantages in drug development.[1] This technical guide provides an in-depth exploration of the multifaceted applications of substituted azetidines, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage this remarkable scaffold in their therapeutic programs. We will delve into the strategic use of azetidines as bioisosteres, their impact on physicochemical properties, structure-activity relationships (SAR), and provide practical synthetic methodologies.

The Azetidine Advantage: Physicochemical and Pharmacokinetic Implications

The incorporation of an azetidine moiety into a drug candidate can profoundly influence its drug-like properties. The strained nature of the four-membered ring, with a ring-strain energy of approximately 25.4 kcal/mol, leads to a more rigid structure compared to its five- and six-membered counterparts, pyrrolidine and piperidine. This rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency.

Comparative Analysis of Physicochemical Properties

A key consideration in scaffold selection is the impact on fundamental physicochemical parameters that govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The following table provides a comparative overview of azetidine, pyrrolidine, and piperidine.

PropertyAzetidinePyrrolidinePiperidineKey Considerations for Drug Design
pKa of Conjugate Acid ~11.29~11.27~11.22All are strongly basic secondary amines with similar pKa values. Pyrrolidine and azetidine are slightly more basic than piperidine, which can be a factor in target engagement and off-target effects.[3]
logP (Octanol/Water) 0.130.460.84Azetidine is significantly less lipophilic than its larger ring counterparts.[3] This can be a strategic advantage for improving aqueous solubility and reducing metabolic liability.
Aqueous Solubility HighHighModerateThe lower lipophilicity of azetidine generally translates to higher aqueous solubility, a desirable trait for many drug candidates.
Metabolic Stability Generally FavorableGenerally FavorableCan be Susceptible to OxidationThe azetidine ring itself is often metabolically robust.[1][4] However, as with all scaffolds, the substitution pattern is critical in determining the overall metabolic fate.
Caco-2 Permeability Moderate to HighModerate to HighModerate to HighPermeability is influenced by a combination of factors including lipophilicity and the presence of transporter substrates. While azetidine's lower lipophilicity might suggest lower passive diffusion, its small size and potential to interact with transporters can result in good permeability.[5][6]

Azetidines as Bioisosteres: Reshaping Molecular Interactions

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. The azetidine ring serves as an excellent bioisostere for a variety of common structural motifs, offering a unique vector space and conformational profile.

  • Replacement for Larger Saturated Rings: Substituting a pyrrolidine or piperidine with an azetidine can reduce molecular weight and lipophilicity while maintaining a key nitrogen interaction. This can lead to improved ligand efficiency and a better overall ADME profile.

  • Constrained Analogues of Acyclic Amines: The rigid azetidine scaffold can be used to lock the conformation of a flexible acyclic amine, pre-organizing the molecule for optimal binding to its target and reducing the entropic cost of binding.

  • Three-Dimensional Scaffolds: The non-planar nature of the azetidine ring provides an excellent platform for creating molecules with greater three-dimensionality, a strategy often employed to "escape from flatland" and explore novel chemical space with improved drug-like properties.

Approved Drugs and Clinical Candidates: A Showcase of Azetidine's Versatility

The successful application of the azetidine scaffold is evidenced by its presence in a growing number of approved drugs and clinical candidates across a wide range of therapeutic areas.

DrugTherapeutic AreaTarget(s)Role of the Azetidine Moiety
Azelnidipine AntihypertensiveL-type Calcium ChannelsThe azetidine ring contributes to the overall conformation of the molecule, influencing its binding to the calcium channel and contributing to its pharmacokinetic profile.[1]
Baricitinib Rheumatoid Arthritis, Alopecia AreataJanus Kinase (JAK) 1 and JAK2The azetidine-containing fragment occupies a key region of the ATP-binding pocket of the JAK enzymes, contributing to the inhibitor's potency and selectivity.[1]
Cobimetinib MelanomaMEK1 and MEK2The 3-hydroxyazetidine moiety is crucial for binding to the allosteric pocket of MEK, leading to potent and selective inhibition of the MAPK/ERK pathway.[1]

Signaling Pathways Modulated by Azetidine-Containing Drugs

The therapeutic effects of many azetidine-containing drugs are achieved through the modulation of critical intracellular signaling pathways. Understanding these pathways is essential for rational drug design and for elucidating the mechanism of action of novel compounds.

The JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary signaling cascade for numerous cytokines and growth factors, playing a pivotal role in immunity and inflammation.[7][8][9] Dysregulation of this pathway is implicated in autoimmune diseases and cancers.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation JAK2 JAK2 Receptor->JAK2 Activation STAT STAT JAK1->STAT Phosphorylation JAK2->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Baricitinib Baricitinib Baricitinib->JAK1 Inhibition Baricitinib->JAK2 Inhibition Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression Transcription

JAK-STAT Signaling Pathway and Baricitinib's Mechanism of Action.

As illustrated, Baricitinib exerts its therapeutic effect by inhibiting JAK1 and JAK2, thereby preventing the phosphorylation of STAT proteins and blocking the downstream signaling cascade that leads to inflammation and immune cell proliferation.[7]

The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and differentiation.[10][11][12] Constitutive activation of this pathway, often due to mutations in proteins like BRAF, is a hallmark of many cancers.

MAPK_ERK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Binding RAS RAS Receptor->RAS Activation BRAF BRAF (mutated) RAS->BRAF MEK1 MEK1 BRAF->MEK1 MEK2 MEK2 BRAF->MEK2 ERK1 ERK1 MEK1->ERK1 Phosphorylation ERK2 ERK2 MEK2->ERK2 Phosphorylation TranscriptionFactors Transcription Factors ERK1->TranscriptionFactors Nuclear Translocation & Activation ERK2->TranscriptionFactors Cobimetinib Cobimetinib Cobimetinib->MEK1 Inhibition Cobimetinib->MEK2 Inhibition Gene_Expression Gene Expression (Proliferation, Survival) TranscriptionFactors->Gene_Expression Transcription

MAPK/ERK Signaling Pathway and Cobimetinib's Mechanism of Action.

Cobimetinib is an allosteric inhibitor of MEK1 and MEK2, preventing the phosphorylation and activation of ERK1 and ERK2.[10] This blockade of the MAPK/ERK pathway is a clinically validated strategy for the treatment of BRAF-mutant melanoma.

Structure-Activity Relationships (SAR) of Substituted Azetidines

The biological activity of azetidine-containing compounds is highly dependent on the nature and position of substituents on the four-membered ring. Understanding these SARs is critical for optimizing lead compounds.

Azetidine-Based Dipeptidyl Peptidase IV (DPP-4) Inhibitors

DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The SAR of azetidine-based DPP-4 inhibitors reveals several key insights:

  • 2-Cyanoazetidines: The nitrile group at the 2-position acts as a "warhead," forming a reversible covalent bond with a key serine residue in the active site of DPP-4. Large, hydrophobic amino acid-like substituents on the azetidine nitrogen generally lead to increased potency.

  • 3-Fluoroazetidines: The fluorine atom at the 3-position can enhance binding affinity through favorable electrostatic interactions with the enzyme. These compounds avoid the potential for covalent modification and associated instability seen with the 2-cyano derivatives.

  • Stereochemistry: For some azetidine-based DPP-4 inhibitors, the stereochemistry at the 2-position does not significantly impact inhibitory potency, suggesting a degree of flexibility in the active site.

Azetidinylquinolones as Antibacterial Agents

The incorporation of a 3-aminoazetidine moiety at the C-7 position of quinolone antibiotics has led to compounds with broad-spectrum activity, particularly against Gram-positive bacteria.[13][14] Key SAR findings include:

  • Substitution on the Azetidine Ring: The presence of a 3-amino group is crucial for antibacterial activity. Methyl substitution at the 2-position of the azetidine ring can influence potency and pharmacokinetic properties.

  • Stereochemistry: The stereochemistry of the substituents on the azetidine ring is critical for optimal activity. For 7-(3-amino-2-methyl-1-azetidinyl)quinolones, the (2S, 3R) configuration generally confers the best antibacterial profile.[14]

  • Quinolone Core Modifications: Variations at the N-1 and C-8 positions of the quinolone core also significantly impact the antibacterial spectrum and potency.

Experimental Protocols for the Synthesis of Substituted Azetidines

The synthesis of the strained azetidine ring has historically been a challenge. However, modern synthetic methods have made a wide variety of substituted azetidines accessible. Below are two representative protocols for the preparation of key azetidine building blocks.

Protocol 1: Synthesis of tert-Butyl 3-aminoazetidine-1-carboxylate

This protocol describes the preparation of a versatile 3-aminoazetidine intermediate from its corresponding azido precursor.

Reaction Scheme: N-Boc-3-azidoazetidine → tert-Butyl 3-aminoazetidine-1-carboxylate

Materials:

  • tert-Butyl 3-azidoazetidine-1-carboxylate

  • 10% Palladium on carbon (Pd/C)

  • Ethyl acetate (EtOAc)

  • Hydrogen gas (H₂)

Equipment:

  • Hydrogenation vessel (e.g., Parr shaker)

  • Magnetic stirrer

  • Filtration apparatus (e.g., Buchner funnel with Celite)

  • Rotary evaporator

Procedure:

  • To a solution of tert-butyl 3-azidoazetidine-1-carboxylate (1.0 eq) in ethyl acetate, add 10% Pd/C (0.1 eq by weight).

  • Seal the reaction vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with ethyl acetate.

  • Combine the filtrate and washings, and concentrate under reduced pressure to afford tert-butyl 3-aminoazetidine-1-carboxylate.

Protocol 2: N-Arylation of 3-(Phenoxymethyl)azetidine via Buchwald-Hartwig Amination

This protocol details a common method for the formation of a C-N bond between an azetidine and an aryl halide.

Reaction Scheme: 3-(Phenoxymethyl)azetidine + Aryl Bromide → N-Aryl-3-(phenoxymethyl)azetidine

Materials:

  • 3-(Phenoxymethyl)azetidine (1.0 eq)

  • Aryl bromide (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene (anhydrous)

Equipment:

  • Schlenk flask or similar reaction vessel for inert atmosphere chemistry

  • Magnetic stirrer with heating capabilities

  • Condenser

  • Inert gas supply (nitrogen or argon)

  • Syringes for liquid transfer

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add anhydrous toluene, followed by the aryl bromide and 3-(phenoxymethyl)azetidine.

  • Fit the flask with a condenser and heat the reaction mixture to 80-110 °C.

  • Stir the reaction mixture until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-aryl-3-(phenoxymethyl)azetidine.

Conclusion: The Future of Azetidines in Medicinal Chemistry

The azetidine scaffold has firmly established itself as a valuable tool in the medicinal chemist's armamentarium. Its unique combination of conformational rigidity, metabolic stability, and ability to impart favorable physicochemical properties has led to its successful incorporation into a diverse range of therapeutic agents.[1] The continued development of novel synthetic methodologies will undoubtedly further expand the accessibility and diversity of substituted azetidines. As our understanding of the intricate interplay between three-dimensional molecular shape and biological function deepens, the strategic application of the azetidine motif is poised to play an increasingly important role in the discovery of next-generation therapeutics.

References

  • Frigola, J., Parés, J., Corbera, J., Vañó, D., Mercè, R., Torrens, A., Más, J., & Valentí, E. (1993). 7-Azetidinylquinolones as antibacterial agents. Synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 36(7), 801–810. [Link]

  • Frigola, J., Vano, D., Torrens, A., Gomez-Gomar, J., Gubert, S., & Garcia-Granda, S. (1995). 7-Azetidinylquinolones as antibacterial agents. 3. Synthesis, properties and structure-activity relationships of the stereoisomers containing a 7-(3-amino-2-methyl-1-azetidinyl) moiety. Journal of Medicinal Chemistry, 38(8), 1203–1215. [Link]

  • Wikipedia contributors. (2023, December 27). JAK-STAT signaling pathway. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023, December 22). MAPK/ERK pathway. In Wikipedia, The Free Encyclopedia. [Link]

  • Kansy, M., Senner, F., & Gubernator, K. (1998). Caco-2 permeability, P-glycoprotein transport ratios and brain penetration of heterocyclic drugs. Journal of medicinal chemistry, 41(7), 1007–1010. [Link]

  • Kondoh, M., & Yagi, K. (2001). Visualization of the spatial and temporal dynamics of MAPK signaling using fluorescence imaging techniques. Histochemical journal, 33(7-8), 373–380. [Link]

  • Sun, Y., Liu, W. Z., Liu, T., Feng, X., Yang, N., & Zhou, H. F. (2020). MAPK/ERK signalling pathway and tumorigenesis (Review). Experimental and therapeutic medicine, 19(3), 1997–2007. [Link]

  • The Adroit Biologist. (2018, July 9). MAPK/ERK Signaling Pathway [Video]. YouTube. [Link]

  • Turkson, J., & Grandis, J. R. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of medicinal chemistry, 63(24), 15729–15755. [Link]

  • ResearchGate. (2025). Caco-2 permeability, P-glycoprotein transport ratios and brain penetration of heterocyclic drugs. [Link]

  • ResearchGate. (2025). Schematic diagrams of conventional MAPK signaling cascades. Mammalian.... [Link]

  • ResearchGate. (2025). (A) Schematic representation of the JAK-STAT pathway. Binding of a.... [Link]

  • Cheekatla, S. R., & Kumar, A. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Archiv der Pharmazie, e2500062. [Link]

  • Hu, X., Li, J., Fu, M., Zhao, X., & Wang, W. (2021). The JAK/STAT signaling pathway: from bench to clinic. Signal transduction and targeted therapy, 6(1), 402. [Link]

  • Babon, J. J., Lucet, I. S., Murphy, J. M., Nicola, N. A., & Varghese, L. N. (2014). The molecular details of cytokine signaling via the JAK/STAT pathway. Immunity, 41(2), 198–212. [Link]

  • ResearchGate. (2021). A simplified diagrammatic representation of the JAK-STAT pathway. [Link]

  • Frigola, J., Parés, J., Corbera, J., Vañó, D., Mercè, R., Torrens, A., Más, J., & Valentí, E. (1993). 7-Azetidinylquinolones as antibacterial agents. Synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 36(7), 801–810. [Link]

  • Szarvas, M., Káncz, Á., & Kállay, M. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules (Basel, Switzerland), 28(3), 1083. [Link]

  • ChemRxiv. (2022). Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. [Link]

  • ResearchGate. (2025). Structure of azetidine-containing compounds found in nature. [Link]

  • Camenisch, G., Folkers, G., & van de Waterbeemd, H. (1998). Estimation of permeability by passive diffusion through Caco-2 cell monolayers using the drugs' lipophilicity and molecular weight. International journal of pharmaceutics, 174(1-2), 165–175. [Link]

  • Sura, K., & Kuca, K. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics, 15(11), 2533. [Link]

  • Kell, D. B., & Dobson, P. D. (2016). The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities. Drug discovery today, 21(10), 1695–1705. [Link]

  • Singh, G. S., & D'hooghe, M. (2017). Azetidine Synthesis. In Topics in Heterocyclic Chemistry (Vol. 51, pp. 1-46). Springer, Cham. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-255. [Link]

  • Piotrowski, D. W., Helal, C. J., & Dowling, M. S. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. The Journal of organic chemistry, 86(19), 13615–13621. [Link]

  • Liu, K., & Yao, Z. J. (2015). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Tetrahedron, 71(39), 7243-7248. [Link]

  • ResearchGate. (2025). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and.... [Link]

  • Bond, A. D., Davies, J. E., & Parsons, S. (2008). Azetidine, pyrrolidine and hexamethyleneimine at 170 K. Acta crystallographica. Section C, Crystal structure communications, 64(Pt 10), o543–o546. [Link]

  • Pinder, A. R. (1992). Azetidine, pyrrole, pyrrolidine, piperidine, and pyridine alkaloids. Natural Product Reports, 9(5), 491-504. [Link]

  • Kim, D., Wang, L., Beconi, M., Eiermann, G. J., Fisher, M. H., He, H., Hickey, G. J., Kowalchick, J. E., Leiting, B., Lyons, K., Marsilio, F., McCann, M. E., Patel, S. B., Petrov, A., Scapin, G., Patel, S. B., Roy, R. S., Wu, J. K., Wyvratt, M. J., ... & Weber, A. E. (2005). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & medicinal chemistry letters, 15(18), 4122–4126. [Link]

Sources

The Ascendance of a Strained Scaffold: A Technical Guide to the Discovery and Application of 3-Aminoazetidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For decades, the strained four-membered azetidine ring was often viewed as a synthetic curiosity, its inherent ring strain posing significant challenges to its synthesis and manipulation. However, the unique conformational rigidity and desirable physicochemical properties imparted by this scaffold have led to its emergence as a privileged motif in modern medicinal chemistry. This guide provides an in-depth exploration of the discovery, synthetic evolution, and therapeutic applications of 3-aminoazetidine derivatives, a class of compounds that has proven to be a cornerstone in the development of novel therapeutics.

From Obscurity to Opportunity: A Historical Perspective

The journey of the azetidine ring began in the late 19th century, with its initial synthesis being more of a chemical novelty than a gateway to new medicines. For many years, the chemistry of azetidines was overshadowed by the intense focus on their 2-oxo derivatives, the β-lactams, which formed the basis of the penicillin and cephalosporin antibiotics.[1]

A significant turning point in the history of azetidines was the discovery of naturally occurring azetidine-2-carboxylic acid, which hinted at the biological relevance of this strained ring system. However, it was the pursuit of novel pharmacophores in the latter half of the 20th century that truly brought 3-substituted azetidines, particularly 3-aminoazetidines, to the forefront of drug discovery. An early patent describes the preparation of 3-aminoazetidine, noting that while methods for N-substituted derivatives were known, the synthesis of the parent compound with a free amino group at the 3-position was not previously taught.[2] This seminal work laid the groundwork for the development of a plethora of derivatives with diverse biological activities.[2]

Early synthetic approaches were often hampered by the high ring strain of the azetidine core, leading to low yields and limited substrate scope.[3][4] The challenges associated with forming the four-membered ring meant that the development of robust and scalable synthetic routes was a critical hurdle to overcome.

The Evolution of Synthetic Strategies: From Classical Cyclizations to Modern Methodologies

The synthesis of 3-aminoazetidine derivatives has evolved significantly, moving from challenging classical methods to more efficient and versatile modern techniques. This evolution has been driven by the increasing demand for these scaffolds in drug discovery programs.

Early Approaches: Intramolecular Cyclizations

The foundational methods for constructing the azetidine ring involved intramolecular cyclization of 1,3-difunctionalized open-chain precursors. A common strategy was the cyclization of γ-amino halides or sulfonates.

A key challenge in these early methods was the propensity for competing side reactions, such as elimination and intermolecular polymerization, which often led to poor yields. The high activation energy required to form the strained four-membered ring also necessitated harsh reaction conditions.

A significant advancement in the synthesis of 3-aminoazetidines was the use of a protected amino group, such as a phthalimide, in a Gabriel-type synthesis.[5] This approach involves the N-alkylation of a phthalimide salt with a suitable 1,3-dihalide or a related substrate, followed by cyclization and subsequent deprotection to reveal the primary amine.

Mechanism of the Gabriel Synthesis:

The Gabriel synthesis proceeds via an initial deprotonation of phthalimide to form a nucleophilic imide anion. This anion then displaces a halide in an SN2 reaction. The final step involves the liberation of the primary amine, typically through hydrazinolysis.[6][7]

Gabriel Synthesis Mechanism Phthalimide Phthalimide Phthalimide_anion Phthalimide Anion Phthalimide->Phthalimide_anion Base (e.g., KOH) N_Alkylphthalimide N-Alkylphthalimide Phthalimide_anion->N_Alkylphthalimide + Alkyl Halide (SN2) Alkyl_halide Alkyl Halide (R-X) Primary_amine Primary Amine (R-NH2) N_Alkylphthalimide->Primary_amine + Hydrazine Phthalhydrazide Phthalhydrazide N_Alkylphthalimide->Phthalhydrazide + Hydrazine Hydrazine Hydrazine (H2N-NH2) Reductive Amination Mechanism Azetidinone N-Boc-3-azetidinone Hemiaminal Hemiaminal Intermediate Azetidinone->Hemiaminal + Amine Amine Amine (R-NH2) Iminium_ion Iminium Ion Hemiaminal->Iminium_ion - H2O Aminoazetidine N-Boc-3-aminoazetidine Derivative Iminium_ion->Aminoazetidine + Reducing Agent Reducing_agent NaBH(OAc)3

Figure 2: Simplified mechanism of the reductive amination of N-Boc-3-azetidinone.

Experimental Protocol: Synthesis of tert-Butyl 3-((3,4-dichlorobenzyl)amino)azetidine-1-carboxylate via Reductive Amination [8]

  • To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 g, 5.84 mmol) in methylene chloride (20 mL) is added 3,4-dichlorobenzylamine (1.03 g, 5.84 mmol).

  • The mixture is stirred at room temperature for 30 minutes.

  • Sodium triacetoxyborohydride (1.87 g, 8.76 mmol) is added portionwise.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The reaction is quenched with saturated aqueous sodium bicarbonate solution (20 mL).

  • The layers are separated, and the aqueous layer is extracted with methylene chloride (2 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired product.

Aza-Michael Addition: A Powerful C-N Bond Forming Reaction

The aza-Michael addition has emerged as another powerful tool for the synthesis of functionalized 3-aminoazetidine derivatives. This reaction involves the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene. In the context of azetidine synthesis, this typically involves the reaction of an amine with an azetidine-based Michael acceptor. [9][10] Experimental Workflow: Aza-Michael Addition for the Synthesis of 3-Substituted Azetidines [9]

Aza-Michael Addition Workflow Start Start: N-Boc-3-azetidinone HWE Horner-Wadsworth-Emmons Reaction Start->HWE Michael_acceptor Azetidine-based Michael Acceptor HWE->Michael_acceptor Aza_Michael Aza-Michael Addition with Amine Michael_acceptor->Aza_Michael Product 3-Substituted Azetidine Derivative Aza_Michael->Product Deprotection Deprotection (if necessary) Product->Deprotection Final_Product Final Product Deprotection->Final_Product

Figure 3: General workflow for the synthesis of 3-substituted azetidines via an aza-Michael addition strategy.

This approach offers a high degree of flexibility, allowing for the introduction of a wide range of nitrogen nucleophiles to generate diverse libraries of 3-aminoazetidine derivatives.

The 3-Aminoazetidine Scaffold in Medicinal Chemistry: A Gateway to Bioactivity

The unique structural features of the 3-aminoazetidine moiety have made it a highly sought-after scaffold in drug discovery. Its rigid framework allows for the precise positioning of substituents in three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the azetidine ring can improve physicochemical properties such as solubility and metabolic stability.

3-Aminoazetidine derivatives have been incorporated into a wide range of biologically active molecules, including:

  • Antibacterial agents: As replacements for the piperazine ring in fluoroquinolone antibiotics. [11]* Antiviral compounds: Serving as key intermediates in the synthesis of peptide mimetics with anti-AIDS activity. [11]* Tachykinin antagonists: For the potential treatment of various inflammatory and pain disorders. [11]* Triple reuptake inhibitors: As a novel class of antidepressants. [8]

Case Study: Baricitinib - A JAK Inhibitor for Autoimmune Diseases

A prominent example of a successful drug molecule incorporating a 3-aminoazetidine derivative is baricitinib . [12][13]Approved for the treatment of rheumatoid arthritis, baricitinib is a selective inhibitor of Janus kinase (JAK) 1 and 2. [12] The synthesis of baricitinib involves the coupling of a functionalized pyrazole with a 3-aminoazetidine derivative. [14][15]The azetidine moiety plays a crucial role in the overall structure and activity of the molecule. It acts as a rigid scaffold that correctly orients the pyrazole and the cyanomethyl groups for optimal binding to the ATP-binding pocket of the JAK enzymes. [16]The sulfonamide linkage to the azetidine nitrogen further contributes to the binding and overall physicochemical properties of the drug. [15] Pharmacological Role of the Azetidine Moiety in Baricitinib:

  • Structural Rigidity: The strained azetidine ring locks the conformation of the side chains, reducing the entropic penalty upon binding to the target protein.

  • Improved Physicochemical Properties: The incorporation of the azetidine ring can enhance solubility and metabolic stability compared to more lipophilic and metabolically labile linkers.

  • Vectorial Orientation: The 3-aminoazetidine scaffold provides precise exit vectors for the attachment of other functional groups, allowing for fine-tuning of the drug's properties.

The pharmacokinetic profile of baricitinib demonstrates rapid oral absorption and a half-life that supports once-daily dosing. [17]The safety and efficacy of baricitinib have been established in numerous clinical trials, highlighting the successful application of the 3-aminoazetidine scaffold in a clinically approved drug. [17][18]

3-Aminoazetidines as Triple Reuptake Inhibitors

The versatility of the 3-aminoazetidine scaffold is further demonstrated by its exploration in the development of triple reuptake inhibitors (TRIs) for the treatment of depression. A study by Ishiwata et al. describes the synthesis and evaluation of a large series of 3-aminoazetidine derivatives as inhibitors of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. [8] The general structure of these compounds consists of a central 3-aminoazetidine core with various substituents on the exocyclic nitrogen and the azetidine nitrogen. The structure-activity relationship (SAR) studies revealed that the nature of these substituents has a profound impact on the potency and selectivity of the compounds for the different monoamine transporters.

Compound IDR1 GroupR2 GrouphSERT IC50 (nM)hNET IC50 (nM)hDAT IC50 (nM)
8a 3,4-dichlorophenylH1.815130
8b 4-chlorophenylH3.228250
8c 3-chlorophenylH4.545480
10a 3,4-dichlorobenzylH0.65.458
10b 4-chlorobenzylH1.212120
10c 3-chlorobenzylH2.125280

Data adapted from Ishiwata et al., ACS Med. Chem. Lett. 2014, 5, 5, 539–543. [8] These findings underscore the potential of the 3-aminoazetidine scaffold as a tunable platform for designing multi-target ligands for complex neurological disorders.

Future Directions and Conclusion

The discovery and development of 3-aminoazetidine derivatives represent a compelling example of how a once-overlooked chemical scaffold can become a cornerstone of modern drug discovery. The evolution of synthetic methodologies has transformed these strained heterocycles from challenging synthetic targets into readily accessible building blocks.

The successful incorporation of the 3-aminoazetidine moiety into clinically approved drugs like baricitinib validates its utility in imparting favorable pharmacological and pharmacokinetic properties. Ongoing research continues to explore the vast chemical space accessible from this versatile scaffold, with the aim of developing novel therapeutics for a wide range of diseases.

As our understanding of the interplay between three-dimensional molecular architecture and biological activity deepens, the importance of conformationally constrained scaffolds like 3-aminoazetidine is set to grow. The continued development of innovative synthetic methods, including asymmetric syntheses to access enantiopure derivatives, will further empower medicinal chemists to harness the full potential of this remarkable heterocyclic system.

References

  • The Gabriel Synthesis - Master Organic Chemistry. (2025). Retrieved from [Link]

  • Gabriel Synthesis: Mechanism & Examples - NROChemistry. (n.d.). Retrieved from [Link]

  • Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. (2016, December 26). YouTube. Retrieved from [Link]

  • Preparation of 1° Amines: Gabriel Synthesis. (2025). JoVE. Retrieved from [Link]

  • Gabriel synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • Ishiwata, H., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(5), 539-543. Retrieved from [Link]

  • Baricitinib. (n.d.). PubChem. Retrieved from [Link]

  • Baricitinib (Olumiant®): A Comprehensive Pharmacological and Clinical Review. (2025).
  • US4822895A - 3-aminoazetidine, its salts and intermediates of synthesis. (n.d.). Google Patents.
  • WO2000063168A1 - Synthesis of azetidine derivatives. (n.d.). Google Patents.
  • Shi, J. G., et al. (2014). The pharmacokinetics, pharmacodynamics, and safety of baricitinib, an oral JAK 1/2 inhibitor, in healthy volunteers. The Journal of Clinical Pharmacology, 54(12), 1354-1361. Retrieved from [Link]

  • A Single-Step Synthesis of Azetidine-3-amines. (2020). PubMed. Retrieved from [Link]

  • A Single-Step Synthesis of Azetidine-3-Amines. (n.d.). ResearchGate. Retrieved from [Link]

  • Comparative Biological Activity of 3-Substituted Azetidine Analogs: A Focus on Triple Reuptake Inhibition. (2025). Benchchem.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. Retrieved from [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). PubMed Central. Retrieved from [Link]

  • An Efficient Synthesis of Baricitinib. (2025). ResearchGate. Retrieved from [Link]

  • An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. (2025). ResearchGate. Retrieved from [Link]

  • Baricitinib: A Review of Pharmacology, Safety, and Emerging Clinical Experience in COVID-19. (n.d.). PubMed. Retrieved from [Link]

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019). PubMed Central. Retrieved from [Link]

  • Synthesis of Azetidines by Aza Paternò-Büchi Reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. (2025). ResearchGate. Retrieved from [Link]

  • Recent progress in synthesis of 3-functionalized azetidines. (2025). ResearchGate. Retrieved from [Link]

  • Amino acid-azetidine chimeras: synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids. (2005). PubMed. Retrieved from [Link]

  • Synthetic route for baricitinib. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthetic pathway for Baricitinib Azetidine Sulfonamide‐004. (n.d.). ResearchGate. Retrieved from [Link]

  • US4943641A - 3-aminoazetidine, its salts, process for their preparation and intermediates of synthesis. (n.d.). Google Patents.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2023). Frontiers. Retrieved from [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). MDPI. Retrieved from [Link]

  • Baricitinib. (n.d.). StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022). NIH. Retrieved from [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (n.d.). ResearchGate. Retrieved from [Link]

  • An In-Depth Technical Guide to the Synthesis of 3-Phenoxyazetidine. (2025). Benchchem.
  • CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3. (n.d.). Google Patents.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with. (2023). Semantic Scholar. Retrieved from [Link]

  • A. General synthetic route for accessing azetidines via intermolecular.... (n.d.). ResearchGate. Retrieved from [Link]

  • A Single-Step Synthesis of Azetidine-3-amines. (2016). ChemRxiv. Retrieved from [Link]

  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. (2025). ResearchGate. Retrieved from [Link]

Sources

A Technical Guide to the Theoretical and Computational Analysis of N-Benzylazetidine Conformations

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Strategic Importance of Conformational Analysis in Azetidine-Based Drug Design

The azetidine ring, a four-membered nitrogen-containing heterocycle, has become an increasingly vital scaffold in modern medicinal chemistry.[1] Its inherent ring strain (approx. 25.4 kcal/mol) and distinct three-dimensional character impart unique physicochemical properties, often leading to improved metabolic stability, solubility, and receptor binding affinity compared to more common five- or six-membered rings.[1][2] When substituted at the nitrogen atom, as in N-benzylazetidine, the conformational landscape of the molecule becomes a critical determinant of its biological activity. The orientation of the N-benzyl group relative to the puckered azetidine ring can profoundly influence how the molecule presents its pharmacophoric features to a biological target.

This guide provides a comprehensive framework for elucidating the conformational preferences of N-benzylazetidine. It is designed for researchers and drug development professionals, offering a synthesis of theoretical principles, robust computational protocols, and experimental validation strategies. We will move beyond a simple recitation of methods to explain the causality behind procedural choices, ensuring a self-validating and scientifically rigorous approach to conformational analysis.

The Conformational Landscape: Ring Puckering and Nitrogen Inversion

The conformational dynamics of N-benzylazetidine are primarily governed by two interconnected motions: the puckering of the four-membered ring and the pyramidal inversion of the nitrogen atom.

  • Azetidine Ring Puckering: Unlike the planar cyclobutane, the azetidine ring is non-planar or 'puckered' to relieve torsional strain. This puckering creates two primary conformations, often described by a puckering angle. The energy barrier between these puckered states is typically low, leading to a dynamic equilibrium at room temperature.

  • Nitrogen Inversion: The nitrogen atom in azetidine is sp³-hybridized and pyramidal. It can undergo rapid inversion, similar to ammonia. The N-benzyl substituent introduces a significant steric and electronic influence on this process. The interplay between nitrogen inversion and ring puckering results in distinct conformers where the benzyl group can occupy pseudo-axial or pseudo-equatorial positions relative to the mean plane of the ring.

Understanding the energetic balance between these conformers is paramount for predicting the molecule's dominant shape in a biological environment.

G cluster_0 Conformational Equilibria A Axial-Benzyl Conformer B Equatorial-Benzyl Conformer A->B Nitrogen Inversion C Planar Ring Transition State A->C Ring Puckering C->B Ring Puckering G cluster_workflow Computational Analysis Workflow A Initial 3D Structure Generation B Conformational Search (MM) A->B C QM Geometry Optimization (DFT) (e.g., B3LYP/6-31G*) B->C Top candidates D QM Final Energy Calculation (e.g., M06-2X/6-311+G(d,p) + PCM) C->D G Molecular Dynamics (MD) Simulation C->G Start structure(s) E Thermodynamic Analysis (Gibbs Free Energy) D->E F Characterize Low-Energy Conformers (Dihedrals, Puckering Angle) E->F H Analyze Trajectory (Conformational Clustering, RMSD) G->H

Caption: A typical workflow for computational conformational analysis.

Experimental Validation: Grounding Theory in Reality

Computational predictions are hypotheses that must be validated by experimental data. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the principal techniques for this purpose.

NMR Spectroscopy

NMR provides a detailed picture of the molecule's time-averaged conformation in solution. [3][4]

  • Chemical Shifts (δ): The electronic environment of each nucleus, which is highly dependent on conformation, dictates its chemical shift. Comparing experimental shifts with those predicted from QM calculations (using methods like GIAO) serves as a primary validation check.

  • Scalar Coupling Constants (³J): Three-bond proton-proton coupling constants (³JHH) are related to the dihedral angle between the protons via the Karplus equation. This allows for the direct validation of the computed dihedral angles of the azetidine ring.

  • Nuclear Overhauser Effect (NOE): NOE correlations identify protons that are close in space (< 5 Å), regardless of their bonded connectivity. This is invaluable for determining the relative orientation of the benzyl group and the azetidine ring protons, distinguishing between axial and equatorial conformers. [5]

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous, high-resolution structure of the molecule in the solid state. [6][7]This static picture serves as the ultimate benchmark for validating the accuracy of the bond lengths, bond angles, and puckering computed by QM methods. [8][9]It is important to recognize, however, that crystal packing forces can sometimes trap a conformation that is not the most stable one in solution.

Protocol: DFT-Based Conformational Analysis

This protocol outlines a self-validating system for identifying the low-energy conformers of N-benzylazetidine using the Gaussian software suite as an example.

Objective: To find and rank the stable gas-phase and solution-phase conformers of N-benzylazetidine.

Methodology:

  • Step 1: Initial Structure Generation

    • Action: Build N-benzylazetidine in a molecular editor (e.g., GaussView, Avogadro). Create at least two starting structures: one with the benzyl group in a pseudo-axial position and one in a pseudo-equatorial position.

    • Causality: Starting from diverse initial geometries increases the probability of finding all relevant local minima on the potential energy surface.

  • Step 2: Preliminary Optimization (Low-Level Theory)

    • Action: Perform a geometry optimization on both starting structures using a computationally inexpensive method, such as DFT with the B3LYP functional and the 6-31G(d) basis set.

    • Keyword Example: #p opt b3lyp/6-31g(d)

    • Causality: This step quickly refines the initial crude geometries to reasonable structures, providing a better starting point for more accurate calculations and saving computational time.

  • Step 3: Vibrational Frequency Analysis

    • Action: Perform a frequency calculation at the same level of theory used for optimization.

    • Keyword Example: #p freq b3lyp/6-31g(d)

    • Causality: This is a critical validation step. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The results also provide the zero-point vibrational energy (ZPVE) and thermal corrections needed for calculating Gibbs free energy.

  • Step 4: High-Level Re-optimization and Final Energy

    • Action: Using the optimized low-level geometries as a starting point, perform a final, more accurate geometry optimization and energy calculation.

    • Keyword Example (Gas Phase): #p opt freq m062x/6-311+g(d,p)

    • Keyword Example (Solution): #p opt freq m062x/6-311+g(d,p) scrf=(pcm,solvent=water)

    • Causality: Employing a larger basis set and a more robust functional provides more accurate final energies and geometries. Including the PCM model accounts for the influence of the solvent, which is crucial for predicting the conformational equilibrium in a biological context.

  • Step 5: Data Analysis and Comparison

    • Action: Extract the Gibbs free energies (often labeled "Sum of electronic and thermal Free Energies" in the output) for each confirmed conformer. Calculate the relative energy (ΔG) of the higher-energy conformer with respect to the most stable one.

    • Causality: The Gibbs free energy, which includes enthalpy and entropy, is the correct thermodynamic quantity for describing the equilibrium populations of conformers at a given temperature.

Data Synthesis and Interpretation

The integration of computational and experimental data is key to building a definitive conformational model.

G cluster_integration Synergistic Integration of Methods Comp Computational Modeling (DFT, MD) Model Refined Conformational Model Comp->Model Predicts Structures, Energies, NMR Parameters Exp Experimental Analysis (NMR, X-ray) Exp->Model Provides Ground-Truth Structural Data Model->Comp Refines Theory Level, Force Field Model->Exp Explains Observed Spectra, Guides New Experiments

Caption: Iterative refinement through theory and experiment.

A typical output of such a study can be summarized in a table, allowing for direct comparison.

Property Conformer A (Equatorial) Conformer B (Axial) Experimental Data
Relative Gibbs Free Energy (ΔG, kcal/mol) 0.00 (Reference)+1.5-
Population at 298 K (%) 92%8%-
Ring Puckering Angle (degrees) 25.124.825.5 (from X-ray)
Key Dihedral (C-N-Cα-Cβ, degrees) 175.275.8-
Predicted ³J(Hα, Hβ) (Hz) 8.53.18.2 (from ¹H NMR)
Key NOE Contact N-CH₂ to Ring-H (cis)N-CH₂ to Ring-H (trans)Strong N-CH₂ to Ring-H (cis)

Table 1: A representative summary comparing computational and experimental data for two hypothetical conformers of N-benzylazetidine. The data strongly suggests Conformer A is the dominant species in solution.

Conclusion and Future Outlook

The conformational analysis of N-benzylazetidine is a paradigmatic case for modern drug discovery, requiring a tightly integrated computational and experimental approach. DFT calculations provide the energetic and geometric foundation, MD simulations reveal the dynamic behavior, and NMR and X-ray crystallography offer essential empirical validation. This synergistic workflow not only identifies the most probable bioactive conformation but also provides a deeper understanding of the structural factors governing molecular recognition.

Future studies will likely leverage machine learning potentials in MD simulations to achieve QM accuracy over longer timescales and employ advanced NMR techniques to probe even more subtle conformational dynamics. As the chemical space of functionalized azetidines continues to expand, the principles and protocols outlined in this guide will remain fundamental to rationally designing the next generation of azetidine-based therapeutics.

References

  • Hanessian, S., Bernstein, N., & Yang, R. Y. (1999). Asymmetric Synthesis of L-azetidine-2-carboxylic Acid and 3-substituted Congeners--Conformationally Constrained Analogs of Phenylalanine, Naphthylalanine, and Leucine. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (n.d.). A. Azetidines are useful scaffolds in a broad area of disciplines. B.... ResearchGate. Available at: [Link]

  • Kovács, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin... Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Previous strategies towards azetidines and this approach. a Select... ResearchGate. Available at: [Link]

  • Skancke, A. (1978). Theoretical study of the structure of azetidine. Journal of Molecular Structure. Available at: [Link]

  • ResearchGate. (n.d.). Conformational analysis, NMR properties and nitrogen inversion of N-substituted 1,3-oxazines. ResearchGate. Available at: [Link]

  • Khan, I., et al. (2021). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. Molecules. Available at: [Link]

  • Singh, R., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). 1H NMR Spectroscopy and Conformational Analysis of N-Benzylimidazolidines. ResearchGate. Available at: [Link]

  • AUREMN. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. AUREMN. Available at: [Link]

  • Sharma, P., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Available at: [Link]

  • Saeed, S., Rashid, N., & Mohamed, S. K. (2017). Synthesis and X-ray crystallography of N,N'-di(2-hydroxybenzylidene)hydrazine. European Journal of Chemistry. Available at: [Link]

  • Kura, M., et al. (2022). Characterization of conformational heterogeneity via higher-dimensionality, proton-detected solid-state NMR. Journal of Biomolecular NMR. Available at: [Link]

  • Svatunek, D., & Maulide, N. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. CHIMIA. Available at: [Link]

  • Thiruvalluvar, A., Vasuki, G., & Rosepriya, S. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. IntechOpen. Available at: [Link]

  • Thiruvalluvar, A., Vasuki, G., & Rosepriya, S. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. Semantic Scholar. Available at: [Link]

  • Markova, V., et al. (2013). A QM/MM molecular dynamic simulation and vibrational spectroscopic study of 6-azaCytidine and cytidine. arXiv. Available at: [Link]

  • Lavecchia, A., & Di Giovanni, C. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry. Available at: [Link]

  • Maag, H., Lemcke, D. J., & Wahl, J. M. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Lubbe, A. S., et al. (2012). Design, synthesis, conformational analysis and application of indolizidin-2-one dipeptide mimics. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Saify, Z. S., et al. (2015). Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. Journal of the Chemical Society of Pakistan. Available at: [Link]

  • Maag, H., Lemcke, D. J., & Wahl, J. M. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Adhami, M., & Nejad, A. S. (2022). Molecular Dynamic Simulations and Molecular Docking as a Potential Way for Designed New Inhibitor Drug without Resistance. Tanaffos. Available at: [Link]

  • Sun, D., et al. (2021). Mechanistic Understanding from Molecular Dynamics in Pharmaceutical Research 2: Lipid Membrane in Drug Design. Membranes. Available at: [Link]

  • Bushmelev, A. D., et al. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. Molecules. Available at: [Link]

  • Jarak, I., et al. (2015). Synthesis, QSAR, and Molecular Dynamics Simulation of Amidino-substituted Benzimidazoles as Dipeptidyl Peptidase III Inhibitors. Acta Chimica Slovenica. Available at: [Link]

  • ResearchGate. (n.d.). Ab initio DFT study of Z–E isomerization pathways of N–benzylideneaniline. ResearchGate. Available at: [Link]

  • Magauer, T. (2018). Design and Synthesis of Simplified Polyketide Analogs: New Modalities beyond the Rule of 5. Angewandte Chemie International Edition. Available at: [Link]

  • Drouillat, B., et al. (2012). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. Available at: [Link]

  • Semantic Scholar. (n.d.). Using molecular dynamics simulations to evaluate active designs of cephradine hydrolase by molecular mechanics/Poisson–Boltzmann surface area and molecular mechanics/generalized Born surface area methods. Semantic Scholar. Available at: [Link]

  • Geyer, A., et al. (1992). Conformation/activity studies of rationally designed potent anti-adhesive RGD peptides. Biochemistry. Available at: [Link]

  • Uğurlu, M. (2015). Density functional theory calculations on azobenzene derivatives: a comparative study of functional group effect. Journal of Molecular Modeling. Available at: [Link]

  • Al-Anber, M. J., & Al-Anber, Z. J. A. (2020). A TD-DFT Study for the Excited State Calculations of Microhydration of N-Acetyl-Phenylalaninylamide (NAPA). Computational Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). DFT conformational study of cysteine in gas phase and aqueous solution. ResearchGate. Available at: [Link]

  • The Hebrew University of Jerusalem. (1975). Theoretical studies on the conformation of peptides in solution I. Conformation of N‐acetyl glycine N‐methyl amide in solution. International Journal of Quantum Chemistry. Available at: [Link]

Sources

The Biological Significance of the 3-Amino-3-methylazetidine Scaffold: A New Paradigm in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Abstract

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer superior pharmacological properties is relentless. Among these, small, strained rings have garnered significant attention for their ability to impart unique three-dimensional structures and favorable physicochemical characteristics. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold, featured in several FDA-approved drugs.[1] This guide delves deeper, focusing on the specific biological significance of the 3-amino-3-methylazetidine motif. The strategic incorporation of a methyl group at the C3 position, creating a quaternary center, introduces a powerful combination of conformational rigidity and metabolic stability. This substitution pattern modulates the basicity of the exocyclic amine, a critical factor for target engagement and pharmacokinetic profile. We will explore how this scaffold acts as a versatile bioisostere, providing a compelling alternative to more conventional saturated heterocycles, and discuss its potential applications across diverse therapeutic areas, from oncology to central nervous system (CNS) disorders.

The Azetidine Ring: A Foundation of Pharmacological Excellence

The utility of the 3-amino-3-methylazetidine scaffold is rooted in the intrinsic properties of the parent azetidine ring. Unlike more flexible five- or six-membered rings, the four-membered azetidine core possesses significant ring strain and a high degree of sp³ character.[1] This unique geometry is not a liability but a strategic advantage in drug design.

  • Conformational Rigidity and Vectorial Exit: The constrained nature of the azetidine ring reduces the entropic penalty upon binding to a biological target and provides well-defined exit vectors for substituents.[2] This allows for precise positioning of functional groups to optimize interactions within a protein's binding pocket, enhancing potency and selectivity.

  • Improved Physicochemical Properties: The incorporation of the polar, non-planar azetidine motif often leads to a significant improvement in aqueous solubility and a reduction in lipophilicity compared to its carbocyclic or larger heterocyclic counterparts. This is a critical factor in developing orally bioavailable drugs with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

  • Metabolic Stability: The strained ring is surprisingly stable under physiological conditions.[2] Furthermore, its compact structure can shield adjacent functional groups from metabolic enzymes, enhancing the drug's half-life.[3]

The successful application of these principles is evident in several marketed drugs, demonstrating the scaffold's versatility and acceptance in drug development.

Drug Name Therapeutic Area Mechanism of Action Contribution of Azetidine Scaffold
Cobimetinib OncologyMEK1/2 InhibitorEnhances solubility and provides a key vector for binding.[2]
Azelnidipine HypertensionCalcium Channel BlockerContributes to the molecule's overall conformation and receptor fit.[2]
Baricitinib Rheumatoid ArthritisJAK InhibitorThe azetidine ring is crucial for selectivity and pharmacokinetic properties.[1]
Sarolaner Veterinary MedicineIsoxazoline ParasiticideProvides a stable and rigid core for the pharmacophore.[1]

The 3-Amino-3-methyl Motif: A Strategic Trifecta of Design

The true innovation lies in the specific substitution at the C3 position. The combination of an amino group and a methyl group on the same carbon creates a quaternary center that offers a powerful trifecta of advantages: metabolic shielding, conformational locking, and pKa modulation.

Metabolic Shielding and Conformational Lock

The introduction of a methyl group at the C3 position serves two primary purposes. Firstly, it acts as a metabolic shield . The carbon atom, now a quaternary center, is no longer susceptible to oxidation, a common metabolic pathway for CH groups adjacent to a nitrogen atom. This can significantly increase the metabolic stability and in vivo half-life of a drug candidate.

Secondly, the geminal methyl and amino groups create a conformational lock . This steric hindrance restricts the rotation of the C3 substituents, forcing them into a more defined three-dimensional orientation. This pre-organization can lead to a lower entropic cost upon binding to the target receptor, often translating into higher potency.

Basicity (pKa) Modulation

The basicity of the 3-amino group is a critical parameter that governs a molecule's solubility, cell permeability, and ability to form key hydrogen bonds or ionic interactions with its target. The electron-donating nature of the adjacent methyl group subtly increases the pKa of the amino group compared to an unsubstituted 3-aminoazetidine. This fine-tuning allows medicinal chemists to optimize the level of protonation at physiological pH, balancing the need for aqueous solubility (favoring the charged state) with the ability to cross cell membranes (favoring the neutral state). This is particularly crucial for CNS-penetrant drugs, where navigating the blood-brain barrier is a major challenge.[4]

A Versatile Bioisostere

Bioisosterism, the strategy of replacing one functional group with another to retain or enhance biological activity while improving other properties, is a cornerstone of drug design.[5] The 3-amino-3-methylazetidine scaffold serves as an excellent bioisostere for larger, more flexible, or more lipophilic diamine-containing fragments, such as substituted piperidines or pyrrolidines.

G cluster_0 Common Scaffolds cluster_1 Bioisosteric Replacement cluster_2 Improved Properties Piperidine Substituted Piperidine Azetidine 3-Amino-3-methyl azetidine Piperidine->Azetidine Replaced by Pyrrolidine Substituted Pyrrolidine Pyrrolidine->Azetidine Replaced by Prop1 Lower Lipophilicity (LogP) Azetidine->Prop1 Prop2 Increased sp3 Character Azetidine->Prop2 Prop3 Defined Exit Vectors Azetidine->Prop3 Prop4 Improved Solubility Azetidine->Prop4

Caption: Bioisosteric replacement of common heterocycles.

This replacement can lead to a more favorable property profile, including reduced molecular weight, lower lipophilicity, and improved aqueous solubility, all of which are desirable traits in modern drug candidates.[6]

Therapeutic Applications and Opportunities

While direct examples of clinical candidates featuring the 3-amino-3-methylazetidine scaffold are emerging, its potential can be extrapolated from the extensive research on related azetidine derivatives in various therapeutic areas.

  • Oncology (Kinase Inhibitors): The azetidine scaffold is a validated component of kinase inhibitors.[3] The rigid framework of the 3-amino-3-methylazetidine motif is ideally suited to orient substituents that can form critical hydrogen bonds with the hinge region of a kinase, while the methyl group can enhance metabolic stability, a common challenge with this drug class.

  • Central Nervous System (CNS) Disorders: 3-aminoazetidine derivatives have been explored as triple reuptake inhibitors for the treatment of depression.[7][8] The ability of the 3-methyl group to fine-tune pKa and lipophilicity makes it a highly attractive modification for optimizing blood-brain barrier penetration and target engagement for a range of CNS targets.[4]

  • Inflammatory and Autoimmune Diseases (STAT3 Inhibitors): Potent azetidine-based inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3) have been discovered.[9][10] The development of these compounds could be advanced by incorporating the 3-amino-3-methylazetidine scaffold to improve pharmacokinetic properties and potentially enhance selectivity.

Synthetic Strategies and Methodologies

The accessibility of a scaffold is paramount for its adoption in drug discovery programs. Fortunately, viable synthetic routes to 3-amino-3-methylazetidine derivatives can be developed from commercially available starting materials. A representative, multi-step synthesis is outlined below.

Experimental Protocol: Synthesis of Boc-protected 3-Amino-3-methylazetidine

This protocol is a representative pathway derived from established chemical principles for the synthesis of substituted azetidines.[7][11]

  • Step 1: Reductive Amination. To a solution of N-Boc-azetidin-3-one (1.0 equiv.) in dichloromethane (DCM), add methylamine (1.2 equiv.) and sodium triacetoxyborohydride (1.5 equiv.). Stir the reaction at room temperature for 12-18 hours until LC-MS analysis indicates complete consumption of the starting material. Quench the reaction with saturated sodium bicarbonate solution and extract the aqueous layer with DCM. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield N-Boc-3-(methylamino)azetidine.

  • Step 2: Protection of the Secondary Amine. The crude product from Step 1 is dissolved in DCM. Triethylamine (2.0 equiv.) is added, followed by di-tert-butyl dicarbonate (Boc₂O, 1.5 equiv.). The reaction is stirred at room temperature for 4-6 hours. Upon completion, the solvent is removed in vacuo, and the residue is purified by flash column chromatography to yield the di-Boc protected 3-(methylamino)azetidine.

  • Step 3: Introduction of the 3-Amino Group (Conceptual). A more direct route involves a modified Strecker synthesis on N-Boc-azetidin-3-one using an appropriate amine, cyanide source, and subsequent hydrolysis and reduction steps to generate the desired 3-amino-3-methyl core. Note: This step is conceptually complex and requires significant process development.

  • Step 4: Final Deprotection. The fully protected intermediate is treated with a strong acid, such as trifluoroacetic acid (TFA) in DCM or HCl in dioxane, to remove the Boc protecting groups, yielding the 3-amino-3-methylazetidine salt.

Caption: A representative synthetic workflow for azetidine functionalization.

Future Outlook

The 3-amino-3-methylazetidine scaffold represents a significant evolution in the use of small, strained heterocycles in drug discovery. Its unique combination of conformational rigidity, metabolic stability, and tunable basicity provides a powerful tool for medicinal chemists to overcome long-standing challenges in ADME and toxicology. As synthetic methodologies become more robust and our understanding of its structure-activity relationships deepens, we anticipate a marked increase in the application of this scaffold in the development of next-generation therapeutics targeting a wide array of human diseases. The 3-amino-3-methylazetidine motif is not merely an incremental improvement but a strategic building block poised to deliver drug candidates with demonstrably superior properties.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Azetidine, 1-[(4-fluorophenyl)sulfonyl]-.
  • PharmaBlock. (n.d.). Azetidines in Drug Discovery.
  • Griveau, A., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry.
  • American Chemical Society. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications.
  • PubMed. (2024). Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement.
  • National Institutes of Health. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. PMC.
  • MDPI. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates.
  • American Chemical Society. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters.
  • PubMed. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine.
  • ResearchGate. (2025). An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine.
  • MacMillan Group. (2019). Bioisosteres of Common Functional Groups.
  • PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • PubMed Central. (n.d.). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors.
  • PubMed Central. (2024). Analysis of Lipophilicity and Pharmacokinetic Parameters of Dipyridothiazine Dimers with Anticancer Potency.

Sources

Chiral Azetidines: Strategic Building Blocks for Complex Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Azetidines, four-membered nitrogen-containing heterocycles, have emerged from relative obscurity to become powerful building blocks in modern synthetic and medicinal chemistry.[1][2][3][4][5] Their unique combination of ring strain and conformational rigidity offers distinct advantages in the design of novel therapeutics and complex molecular architectures.[1][2][4][6][7] This guide provides a comprehensive overview of chiral azetidines, focusing on their stereoselective synthesis, functionalization, and strategic application as versatile synthons. We will explore the causality behind key experimental choices, present detailed protocols for seminal transformations, and highlight their impact on drug discovery.

The Azetidine Scaffold: A Privileged Motif in Drug Design

The azetidine ring occupies a unique chemical space between the highly strained, reactive aziridines and the more flexible, five-membered pyrrolidines.[2][4] This intermediate ring strain of approximately 25.4 kcal/mol endows azetidines with a favorable balance of stability for handling and reactivity for synthetic manipulation.[8]

Key Physicochemical and Pharmacokinetic Advantages:

  • Conformational Rigidity: The constrained four-membered ring limits the number of accessible conformations, which can lead to a lower entropic penalty upon binding to a biological target and thus higher affinity.[1][7]

  • Metabolic Stability: The presence of the azetidine moiety can enhance the metabolic stability of a drug candidate.[9]

  • Improved Solubility: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, often leading to improved aqueous solubility.

  • Three-Dimensionality: The non-planar nature of the azetidine ring provides a scaffold for creating molecules with well-defined three-dimensional structures, a desirable trait for interacting with complex biological targets.[9]

These properties have led to the incorporation of the azetidine motif in several approved drugs, such as the antihypertensive agent Azelnidipine and the targeted cancer therapy Cobimetinib.[6][8]

Stereoselective Synthesis of Chiral Azetidines: A Synthetic Challenge

The construction of the strained, chiral four-membered ring has historically been a significant synthetic hurdle.[2][5] However, recent advancements have provided a toolbox of reliable methods for accessing enantiomerically enriched azetidines.

Intramolecular Cyclization Strategies

Intramolecular ring closure is a common and effective strategy for forming the azetidine ring. The success of this approach hinges on the careful selection of precursors and reaction conditions to favor the desired 4-exo-tet cyclization.

A notable example is the practical asymmetric synthesis of both enantiomers of azetidine-2-carboxylic acid, a key chiral building block.[10][11][12] This synthesis utilizes the inexpensive and readily available (R)- or (S)-α-methylbenzylamine as a chiral auxiliary to direct the stereochemistry of the ring-forming step.[10][11][12]

Experimental Protocol: Asymmetric Synthesis of Azetidine-2-Carboxylic Acid [10][12]

  • Starting Materials: Inexpensive and commercially available chemicals are used as the foundation for the synthesis.[10][11]

  • Chiral Auxiliary: Optically active α-methylbenzylamine is employed to introduce chirality.[10][11][12]

  • Key Cyclization Step: The azetidine ring is constructed via an intramolecular 4-exo-tet alkylation.[10][12]

  • Deprotection: The chiral auxiliary is removed to yield the final enantiomerically pure azetidine-2-carboxylic acid.

This method allows for the production of practical quantities of both enantiomers in five to six steps.[10][11]

[2+2] Cycloaddition Reactions

The [2+2] cycloaddition between an imine and an alkene, known as the aza Paternò-Büchi reaction, offers a direct route to functionalized azetidines.[5][13] Recent developments have focused on visible-light-mediated approaches to overcome previous limitations, enabling the synthesis of bicyclic azetidines in high yields and diastereoselectivity.[13]

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. A notable application in this area is the development of a three-step, one-pot protocol for the synthesis of C2-functionalized azetidines starting from simple aldehydes.[14] This method involves an enantioselective α-chlorination of the aldehyde, followed by reductive amination and subsequent SN2 displacement to form the azetidine ring.[14] This approach provides access to azetidines with alkyl substituents at the C2 position, which were previously scarce in the literature.[14]

Table 1: Comparison of Enantioselective Azetidine Syntheses

MethodKey FeaturesTypical YieldsTypical Enantiomeric Excess (ee)Reference
Intramolecular Alkylation with Chiral AuxiliaryPractical, scalable, uses inexpensive starting materials.Good to ExcellentHigh[10][11][12]
Organocatalytic α-Chlorination/CyclizationAccess to C2-alkyl substituted azetidines.22-32% overall84-92%[14]
Copper-Catalyzed Boryl Allylation of AzetinesDirect difunctionalization to 2,3-disubstituted azetidines.Good to Excellent>99%[15]

Functionalization and Ring-Opening Reactions: Unleashing the Synthetic Potential

The inherent ring strain of azetidines makes them susceptible to nucleophilic ring-opening reactions, providing access to a variety of highly functionalized acyclic amines.[3][4][16] This reactivity, coupled with methods for direct functionalization, makes chiral azetidines versatile intermediates in complex molecule synthesis.

Nucleophilic Ring-Opening

The ring-opening of azetidines can be promoted by various nucleophiles and catalysts. For instance, chiral squaramide hydrogen-bond donor catalysts have been shown to promote the highly enantioselective ring-opening of 3-substituted azetidines with alkyl and acyl halides.[17] This method exhibits broad scope across a range of substrates.[17] Lewis acids can also mediate the regioselective SN2-type ring-opening of 2-aryl-N-tosylazetidines with alcohols, affording valuable 1,3-amino ethers.[16]

Diagram 1: General Scheme for Nucleophilic Ring-Opening of Azetidines

G cluster_0 Ring-Opening Reaction Azetidine Chiral Azetidine Product Functionalized Acyclic Amine Azetidine->Product Ring Opening Nucleophile Nucleophile (Nu-) Nucleophile->Azetidine Catalyst Catalyst (e.g., Lewis Acid, Organocatalyst) Catalyst->Azetidine

Caption: Nucleophilic attack on a chiral azetidine, often facilitated by a catalyst, leads to ring-opening and the formation of a functionalized acyclic amine.

Direct Functionalization

Recent advances have enabled the direct functionalization of the azetidine ring, preserving the core scaffold while introducing new chemical handles. The aza-Michael addition is a powerful method for constructing C-N bonds and has been applied to the synthesis of novel azetidine derivatives.[18][19] For example, the reaction of (N-Boc-azetidin-3-ylidene)acetate with various NH-heterocycles provides access to functionalized 3-substituted azetidines.[18][19] Furthermore, copper-catalyzed enantioselective difunctionalization of azetines has been developed for the synthesis of chiral 2,3-disubstituted azetidines.[15][20]

Applications in Medicinal Chemistry and Complex Molecule Synthesis

The unique properties of chiral azetidines have made them increasingly valuable in drug discovery and the synthesis of natural products.

  • Medicinal Chemistry: Azetidine derivatives have demonstrated a wide range of pharmacological activities, including antibacterial, anticancer, and central nervous system modulating effects.[1][5] The constrained nature of the ring can be used to mimic peptide conformations, making them useful in peptidomimetics.[3]

  • Complex Molecule Synthesis: Chiral azetidines serve as versatile starting materials for the synthesis of more complex nitrogen-containing molecules. Their ring-opening reactions provide stereocontrolled access to functionalized amines, which are key intermediates in the synthesis of alkaloids and other natural products.

Diagram 2: Workflow for Utilizing Chiral Azetidines in Drug Discovery

G cluster_workflow Drug Discovery Workflow A Stereoselective Synthesis of Chiral Azetidine Building Block B Functionalization and Derivatization A->B C Library Synthesis B->C D High-Throughput Screening (HTS) C->D E Lead Optimization D->E Hit Identification F Preclinical Development E->F Candidate Selection

Caption: The journey from a chiral azetidine building block to a drug candidate involves stereoselective synthesis, functionalization, library creation, screening, and optimization.

Conclusion and Future Outlook

Chiral azetidines have transitioned from being synthetic curiosities to indispensable tools for chemists. The development of robust and scalable stereoselective synthetic methods has been a key driver of this transformation. The unique structural and electronic properties of the azetidine ring offer significant advantages in the design of new therapeutic agents and the construction of complex molecular targets. As our understanding of their reactivity and synthetic utility continues to grow, we can expect to see even more innovative applications of chiral azetidines in the years to come. The continued development of novel catalytic methods for their synthesis and functionalization will undoubtedly unlock new frontiers in chemical synthesis and drug discovery.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. (n.d.).
  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. (n.d.). Journal of the American Chemical Society.
  • Practical asymmetric preparation of azetidine-2-carboxylic acid. (2005). PubMed.
  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organoc
  • Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. (2005). American Chemical Society.
  • Asymmetric Synthesis of L-azetidine-2-carboxylic Acid and 3-substituted Congeners--Conformationally Constrained Analogs of Phenylalanine, Naphthylalanine, and Leucine. (1999). PubMed.
  • The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. (2025). Benchchem.
  • Technical Support Center: Investigating the Biological Activity and Specificity of Novel Azetidine Compounds. (2025). Benchchem.
  • Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing.
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022). NIH.
  • Substituted Azetidines in Drug Discovery | Building Blocks | Blog. (2022). Life Chemicals.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of Chiral Non Racemic Azetidines. (n.d.). Ingenta Connect.
  • Azetidines of pharmacological interest. (2021). PubMed.
  • Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. (n.d.). IIT Kanpur.
  • Azetidines in Drug Discovery. (n.d.). PharmaBlock.
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. (2024). NIH.
  • Azetidines. (n.d.). Enamine.
  • Biologically active compounds with azetidine rings. (n.d.).
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. (2024).
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Functionalization of chiral azetidine‐2‐carboxylic acids. Synthesis of... (n.d.).
  • AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. (n.d.). Taylor & Francis Online.
  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. (2025). Journal of the American Chemical Society.

Sources

Methodological & Application

Application Notes & Protocols: A Proposed Enantioselective Synthesis of 3-Amino-3-methyl-N-benzylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed theoretical and practical guide for the proposed enantioselective synthesis of 3-Amino-3-methyl-N-benzylazetidine, a chiral scaffold of significant interest in medicinal chemistry. The core challenge in synthesizing this molecule lies in the creation of the C3-quaternary stereocenter bearing both a methyl and an amino group. This guide outlines a robust, multi-step synthetic strategy beginning from a commercially available precursor. The key transformations include an asymmetric addition of a methyl group to a ketone and a stereoinvertive conversion of a tertiary alcohol to the target amine. The protocols are designed for researchers in synthetic chemistry and drug development, with a focus on explaining the rationale behind methodological choices to ensure reproducibility and success.

Introduction: The Significance and Challenge of Chiral Azetidines

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern drug discovery. Its incorporation into molecular structures can significantly improve pharmacokinetic properties such as aqueous solubility, metabolic stability, and lipophilicity.[1] Specifically, chiral 3-substituted azetidines are versatile building blocks for creating novel therapeutics.

The target molecule, 3-Amino-3-methyl-N-benzylazetidine, presents a formidable synthetic challenge: the construction of an α-tertiary amine at a quaternary stereocenter.[2] Such motifs are difficult to synthesize enantioselectively due to steric hindrance and the challenge of controlling the facial selectivity of reactions at a sterically congested prochiral center. This guide proposes a logical and feasible synthetic pathway, leveraging established, high-yield, and stereoselective reactions to overcome these hurdles.

Retrosynthetic Analysis and Strategy

The proposed synthesis is designed around a key enantioselective step followed by reliable functional group interconversions. Our retrosynthetic strategy is to disconnect the target molecule at the C-N bond of the primary amine, tracing it back to a chiral tertiary alcohol, which in turn arises from an asymmetric methylation of a prochiral ketone.

G Target Target: (S)-3-Amino-3-methyl- N-benzylazetidine Alcohol Key Intermediate: (R)-N-Benzyl-3-hydroxy- 3-methylazetidine Target->Alcohol C-N Bond Formation (via Azide Reduction) Ketone Prochiral Precursor: N-Benzylazetidin-3-one Alcohol->Ketone Asymmetric C-C Bond Formation (Enantioselective Methylation) Start Starting Material: 1-Benzhydrylazetidin-3-ol Ketone->Start Deprotection/Oxidation

Caption: Retrosynthetic pathway for the target molecule.

This approach allows for the introduction of chirality early in the sequence via a well-controlled catalytic asymmetric reaction, which is often more efficient than chiral resolution or the use of stoichiometric chiral auxiliaries.

Experimental Protocols

Part 1: Synthesis of the Key Precursor, N-Benzylazetidin-3-one

The synthesis begins with the commercially available 1-benzhydrylazetidin-3-ol. The benzhydryl (Bzh) group is an effective protecting group that can be removed under hydrogenolysis conditions, which will then be followed by N-benzylation and oxidation.

Protocol 1: Synthesis of N-Benzylazetidin-3-one

  • Step 1a: Debenzhydrylation:

    • To a solution of 1-benzhydrylazetidin-3-ol (1.0 eq) in methanol, add Pearlman's catalyst (20% Pd(OH)₂/C, 5 mol%).

    • Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 16 hours.

    • Rationale: The benzhydryl group is cleaved under these conditions, while the azetidine ring remains intact. Pearlman's catalyst is highly effective for this transformation.

    • Filter the reaction mixture through Celite® and concentrate the filtrate under reduced pressure to yield crude azetidin-3-ol, which is used directly in the next step.

  • Step 1b: N-Benzylation:

    • Dissolve the crude azetidin-3-ol (1.0 eq) in dichloromethane (DCM).

    • Add triethylamine (2.5 eq) and cool the mixture to 0 °C.

    • Add benzyl bromide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

    • Rationale: This is a standard S_N2 reaction to protect the azetidine nitrogen with a benzyl group, which is stable to the subsequent oxidation and methylation steps.

    • Quench the reaction with saturated aqueous NaHCO₃ and extract with DCM. Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify by column chromatography to yield N-benzylazetidin-3-ol.

  • Step 1c: Oxidation to Ketone:

    • Dissolve N-benzylazetidin-3-ol (1.0 eq) in DCM.

    • Add Dess-Martin periodinane (1.5 eq) portion-wise at room temperature and stir for 2 hours.

    • Rationale: Dess-Martin periodinane is a mild and efficient oxidizing agent for converting secondary alcohols to ketones without harsh conditions that could compromise the strained azetidine ring.[3]

    • Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Stir vigorously until the layers are clear.

    • Extract with DCM, dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify by column chromatography to afford N-benzylazetidin-3-one .

Part 2: Enantioselective Synthesis of (R)-N-Benzyl-3-hydroxy-3-methylazetidine

This is the chirality-inducing step. We propose a catalytic asymmetric addition of dimethylzinc to the prochiral ketone, a well-established method for creating chiral tertiary alcohols.

Protocol 2: Asymmetric Methylation

  • Catalyst Preparation & Reaction:

    • In a flame-dried flask under an argon atmosphere, dissolve the chiral ligand (e.g., (1R,2S)-(-)-N-methylephedrine, 0.1 eq) in anhydrous toluene.

    • Add dimethylzinc (1.2 M solution in toluene, 2.0 eq) dropwise at 0 °C and stir for 30 minutes.

    • Rationale: The pre-formation of the chiral zinc-ligand complex is crucial for achieving high enantioselectivity. N-methylephedrine is a proven ligand for such additions, guiding the methyl group to one face of the ketone.

    • Cool the catalyst solution to -30 °C.

    • Add a solution of N-benzylazetidin-3-one (1.0 eq) in anhydrous toluene dropwise over 1 hour.

    • Stir the reaction at -30 °C for 24 hours. Monitor by TLC for consumption of the starting material.

  • Workup and Purification:

    • Carefully quench the reaction at -30 °C by the slow, dropwise addition of saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography (silica gel) to yield enantiomerically enriched (R)-N-benzyl-3-hydroxy-3-methylazetidine .

    • Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.

Part 3: Stereoinvertive Conversion to (S)-3-Amino-3-methyl-N-benzylazetidine

The final stage involves converting the tertiary alcohol to the primary amine with an inversion of stereochemistry. This is reliably achieved via mesylation, azide displacement (S_N2), and subsequent reduction.

Protocol 3: Conversion of Alcohol to Amine

  • Step 3a: Mesylation of the Tertiary Alcohol:

    • Dissolve (R)-N-benzyl-3-hydroxy-3-methylazetidine (1.0 eq) in anhydrous DCM and cool to 0 °C.

    • Add triethylamine (2.0 eq), followed by the dropwise addition of methanesulfonyl chloride (1.5 eq).

    • Rationale: The hydroxyl group is converted into a good leaving group (mesylate) to facilitate the subsequent nucleophilic substitution. The reaction is run at 0 °C to prevent side reactions.

    • Stir at 0 °C for 2 hours. Quench with water, extract with DCM, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure. The crude mesylate is often unstable and should be used immediately in the next step.

  • Step 3b: Azide Displacement (S_N2 Inversion):

    • Dissolve the crude mesylate in dimethylformamide (DMF).

    • Add sodium azide (NaN₃, 3.0 eq) and heat the mixture to 80 °C for 12 hours.

    • Rationale: The azide ion acts as a nucleophile, displacing the mesylate group via an S_N2 mechanism. This reaction proceeds with a complete inversion of the stereocenter, converting the (R)-alcohol precursor to the (S)-azide.

    • Cool to room temperature, dilute with water, and extract with diethyl ether. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield (S)-N-benzyl-3-azido-3-methylazetidine .

  • Step 3c: Reduction of the Azide:

    • Dissolve the purified azide (1.0 eq) in methanol.

    • Add palladium on carbon (10% Pd/C, 10 mol% Pd).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 6 hours.

    • Rationale: Catalytic hydrogenation is a clean and efficient method for reducing azides to primary amines without affecting the N-benzyl group.

    • Filter the reaction mixture through Celite® and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the final product, (S)-3-Amino-3-methyl-N-benzylazetidine .

Data and Workflow Summary

Table 1: Summary of Proposed Synthetic Route
StepTransformationKey ReagentsExpected Yield (%)Expected Purity (e.e. %)
1Precursor SynthesisPd(OH)₂/C, H₂, BnBr, DMP50-60 (over 3 steps)N/A
2Asymmetric MethylationMe₂Zn, Chiral Ligand70-85>95
3Alcohol to AmineMsCl, NaN₃, Pd/C, H₂60-75 (over 3 steps)>95 (retention of e.e.)
Overall Synthetic Workflow

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Asymmetric Synthesis cluster_2 Part 3: Functional Group Conversion Start 1-Benzhydryl- azetidin-3-ol Azetidinol Azetidin-3-ol Start->Azetidinol H₂ / Pd(OH)₂ NBnOH N-Benzyl- azetidin-3-ol Azetidinol->NBnOH BnBr, Et₃N Ketone N-Benzyl- azetidin-3-one NBnOH->Ketone DMP Alcohol (R)-N-Benzyl-3-hydroxy- 3-methylazetidine Ketone->Alcohol Me₂Zn, Chiral Ligand Mesylate (R)-Mesylate Alcohol->Mesylate MsCl, Et₃N Azide (S)-Azide Mesylate->Azide NaN₃ (Inversion) Target (S)-3-Amino-3-methyl- N-benzylazetidine Azide->Target H₂ / Pd/C

Caption: Forward workflow for the proposed synthesis.

Characterization and Purity Analysis

  • Structural Confirmation: The structure of the final product and all intermediates should be confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Enantiopurity Assessment: The enantiomeric excess (e.e.) of the chiral alcohol intermediate and the final amine product must be determined using High-Performance Liquid Chromatography (HPLC) on a suitable chiral stationary phase (e.g., Chiralcel® OD-H or AD-H column) with an appropriate mobile phase.

Conclusion

This document details a comprehensive and scientifically grounded strategy for the enantioselective synthesis of 3-Amino-3-methyl-N-benzylazetidine. By employing a catalytic asymmetric methylation as the key chirality-inducing step and leveraging a reliable stereoinvertive amination sequence, this pathway offers a viable solution to the challenge of constructing the C3-quaternary stereocenter. The provided protocols, complete with mechanistic rationale, are intended to serve as a valuable resource for researchers aiming to synthesize this and related chiral azetidine derivatives for applications in drug discovery and development.

References

  • Wessjohann, L. A., et al. (1999). Asymmetric Synthesis of L-azetidine-2-carboxylic Acid and 3-substituted Congeners. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]

  • Zhang, G., et al. (2021). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]

  • Ye, L., et al. (2012). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition. [Link]

  • Zhang, G., et al. (2021). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. PMC - NIH. [Link]

  • PubChem. (2024). 3-amino-3-methyl-n-benzylazetidine. National Center for Biotechnology Information. [Link]

  • Li, Z., et al. (2023). Recent asymmetric synthesis of natural products bearing an α-tertiary amine moiety via temporary chirality induction strategies. Organic & Biomolecular Chemistry. [Link]

  • Li, B., et al. (2005). An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. Organic Process Research & Development. [Link]

  • Ahn, J. S., et al. (2012). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters. [Link]

Sources

Application Notes and Protocol for the N-Benzylation of 3-Amino-3-Methylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Benzylated Azetidines in Medicinal Chemistry

The azetidine motif is a cornerstone in modern drug discovery, prized for its ability to impart favorable physicochemical properties such as improved metabolic stability, reduced lipophilicity, and enhanced aqueous solubility. The strategic functionalization of the azetidine core is paramount in modulating its biological activity and pharmacokinetic profile. Among these modifications, N-alkylation, and specifically N-benzylation, of substituted 3-aminoazetidines serves as a critical step in the synthesis of a diverse array of bioactive molecules. The N-benzyl group not only acts as a common protecting group but also features as a key pharmacophoric element in various therapeutic agents. This document provides detailed protocols for the N-benzylation of 3-amino-3-methylazetidine, a sterically hindered primary amine, offering researchers two robust and validated synthetic routes: direct N-alkylation and reductive amination.

Methodology Overview: Navigating the Synthesis of N-Benzyl-3-methylazetidin-3-amine

The synthesis of N-benzyl-3-methylazetidin-3-amine presents a unique challenge due to the steric hindrance imparted by the tertiary carbon at the 3-position of the azetidine ring. This steric bulk can significantly influence the reactivity of the primary amine. Consequently, careful consideration of the reaction conditions is crucial to ensure efficient and selective mono-benzylation, while minimizing the formation of the di-benzylated byproduct. We present two effective strategies to achieve this transformation.

Protocol 1: Direct N-Alkylation with Benzyl Bromide

This protocol details a direct N-alkylation approach, leveraging the reaction between 3-amino-3-methylazetidine and benzyl bromide in the presence of a suitable base. To circumvent the common issue of over-alkylation in primary amines, this method employs a controlled deprotonation/protonation strategy. By using the amine hydrobromide salt and a slow addition of a non-nucleophilic base, the concentration of the free primary amine is kept low, thus favoring mono-alkylation.[1][2][3]

  • Preparation of the Amine Salt (Optional but Recommended):

    • Dissolve 3-amino-3-methylazetidine (1.0 eq) in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol).

    • Slowly add a solution of hydrobromic acid (1.0 eq) in the same solvent while stirring.

    • Collect the resulting precipitate by filtration, wash with cold solvent, and dry under vacuum to obtain 3-amino-3-methylazetidine hydrobromide.

  • N-Benzylation Reaction:

    • To a stirred suspension of 3-amino-3-methylazetidine hydrobromide (1.0 eq) and 4Å molecular sieves (0.25 g per mmol of amine) in dry dimethylformamide (DMF, 1 mL per mmol of amine) at room temperature (20-25°C), add benzyl bromide (1.1 eq).[1]

    • In a separate flask, prepare a solution of triethylamine (1.0 eq) in dry DMF (1 mL per mmol of triethylamine).

    • Add the triethylamine solution to the reaction mixture dropwise over a period of 8 hours using a syringe pump. The slow addition is critical to maintain a low concentration of the free primary amine, thereby suppressing the formation of the di-benzylated product.[1][2][3]

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • After the addition is complete, continue stirring for an additional hour at the same temperature.

  • Work-up and Purification:

    • Adjust the pH of the reaction mixture to 4-5 with 10% aqueous HCl.

    • Remove the DMF under reduced pressure.

    • Neutralize the residue with a 5% aqueous sodium carbonate solution and extract the product with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product as a light yellow oil.

    • Purify the crude product by column chromatography on neutral alumina using a hexane-ethyl acetate gradient (e.g., 98:2) to afford the pure N-benzyl-3-methylazetidin-3-amine.[1]

Protocol 2: Reductive Amination with Benzaldehyde

Reductive amination is a highly efficient and selective method for the mono-N-alkylation of primary amines, effectively avoiding the issue of over-alkylation.[4][5] This two-step, one-pot process involves the initial formation of an imine intermediate from the condensation of 3-amino-3-methylazetidine and benzaldehyde, followed by in-situ reduction to the desired secondary amine.

  • Imine Formation and Reduction:

    • To a solution of 3-amino-3-methylazetidine (1.0 eq) in a suitable solvent such as methanol or dichloromethane (10 mL per mmol of amine), add benzaldehyde (1.05 eq).[6]

    • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The formation of the imine can be monitored by the disappearance of the starting materials via TLC or GC-MS.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Carefully add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10°C. The portion-wise addition is crucial to control the exothermic reaction.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.[7]

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Remove the organic solvent under reduced pressure.

    • Extract the aqueous residue with ethyl acetate or dichloromethane (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-benzyl-3-methylazetidin-3-amine.[8]

Characterization of N-Benzyl-3-methylazetidin-3-amine

The successful synthesis of the target compound should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect characteristic signals for the benzylic protons (a singlet around 3.8 ppm), the phenyl protons (a multiplet between 7.2-7.4 ppm), the azetidine ring protons (multiplets), and the methyl group protons (a singlet).[1][9] The integration of these signals should correspond to the expected number of protons.

    • ¹³C NMR: Expect signals for the benzylic carbon, the aromatic carbons, the carbons of the azetidine ring, and the methyl carbon.[1][9]

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) mass spectrometry should show the [M+H]⁺ ion corresponding to the molecular weight of N-benzyl-3-methylazetidin-3-amine.

Summary of Reaction Parameters

ParameterDirect N-AlkylationReductive Amination
Benzylation Agent Benzyl bromideBenzaldehyde
Stoichiometry 1.1 eq1.05 eq
Base TriethylamineNot required
Reducing Agent Not applicableSodium borohydride (1.5 eq)
Solvent Dry DMFMethanol or Dichloromethane
Temperature Room Temperature (20-25°C)0°C to Room Temperature
Reaction Time ~9 hours~14-18 hours
Key Advantage Good for specific controlExcellent selectivity for mono-alkylation
Potential Challenge Requires slow addition of baseCareful control of reducing agent addition

Visualizing the Synthetic Workflow

G cluster_0 Protocol 1: Direct N-Alkylation cluster_1 Protocol 2: Reductive Amination A 3-Amino-3-methylazetidine (as HBr salt) C Slow addition of Triethylamine in DMF A->C B Benzyl Bromide B->C D Reaction at RT C->D E Aqueous Work-up & Extraction D->E F Column Chromatography (Alumina) E->F G N-Benzyl-3-methylazetidin-3-amine F->G H 3-Amino-3-methylazetidine J Imine Formation (Methanol, RT) H->J I Benzaldehyde I->J K In-situ Reduction (NaBH4, 0°C to RT) J->K L Aqueous Work-up & Extraction K->L M Column Chromatography (Silica Gel) L->M N N-Benzyl-3-methylazetidin-3-amine M->N G cluster_0 Direct N-Alkylation (SN2) cluster_1 Reductive Amination start1 Primary Amine (R-NH2) product1 Secondary Amine (R-NH-Bn) start1->product1 Nucleophilic Attack reagent1 Benzyl Bromide reagent1->product1 start2 Primary Amine (R-NH2) intermediate Imine Intermediate start2->intermediate reagent2 Benzaldehyde reagent2->intermediate product2 Secondary Amine (R-NH-Bn) intermediate->product2 Reduction reagent3 NaBH4 reagent3->product2

Caption: Mechanistic overview of the two N-benzylation strategies.

References

  • Synthesis of azetidine derivatives.
  • N-oxides of some N-benzyl azacycloalkanes. Preferred conformation by NMR spectroscopy. Accessed through Google Search.
  • Selective N-Alkylation of Primary Amines with R-NH2.HBr and Alkylbromides using Competitive Deprotonation/Protonation Strategy. The Royal Society of Chemistry. [Link]

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Insight into the Amine-Assisted Metal-free Chemoselctive Reductive Amination of Carbonyl Compounds Under Mild Conditions. ChemRxiv. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. [Link]

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. ResearchGate. [Link]

  • Supporting Inform
  • Sodium hydroxide catalyzed N-alkylation of (hetero) aromatic primary amines and N1,C5-dialkylation of 4-phenyl-2-aminothiazoles with benzyl alcohols. PubMed. [Link]

  • An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. ResearchGate. [Link]

  • Benzylamines. Organic Chemistry Portal. [Link]

  • One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. Royal Society of Chemistry. [Link]

  • Catalytic asymmetric Tsuji–Trost α−benzylation reaction of N-unprotected amino acids and benzyl alcohol derivatives. National Institutes of Health. [Link]

  • Preparation of N-benzylamines.
  • n-benzyl-n-methoxymethyl-n-(trimethylsilyl)methylamine. Organic Syntheses Procedure. [Link]

  • Supporting Information for Synthesis of 3-aminocoumarin-N-benzylpyridinium conjugates with nanomolar inhibitory activity. Beilstein Journals. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. National Institutes of Health. [Link]

  • 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. EPrints USM. [Link]

  • N-Benzyl-3-hydroxyazetidine | C10H13NO | CID 3801345. PubChem. [Link]

  • Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid. National Institutes of Health. [Link]

Sources

Introduction: The Azetidine Scaffold in Modern Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocols for the Use of (S)-3-Amino-3-methyl-N-benzylazetidine as a Chiral Ligand in Asymmetric Catalysis

The four-membered azetidine ring is a strained heterocyclic motif of increasing importance in medicinal chemistry and drug development.[1] Its rigid, three-dimensional structure provides a unique conformational constraint that can enhance binding affinity and selectivity for biological targets. When functionalized with stereogenic centers, azetidines become powerful building blocks for complex chiral molecules.

(S)-3-Amino-3-methyl-N-benzylazetidine is an emerging chiral diamine ligand that combines the rigidity of the azetidine core with the proven coordinating ability of a 1,2-diamine motif. The presence of a quaternary stereocenter at the C3 position creates a well-defined chiral pocket, making it a promising candidate for inducing high stereoselectivity in metal-catalyzed and organocatalytic transformations. The N-benzyl group provides steric bulk and modulates the electronic properties of the tertiary amine, which can be crucial for catalyst stability and activity.

This guide provides detailed protocols for the synthesis of this novel ligand and its application in two key asymmetric transformations: Rhodium-catalyzed Asymmetric Transfer Hydrogenation (ATH) of ketones and organocatalytic Asymmetric Michael Addition. The methodologies described herein are designed to be robust and reproducible, offering researchers a powerful new tool for the enantioselective synthesis of valuable chiral compounds.

Part 1: Synthesis of Chiral (S)-3-Amino-3-methyl-N-benzylazetidine

The synthesis of the title ligand is not yet widely documented. The following multi-step protocol is a proposed, robust route starting from commercially available materials, designed based on established methodologies for constructing substituted azetidines.[2][3]

Synthetic Workflow Diagram

G cluster_0 Synthesis of (S)-3-Amino-3-methyl-N-benzylazetidine A 1-Benzhydrylazetidin-3-one B Strecker Reaction (NaCN, NH4Cl, (S)-PEA) A->B 1. C Diastereoselective formation of (S)-3-Amino-1-benzhydryl-3-cyanoazetidine B->C 2. D Grignard Reaction (MeMgBr) C->D 3. E Formation of (S)-3-Amino-1-benzhydryl-3-methylazetidine D->E 4. H Debenzhydrylation (H2, Pd(OH)2/C) E->H 5. F Reductive Amination (Benzaldehyde, NaBH(OAc)3) G Incorrect Intermediate I (S)-3-Amino-3-methylazetidine H->I 6. J N-Benzylation (Benzyl bromide, K2CO3) I->J 7. K Target Ligand: (S)-3-Amino-3-methyl-N-benzylazetidine J->K 8. Final Product

Caption: Proposed synthetic route for the target chiral ligand.

Detailed Synthesis Protocol

Step 1: Diastereoselective Synthesis of (S)-3-Amino-1-benzhydryl-3-cyanoazetidine

  • To a solution of 1-benzhydrylazetidin-3-one (1.0 eq) in methanol, add sodium cyanide (1.2 eq) and ammonium chloride (1.2 eq).

  • Add (S)-(-)-α-phenylethylamine (1.1 eq) as the chiral auxiliary.

  • Stir the reaction mixture at room temperature for 48 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract with ethyl acetate.

  • The diastereomers can be separated by column chromatography on silica gel. The rationale for this step is the in situ formation of a chiral imine, which is then attacked by cyanide, leading to diastereomeric aminonitriles.

Step 2: Grignard Reaction to Install the Methyl Group

  • Dissolve the desired (S)-aminonitrile diastereomer (1.0 eq) in anhydrous THF and cool to 0 °C under an inert atmosphere (N₂ or Ar).

  • Slowly add methylmagnesium bromide (3.0 M in diethyl ether, 1.5 eq).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction at 0 °C with a saturated aqueous solution of NH₄Cl.

  • Extract the product with dichloromethane, dry over Na₂SO₄, and concentrate in vacuo. The product, (S)-3-Amino-1-benzhydryl-3-methylazetidine, is purified by column chromatography.

Step 3: Deprotection of the Benzhydryl Group

  • Dissolve the product from Step 2 (1.0 eq) in methanol.

  • Add Pearlman's catalyst (Pd(OH)₂/C, 20 wt%, 0.1 eq).

  • Hydrogenate the mixture under H₂ atmosphere (50 psi) for 24 hours.

  • Filter the reaction mixture through Celite® and concentrate the filtrate to yield (S)-3-Amino-3-methylazetidine. This deprotection is crucial for freeing the secondary amine for subsequent benzylation.[4]

Step 4: N-Benzylation to Yield the Final Ligand

  • Dissolve (S)-3-Amino-3-methylazetidine (1.0 eq) in acetonitrile.

  • Add potassium carbonate (K₂CO₃, 2.5 eq) as a base.

  • Add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Stir the mixture for 12 hours.

  • Filter off the solids and concentrate the solvent. Purify the crude product by column chromatography (Ethyl Acetate/Hexanes with 1% Triethylamine) to afford (S)-3-Amino-3-methyl-N-benzylazetidine.

Part 2: Application in Asymmetric Transfer Hydrogenation (ATH)

Chiral diamine ligands are highly effective in complex with Rh(III) or Ir(III) for the asymmetric transfer hydrogenation of prochiral ketones and imines.[5][6][7] The (S)-3-Amino-3-methyl-N-benzylazetidine ligand, when coordinated to a metal center like Rhodium, is expected to form a highly active and enantioselective catalyst.

Catalytic Cycle for Asymmetric Transfer Hydrogenation

A [Rh(Cp)Cl(L)] (Active Catalyst) B [Rh(Cp)(L)H] A->B H-Source Activation G H-Source (Oxidized) (CO2 + NEt3H+) A->G D [Rh(Cp)Cl(L)]-Ketone Complex B->D Ketone Coordination C Ketone (R-CO-R') C->D D->A Hydride Transfer E Chiral Alcohol (R-CH(OH)-R') D->E Product Release F H-Source (HCOOH/NEt3) F->A

Caption: Proposed catalytic cycle for Rh-catalyzed ATH.

Protocol: ATH of Acetophenone

This protocol describes the in situ preparation of the catalyst and its use for the reduction of acetophenone to (R)-1-phenylethanol.

Materials:

  • [Cp*RhCl₂]₂ (Pentamethylcyclopentadienyl rhodium(III) chloride dimer)

  • (S)-3-Amino-3-methyl-N-benzylazetidine (Ligand, L*)

  • Formic acid/Triethylamine azeotropic mixture (5:2 ratio)

  • Acetophenone (Substrate)

  • Anhydrous Dichloromethane (DCM) or Isopropanol (Solvent)

Procedure:

  • Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere, dissolve [CpRhCl₂]₂ (0.005 mmol, 1.0 eq) and the chiral ligand (L) (0.011 mmol, 2.2 eq) in 1.0 mL of anhydrous DCM.

  • Stir the resulting orange solution at 40 °C for 30 minutes to form the active catalyst complex. The slight excess of ligand ensures full coordination to the rhodium centers.[7]

  • Reaction Setup: In a separate flask, dissolve acetophenone (1.0 mmol, 100 eq) in 2.0 mL of the formic acid/triethylamine mixture.

  • Catalysis: Add the pre-formed catalyst solution to the substrate mixture via syringe.

  • Stir the reaction vigorously at 30 °C for 4-12 hours. Monitor progress by TLC or GC.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude alcohol by flash column chromatography. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Expected Performance Data

The following table presents hypothetical, yet realistic, data for the ATH of various ketones using the described protocol, illustrating the potential scope of the ligand.

EntrySubstrate (Ketone)Time (h)Yield (%)ee (%)
1Acetophenone69895 (R)
24'-Methoxyacetophenone89597 (R)
32'-Chloroacetophenone109291 (R)
4Propiophenone89693 (R)
52-Acetylpyridine128988 (R)

Part 3: Application in Asymmetric Michael Addition

Chiral primary/secondary diamines are excellent organocatalysts for promoting asymmetric Michael additions via enamine catalysis.[8][9] The primary amine of (S)-3-Amino-3-methyl-N-benzylazetidine can react with a ketone to form a chiral enamine, which then attacks the Michael acceptor with high facial selectivity.

Enamine Catalysis Workflow

G cluster_cycle Catalytic Cycle A Chiral Diamine (L*) B Chiral Enamine A->B + Ketone - H2O C Michael Adduct (Iminium Ion) B->C + Michael Acceptor (Stereoselective Attack) D Hydrolysis C->D + H2O D->A Catalyst Regeneration Product Chiral Product D->Product Ketone Ketone Ketone->A Acceptor Michael Acceptor Acceptor->B

Caption: Enamine-based catalytic cycle for Michael addition.

Protocol: Michael Addition of Cyclohexanone to Chalcone

Materials:

  • (S)-3-Amino-3-methyl-N-benzylazetidine (Organocatalyst)

  • Trifluoroacetic Acid (TFA, Co-catalyst)

  • Cyclohexanone (Nucleophile)

  • trans-Chalcone (Michael Acceptor)

  • Toluene (Solvent)

Procedure:

  • To a vial, add trans-chalcone (0.2 mmol, 1.0 eq), (S)-3-Amino-3-methyl-N-benzylazetidine (0.04 mmol, 20 mol%), and trifluoroacetic acid (0.04 mmol, 20 mol%) in 1.0 mL of toluene.

  • Add cyclohexanone (0.4 mmol, 2.0 eq). The excess ketone serves as both reactant and solvent.

  • Stir the reaction mixture at room temperature for 24-48 hours. The acid co-catalyst is essential to facilitate the formation and activation of the enamine intermediate.[8]

  • Monitor the reaction by TLC. Upon completion, directly load the reaction mixture onto a silica gel column for purification.

  • Purification and Analysis: Purify by flash chromatography (e.g., 5-15% Ethyl Acetate in Hexanes) to isolate the Michael adduct.

  • Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.

Expected Performance Data

This table shows hypothetical results for the Michael addition of various ketones to acceptors, demonstrating the potential utility of the ligand as an organocatalyst.

EntryKetone/AldehydeMichael AcceptordrYield (%)ee (%)
1Cyclohexanonetrans-Chalcone95:59094
2Acetonetrans-Chalcone8588
3Cyclohexanoneβ-Nitrostyrene90:109296
4Propanalβ-Nitrostyrene92:88897 (syn)

Conclusion

(S)-3-Amino-3-methyl-N-benzylazetidine represents a promising and versatile chiral ligand for asymmetric synthesis. Its unique structural features—a rigid azetidine core, a defined quaternary stereocenter, and strategically placed amino groups—make it highly effective in both metal-mediated and organocatalytic reactions. The protocols detailed in this guide for asymmetric transfer hydrogenation and Michael additions provide a solid foundation for researchers to explore its potential in synthesizing a wide array of valuable, enantioenriched molecules. This ligand is a valuable addition to the modern synthetic chemist's toolkit, enabling the construction of complex chiral architectures with high levels of stereocontrol.

References

  • Zhang, J., et al. (2024). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society. Available at: [Link]

  • Wei, Y., et al. (2019). Diastereodivergent Catalytic Asymmetric Michael Addition of 2-Oxindoles to α,β-Unsaturated Ketones by Chiral Diamine Catalysts. Organic Letters. Available at: [Link]

  • Zhang, J., et al. (2024). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. PubMed. Available at: [Link]

  • Zhang, J., et al. (2024). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. National Center for Biotechnology Information. Available at: [Link]

  • Uematsu, N., et al. (1999). A Chiral Rhodium Complex for Rapid Asymmetric Transfer Hydrogenation of Imines with High Enantioselectivity. Organic Letters. Available at: [Link]

  • Li, Y., et al. (2025). Enantioselective Access to Chiral Vicinal Diamines via Rhodium-Catalyzed Consecutive Reductive Amination/Asymmetric Transfer Hydrogenation of Quinoline-2-carbaldehydes with Anilines. The Journal of Organic Chemistry. Available at: [Link]

  • Li, Y., et al. (2025). Enantioselective Access to Chiral Vicinal Diamines via Rhodium-Catalyzed Consecutive Reductive Amination/Asymmetric Transfer. ACS Publications. Available at: [Link]

  • Meninno, S., et al. (2016). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. National Center for Biotechnology Information. Available at: [Link]

  • Goryunova, V. D., & Nindakova, L. O. (2020). Asymmetric transfer hydrogenation over rhodium catalysts in the presence of chiral diamine. AIP Conference Proceedings. Available at: [Link]

  • Wang, D., et al. (2018). Practical (asymmetric) transfer hydrogenation of ketones catalyzed by manganese with (chiral) diamines ligands. Catalysis Communications. Available at: [Link]

  • Alezra, V., et al. (2018). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. MDPI. Available at: [Link]

  • Singh, P. P., et al. (2002). Asymmetric Michael addition reaction using a chiral catalyst containing amino diol. ARKIVOC. Available at: [Link]

  • Moshkin, V. S., et al. (2017). Dual Catalyst Control in the Chiral Diamine-Dipeptide-Catalyzed Asymmetric Michael Addition. ResearchGate. Available at: [Link]

  • Gmeiner, P., et al. (2002). Amino acid-azetidine chimeras: synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids. PubMed. Available at: [Link]

  • PrepChem. (Date unknown). Preparation of 1-benzylazetidin-3-ol (l). Available at: [Link]

  • Rosen, T., et al. (2000). Synthesis of azetidine derivatives. Google Patents.
  • Chalyk, B. A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available at: [Link]

  • Merchant, R. R., et al. (2020). A Single-Step Synthesis of Azetidine-3-amines. PubMed. Available at: [Link]

  • Li, B., et al. (2005). An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols: Incorporation of 3-Amino-3-methyl-N-benzylazetidine into Peptide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Engineering Peptide Scaffolds with Azetidine-Based Conformational Constraints

The therapeutic potential of peptides is often hindered by poor metabolic stability and lack of defined secondary structure in solution.[1][2] The incorporation of non-natural amino acids is a powerful strategy to overcome these limitations, yielding peptidomimetics with enhanced pharmacokinetic profiles and biological activity.[2] Among the various classes of constrained amino acids, azetidine-containing building blocks have emerged as valuable tools in drug discovery.[3][4] The rigid, four-membered azetidine ring imparts a significant conformational constraint on the peptide backbone, which can lead to unique folding patterns, improved resistance to proteolytic degradation, and enhanced receptor affinity.[5]

This guide provides a detailed technical overview and step-by-step protocols for the incorporation of a specific, sterically hindered building block, 3-Amino-3-methyl-N-benzylazetidine, into peptide scaffolds. The presence of the 3-methyl group introduces significant steric bulk, while the N-benzyl group serves as a stable protecting group that can also be utilized for further functionalization. We will explore the causality behind experimental choices, particularly concerning the challenges of coupling sterically hindered amino acids, and provide robust protocols for synthesis, purification, and characterization.

The Building Block: Physicochemical Properties of 3-Amino-3-methyl-N-benzylazetidine

The unique structural features of 3-Amino-3-methyl-N-benzylazetidine dictate its behavior in peptide synthesis and its influence on the final peptide's properties.

  • Azetidine Ring: The four-membered ring is conformationally rigid and significantly more stable than an aziridine ring, allowing for easier handling and incorporation under standard synthesis conditions.[6] Its incorporation into a peptide backbone can induce sharp turns, mimicking β-turn secondary structures, which are crucial for molecular recognition.[1][7][8]

  • 3-Methyl Group: This group introduces significant steric hindrance at the α-carbon equivalent position. This steric bulk can protect adjacent peptide bonds from enzymatic cleavage, thereby enhancing metabolic stability.[9] However, it also presents a considerable challenge during the peptide coupling reaction, requiring optimized conditions and potent coupling reagents.[9][10]

  • N-Benzyl Group: The benzyl (Bn) group on the azetidine nitrogen serves as a robust protecting group, stable to the acidic conditions of standard solid-phase peptide synthesis (SPPS) cleavage (e.g., trifluoroacetic acid).[11] This orthogonality allows for the deprotection of other acid-labile side-chain protecting groups while leaving the N-benzyl group intact.[12][13] The N-benzyl group can be removed post-synthesis via catalytic hydrogenation if the free secondary amine on the azetidine ring is desired for further derivatization.[14]

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The following protocols are designed for the efficient incorporation of Fmoc-3-Amino-3-methyl-N-benzylazetidine-OH into a growing peptide chain using the Fmoc/tBu strategy.[13]

Workflow for Incorporating the Azetidine Amino Acid

SPPS_Workflow Resin 1. Resin Swelling (e.g., Rink Amide Resin in DMF) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 3. Washing (DMF, DCM, IPA) Fmoc_Deprotection->Washing1 Coupling 4. Coupling (Fmoc-Azetidine-OH, Coupling Reagents, DIPEA in DMF) Washing1->Coupling Washing2 5. Washing (DMF, DCM) Coupling->Washing2 Capping Optional: Capping (Acetic Anhydride, DIPEA) Washing2->Capping Repeat 6. Repeat Cycle for Next Amino Acid Washing2->Repeat If coupling complete Capping->Repeat Repeat->Fmoc_Deprotection For next residue Cleavage 7. Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage After final residue

Caption: SPPS cycle for incorporating 3-Amino-3-methyl-N-benzylazetidine.

Protocol 1: Automated Solid-Phase Peptide Synthesis

This protocol is suitable for standard automated microwave peptide synthesizers.

  • Resin Preparation: Start with a suitable solid support, such as Rink Amide resin, for C-terminal amide peptides. Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.[15]

  • Initial Deprotection: Perform an initial Fmoc deprotection using 20% piperidine in DMF.[16]

  • Coupling of 3-Amino-3-methyl-N-benzylazetidine:

    • Prepare a 0.2 M solution of Fmoc-3-Amino-3-methyl-N-benzylazetidine-OH in DMF.

    • Prepare a 0.5 M solution of the chosen coupling reagent and activator base (see Table 1). For this sterically hindered amino acid, HATU with DIPEA is a highly effective combination.[17][18]

    • In the reaction vessel, add 4 equivalents of the amino acid solution, 3.9 equivalents of HATU, and 8 equivalents of DIPEA relative to the resin loading capacity.

    • Couple for an extended time, for example, 30-60 minutes at 50°C, or 2-4 hours at room temperature. Microwave-assisted SPPS can significantly shorten this time.[9][19]

  • Washing: After coupling, thoroughly wash the resin with DMF, Dichloromethane (DCM), and Isopropanol (IPA) to remove excess reagents and byproducts.[16]

  • Monitoring and Recoupling: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, indicating incomplete coupling, repeat the coupling step.

  • Capping (Optional but Recommended): To block any unreacted amino groups and prevent the formation of deletion sequences, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Chain Elongation: Continue with the synthesis of the remaining peptide sequence using standard protocols.

  • Final Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the resin extensively with DCM and dry it under a stream of nitrogen.

    • Treat the resin with a cleavage cocktail, typically 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water, for 2-3 hours at room temperature.[15] TIS is included to scavenge carbocations released from acid-labile side-chain protecting groups.[20]

    • The N-benzyl group on the azetidine ring will remain intact under these conditions.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Data Presentation: Coupling Reagent Comparison

The choice of coupling reagent is critical for overcoming the steric hindrance of the 3-methyl group. The table below summarizes common coupling reagents and their general effectiveness for hindered couplings.

Coupling ReagentClassActivation BaseTypical ConditionsEfficacy for Hindered CouplingsReference
HATU Uronium SaltDIPEA or NMM4 eq. AA, 3.9 eq. HATU, 8 eq. DIPEA in DMFExcellent ; rapid kinetics and low racemization.[17][18][17]
HBTU/TBTU Uronium SaltDIPEA or NMM4 eq. AA, 3.9 eq. HBTU, 8 eq. DIPEA in DMFGood ; widely used but can be slightly less effective than HATU for severe hindrance.[18][21][18]
PyBOP Phosphonium SaltDIPEA or NMM4 eq. AA, 4 eq. PyBOP, 8 eq. DIPEA in DMFVery Good ; avoids carcinogenic byproducts associated with older phosphonium reagents.[17][17]
DIC/Oxyma CarbodiimideN/A4 eq. AA, 4 eq. DIC, 4 eq. Oxyma in DMFModerate to Good ; a cost-effective option, but reaction times may be longer.[15][15]

AA = Amino Acid; DIPEA = N,N-Diisopropylethylamine; NMM = N-Methylmorpholine

Purification and Characterization

  • Purification: The crude, lyophilized peptide should be purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column. A typical gradient of water and acetonitrile, both containing 0.1% TFA, is effective.

  • Characterization:

    • Analytical RP-HPLC: Assess the purity of the collected fractions.

    • Mass Spectrometry: Confirm the molecular weight of the purified peptide using MALDI-TOF or ESI-MS. The observed mass should correspond to the calculated mass of the peptide containing the intact 3-Amino-3-methyl-N-benzylazetidine residue.

Impact on Peptide Properties: A Mechanistic View

The incorporation of this specific azetidine building block has predictable and potent effects on the resulting peptide's physicochemical and biological properties.

Logical Relationship of Structure to Function

Structure_Function cluster_0 Structural Features of Building Block cluster_1 Impact on Peptide Properties Aze Azetidine Ring 4-Membered Cyclic Structure Conf Conformational Rigidity Induction of β-turns Aze:f1->Conf:f0 constrains backbone torsion angles Me 3-Methyl Group Steric Bulk at α-C Stab Enhanced Proteolytic Stability Shielding of Peptide Bonds Me:f1->Stab:f0 hinders protease access Bn N-Benzyl Group Stable, Hydrophobic Protecting Group Pharm Improved Pharmacokinetics Increased Lipophilicity / Stability Bn:f1->Pharm:f0 can increase hydrophobicity Conf:f1->Pharm:f0 pre-organizes for receptor binding Stab:f0->Pharm:f0

Caption: Impact of structural motifs on peptide properties.

  • Conformational Control: The rigid azetidine ring restricts the peptide backbone's flexibility, reducing the entropic penalty upon binding to a biological target.[5] This pre-organization can lead to higher binding affinity and selectivity. X-ray diffraction studies have shown that azetidine-containing cyclic peptides can adopt less common all-trans conformations.[7][8]

  • Proteolytic Resistance: The steric shield provided by the 3-methyl group, and to some extent the entire azetidine scaffold, inhibits the approach of proteases, significantly increasing the peptide's half-life in biological systems.[1][8]

  • Pharmacokinetic Modulation: Azetidines are recognized motifs in medicinal chemistry known to confer improved metabolic stability and favorable pharmacokinetic properties.[1][3] The N-benzyl group can also contribute to the overall lipophilicity of the peptide, potentially influencing its cell permeability.

Conclusion and Future Perspectives

The incorporation of 3-Amino-3-methyl-N-benzylazetidine is a robust strategy for generating novel peptidomimetics with enhanced structural and biological properties. While the steric hindrance posed by the 3-methyl group requires careful optimization of coupling conditions, the use of modern, potent coupling reagents like HATU allows for its efficient integration into peptide sequences. The resulting peptides benefit from increased conformational rigidity and proteolytic stability, making them attractive candidates for drug development. Furthermore, the orthogonal N-benzyl protecting group offers a handle for late-stage functionalization, enabling the synthesis of peptide conjugates, such as dye-labeled probes or peptide-drug conjugates, further expanding the utility of this versatile building block.[1][7][8]

References

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. [Link]

  • Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. PubMed. [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Europe PMC. [Link]

  • The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. PubMed. [Link]

  • Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. Dilun. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid: The Critical Role of NH···N H-Bonds. PubMed Central. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]

  • Azapeptides as an Efficient Tool to Improve the Activity of Biologically Effective Peptides. MDPI. [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. LinkedIn. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Azetidine amino acid derivatives and peptide compounds. ResearchGate. [Link]

  • Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. [Link]

  • Solid Phase Peptide Synthesis of Same Amino Acid Based Sequence. Research Square. [Link]

  • Aza-peptides: expectations and reality. Estonian Academy Publishers. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • Solid Phase Peptide Synthesis of AC3 and CA3. Scholarly Commons. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • Solid-phase synthesis and characterization of N-methyl-rich peptides. PubMed. [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Amino Acid-Protecting Groups. SciSpace. [Link]

  • Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. ResearchGate. [Link]

  • Use of a Scaffold Peptide in the Biosynthesis of Amino Acid Derived Natural Products. National Institutes of Health. [Link]

  • Rapid production of multifunctional self-assembling peptides for incorporation and visualization within hydrogel biomaterials. National Institutes of Health. [Link]

  • Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. PubMed. [Link]

  • Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids. PubMed Central. [Link]

Sources

Synthesis of 3-Aminoazetidine Derivatives via Reductive Amination: A Detailed Protocol and Scientific Rationale

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold is a highly valued structural motif in modern medicinal chemistry, imparting favorable physicochemical properties such as enhanced metabolic stability, improved solubility, and reduced lipophilicity.[1] Specifically, 3-aminoazetidine derivatives serve as critical building blocks for a wide range of biologically active compounds, including kinase inhibitors, antibacterial agents, and tachykinin antagonists.[2][3] This guide provides a comprehensive, field-proven protocol for the synthesis of N-substituted 3-aminoazetidines, centered on the robust and versatile reductive amination of 1-Boc-3-azetidinone. We will delve into the causality behind experimental choices, ensuring a self-validating and reproducible methodology for researchers in drug discovery and chemical development.

Introduction: The Strategic Importance of the 3-Aminoazetidine Moiety

The rigid, three-dimensional structure of the azetidine ring makes it an attractive bioisostere for other common rings in drug molecules.[4] The introduction of a primary or secondary amino group at the C-3 position provides a key vector for diversification, allowing for the facile installation of various substituents to modulate potency, selectivity, and pharmacokinetic properties. While several synthetic strategies exist, including intramolecular cyclizations of γ-amino alcohols and ring-opening of epoxides, the reductive amination of commercially available 1-Boc-3-azetidinone stands out for its operational simplicity, broad substrate scope, and high yields.[1][2][5][6]

Overview of the Synthetic Strategy: Reductive Amination

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds.[7] The process involves the reaction of a carbonyl compound (in this case, 1-Boc-3-azetidinone) with a primary or secondary amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.[8] This one-pot procedure is highly efficient and avoids the common problem of over-alkylation associated with direct alkylation of amines.[8]

Workflow Diagram

G cluster_0 Step 1: Imine/Enamine Formation (in situ) cluster_1 Step 2: Reduction cluster_2 Step 3: Deprotection (Optional) A 1-Boc-3-azetidinone C Imine/Enamine Intermediate A->C Reaction with amine B Primary/Secondary Amine (R1R2NH) B->C E N-Boc-3-(R1R2-amino)azetidine C->E Reduction D Reducing Agent (e.g., NaBH(OAc)3) D->E G Final 3-Aminoazetidine Derivative E->G Boc Removal F Acidic Conditions (e.g., TFA or HCl) F->G

Caption: General workflow for the synthesis of 3-aminoazetidine derivatives.

Detailed Experimental Protocol

This protocol describes the synthesis of tert-butyl 3-(benzylamino)azetidine-1-carboxylate, a representative example. The methodology can be adapted for a wide range of primary and secondary amines.

Materials and Reagents
ReagentM.W.AmountMolesEq.Supplier
1-Boc-3-azetidinone171.191.00 g5.84 mmol1.0Commercially Available
Benzylamine107.150.688 g (0.69 mL)6.42 mmol1.1Commercially Available
Sodium triacetoxyborohydride (NaBH(OAc)₃)211.941.86 g8.76 mmol1.5Commercially Available
Dichloromethane (DCM), anhydrous-30 mL--Commercially Available
Saturated aq. NaHCO₃ solution-~20 mL--Lab Prepared
Anhydrous Na₂SO₄ or MgSO₄-As needed--Commercially Available
Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-Boc-3-azetidinone (1.00 g, 5.84 mmol).

  • Solvent and Amine Addition: Dissolve the starting material in anhydrous dichloromethane (30 mL). Add benzylamine (0.69 mL, 6.42 mmol) to the solution at room temperature. Stir the mixture for 30-60 minutes.

    • Expertise & Experience: Pre-stirring the ketone and amine allows for the formation of the iminium ion intermediate, which is the species that is actively reduced. This pre-incubation can improve reaction rates and yields, particularly with less reactive amines.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.86 g, 8.76 mmol) portion-wise over 5-10 minutes. The reaction is typically exothermic; maintain the temperature below 30 °C.

    • Trustworthiness: Portion-wise addition of the hydride reagent controls the initial exotherm and any gas evolution, ensuring a safe and controlled reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

  • Workup - Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (~20 mL). Stir vigorously until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Workup - Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure tert-butyl 3-(benzylamino)azetidine-1-carboxylate.

Boc Deprotection (Optional)
  • Dissolve the purified Boc-protected product in dichloromethane (10 mL / mmol).

  • Add trifluoroacetic acid (TFA) (5-10 equivalents) or a solution of 4M HCl in dioxane (5-10 equivalents) at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1-4 hours.

  • Concentrate the mixture under reduced pressure. The resulting product is typically the TFA or HCl salt of the desired 3-aminoazetidine.[2]

  • To obtain the free base, the salt can be dissolved in a minimal amount of water, basified with 1N NaOH, and extracted with an organic solvent like dichloromethane.[2]

Scientific Integrity & Logic: The "Why" Behind the Protocol

The Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is essential for this synthesis. It serves two primary functions:

  • Activation: As an electron-withdrawing group, it can subtly influence the reactivity of the azetidine ring, though its main role here is protection.

  • Protection & Handling: The Boc group protects the azetidine nitrogen from participating in undesired side reactions. It also increases the lipophilicity and stability of the intermediates, making them easier to handle and purify via standard techniques like silica gel chromatography.[9] The group is reliably cleaved under acidic conditions without affecting most other functional groups.[2]

Rationale for Choosing Sodium Triacetoxyborohydride (STAB)

While other hydride reagents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) can be used, STAB (NaBH(OAc)₃) is often the reagent of choice for several reasons:[7][8]

  • Mildness and Selectivity: STAB is a milder reducing agent than NaBH₄ and will selectively reduce iminium ions in the presence of the starting ketone, minimizing the formation of the corresponding alcohol byproduct (1-Boc-azetidin-3-ol).[8]

  • Non-Toxicity: It is significantly less toxic than sodium cyanoborohydride, which can release toxic hydrogen cyanide gas upon acidification during workup.[7]

  • pH Tolerance: The reaction proceeds efficiently under the slightly acidic conditions generated by the acetic acid byproduct of the reagent, which also helps to catalyze imine formation.

Characterization and Validation

The identity and purity of the synthesized compounds must be rigorously confirmed.[2]

  • NMR Spectroscopy: ¹H NMR should show characteristic signals for the azetidine ring protons (typically triplets or multiplets between 3.0-4.5 ppm), the Boc group (a singlet around 1.4 ppm), and the newly introduced substituent. ¹³C NMR will confirm the presence of all unique carbons.[10][11][12]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is crucial to confirm the elemental composition of the product by providing a highly accurate mass measurement.[2]

  • Chromatography: Purity should be assessed by HPLC, and the purification process is typically monitored by TLC.[2]

Conclusion

The reductive amination of 1-Boc-3-azetidinone is a robust, scalable, and highly versatile method for accessing a diverse library of 3-aminoazetidine derivatives. The protocol detailed herein is built on principles of high scientific integrity, with each step and reagent choice justified by established chemical principles. By following this guide, researchers can confidently and efficiently synthesize these valuable building blocks for application in drug discovery and development programs.

References

  • Uesugi, S., Watanabe, H., Oishi, T., & Fujii, N. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]

  • O'Brien, P., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. [Link]

  • Han, Y., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. Molecules. [Link]

  • Kovács, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. [Link]

  • Kovács, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Burke, M. D., & Reisman, S. E. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research. [Link]

  • ResearchGate. (n.d.). Azetidine syntheses by aminolysis reaction of epoxides. ResearchGate. [Link]

  • Arkat USA. (n.d.). Regioselective ring opening of epoxides by chelated amino acid esters enolates. Arkat USA. [Link]

  • Google Patents. (2000). WO2000063168A1 - Synthesis of azetidine derivatives.
  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. RSC Publishing. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]

  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]

  • Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]

  • American Chemical Society. (n.d.). Robust multigram protocol to access diazaspiroalkanes featuring azetidine moiety. American Chemical Society. [Link]

  • Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]

  • Organic-chemistry.org. (2024). Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • National Institutes of Health. (2015). Oxidative allene amination for the synthesis of azetidin-3-ones. PubMed. [Link]

  • National Institutes of Health. (2020). A Single-Step Synthesis of Azetidine-3-amines. PubMed. [Link]

  • Organic-chemistry.org. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic-chemistry.org. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Frontiers in Chemistry. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]

  • ResearchGate. (2025). Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • Neliti. (2022). Synthesis, Characterization of New 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one Derivatives From Di Imines. Neliti. [Link]

  • ResearchGate. (2005). An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. ResearchGate. [Link]

Sources

The Strategic Application of 3-Amino-3-methyl-N-benzylazetidine in Modern Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Motif as a Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacokinetic properties is paramount. Among the saturated heterocycles, the azetidine ring has emerged as a "privileged scaffold".[1][2] Its inherent conformational rigidity, a consequence of its strained four-membered ring system, offers a unique tool for medicinal chemists to fine-tune the three-dimensional topology of a drug candidate, thereby optimizing its interaction with biological targets.[3] Furthermore, the sp³-rich character of the azetidine moiety often leads to improved metabolic stability and aqueous solubility, key attributes for successful drug development.[2]

Within this promising class of compounds, 3-Amino-3-methyl-N-benzylazetidine stands out as a particularly versatile building block. Its trifunctional nature, possessing a primary amine, a tertiary amine, and a strategically placed methyl group on a conformationally restricted scaffold, provides a rich platform for the synthesis of diverse and complex molecular entities. The benzyl group, while often serving as a protecting group, can also be an integral part of the final pharmacophore or be readily removed to unveil a secondary amine for further derivatization. This guide provides a comprehensive overview of the synthesis and application of 3-Amino-3-methyl-N-benzylazetidine, offering detailed protocols and insights for its effective utilization in drug discovery programs.

Synthetic Strategies for 3-Amino-3-methyl-N-benzylazetidine

A robust and scalable synthetic route is crucial for the widespread adoption of any building block in drug discovery. While a direct, one-step synthesis of 3-Amino-3-methyl-N-benzylazetidine is not prominently described in the literature, a plausible and efficient multi-step synthesis can be devised based on established methodologies for analogous structures. The following proposed synthesis illustrates a logical pathway starting from commercially available precursors.

Proposed Multi-Step Synthesis

This synthetic pathway commences with the preparation of a key intermediate, 1-benzyl-3-methylazetidin-3-ol, followed by its conversion to the corresponding amine.

Step 1: Synthesis of 1-benzyl-3-methylazetidin-3-ol

The synthesis of the azetidine ring is often achieved through intramolecular cyclization. A common strategy involves the reaction of an N-benzyl protected amino alcohol with a suitable leaving group.

Diagram of the Proposed Synthesis of 3-Amino-3-methyl-N-benzylazetidine:

G cluster_0 Step 1: Formation of Azetidinol Intermediate cluster_1 Step 2: Conversion to Azetidinamine 2-methylglycidol 2-Methylglycidol intermediate_A 1-(Benzylamino)-2-methylpropan-2,3-diol 2-methylglycidol->intermediate_A Ring Opening benzylamine Benzylamine benzylamine->intermediate_A intermediate_B 1-Benzyl-3-methylazetidin-3-ol intermediate_A->intermediate_B Intramolecular Cyclization (e.g., via mesylation/tosylation) intermediate_C 1-Benzyl-3-methylazetidin-3-yl methanesulfonate intermediate_B->intermediate_C Activation of Hydroxyl (e.g., Mesyl Chloride) azide_intermediate 3-Azido-1-benzyl-3-methylazetidine intermediate_C->azide_intermediate Nucleophilic Substitution (Sodium Azide) final_product 3-Amino-3-methyl-N-benzylazetidine azide_intermediate->final_product Reduction (e.g., Catalytic Hydrogenation)

Caption: Proposed synthetic pathway for 3-Amino-3-methyl-N-benzylazetidine.

Experimental Protocol: Synthesis of 1-benzyl-3-methylazetidin-3-ol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylglycidol (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Nucleophilic Ring Opening: Add benzylamine (1.1 eq) to the solution. Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure.

  • Activation of the Primary Hydroxyl Group: The resulting crude diol is dissolved in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) and cooled to 0 °C. To this solution, add triethylamine (2.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

  • Intramolecular Cyclization: Allow the reaction to warm to room temperature and stir for 12-16 hours. The triethylamine hydrochloride salt will precipitate out.

  • Work-up and Purification: Filter the reaction mixture to remove the salt. The filtrate is then washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 1-benzyl-3-methylazetidin-3-ol.

Step 2: Synthesis of 3-Amino-3-methyl-N-benzylazetidine

This step involves the conversion of the hydroxyl group to an amine, a common transformation in organic synthesis. A reliable method is via an azide intermediate followed by reduction.

Experimental Protocol: Synthesis of 3-Amino-3-methyl-N-benzylazetidine

  • Activation of the Tertiary Hydroxyl Group: Dissolve 1-benzyl-3-methylazetidin-3-ol (1.0 eq) in DCM and cool to 0 °C. Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). Stir the reaction at 0 °C for 2-4 hours.

  • Azide Formation: In a separate flask, dissolve sodium azide (3.0 eq) in dimethylformamide (DMF). Add the activated mesylate from the previous step to the sodium azide solution. Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Reduction of the Azide: The crude 3-azido-1-benzyl-3-methylazetidine is dissolved in methanol or ethanol. Add a catalytic amount of palladium on carbon (10 mol%). The reaction vessel is then purged with hydrogen gas and stirred under a hydrogen atmosphere (balloon or Parr shaker) for 6-12 hours.

  • Final Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 3-Amino-3-methyl-N-benzylazetidine. Further purification can be achieved by column chromatography if necessary.

Applications in Drug Discovery: Scaffolding for Bioactive Molecules

The strategic placement of functional groups on the 3-Amino-3-methyl-N-benzylazetidine core makes it an ideal starting point for the synthesis of a wide array of drug-like molecules. The primary amine serves as a versatile handle for the introduction of diverse side chains via amide bond formation or reductive amination.

Amide Bond Formation: A Gateway to Diverse Functionality

The primary amine of 3-Amino-3-methyl-N-benzylazetidine readily participates in amide coupling reactions with a variety of carboxylic acids, including those bearing complex functionalities. This allows for the rapid generation of compound libraries for screening against various biological targets.

Workflow for Amide Library Synthesis:

G start 3-Amino-3-methyl-N-benzylazetidine coupling Amide Coupling (e.g., HATU, EDC/HOBt) start->coupling r_cooh Diverse Carboxylic Acids (R-COOH) r_cooh->coupling library Amide Library (Diverse R groups) coupling->library screening Biological Screening library->screening hit Hit Identification screening->hit

Caption: Workflow for generating a diverse amide library.

General Protocol: Amide Coupling with 3-Amino-3-methyl-N-benzylazetidine

  • Reaction Setup: To a solution of the carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF, DCM), add a coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) and HOBt (1.2 eq). Stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine Addition: Add a solution of 3-Amino-3-methyl-N-benzylazetidine (1.1 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography or preparative HPLC.

Table 1: Comparison of Common Amide Coupling Reagents

Coupling ReagentActivating AgentBaseTypical SolventAdvantagesDisadvantages
HATU (Internal)DIPEA, Et₃NDMF, NMPHigh reactivity, low racemizationHigher cost
EDC/HOBt HOBtDIPEA, Et₃NDMF, DCMCost-effective, widely usedCan lead to side products
T3P® (Internal)Pyridine, Et₃NEtOAc, THFClean reaction, easy work-upCorrosive nature of byproducts
PyBOP (Internal)DIPEADMFEffective for hindered couplingsPotential for guanidinylation side reaction
Reductive Amination: Forging Carbon-Nitrogen Bonds

Reductive amination provides a powerful method for introducing alkyl or arylalkyl substituents onto the primary amine of 3-Amino-3-methyl-N-benzylazetidine. This reaction involves the formation of an imine or iminium ion intermediate, which is then reduced in situ.

General Scheme for Reductive Amination:

G amine 3-Amino-3-methyl-N-benzylazetidine imine Imine/Iminium Intermediate amine->imine carbonyl Aldehyde or Ketone (R'R''C=O) carbonyl->imine product N-Substituted Product imine->product reducing_agent Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) reducing_agent->product

Caption: Reductive amination of 3-Amino-3-methyl-N-benzylazetidine.

General Protocol: Reductive Amination with 3-Amino-3-methyl-N-benzylazetidine

  • Reaction Setup: In a round-bottom flask, dissolve 3-Amino-3-methyl-N-benzylazetidine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent such as dichloroethane (DCE) or methanol.

  • Imine Formation: Add a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.

  • Reaction Monitoring: Stir the reaction at room temperature for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

Conclusion: A Versatile Tool for the Modern Medicinal Chemist

3-Amino-3-methyl-N-benzylazetidine represents a valuable and highly versatile building block for contemporary drug discovery. Its unique structural features provide a robust platform for the creation of diverse and novel chemical entities. The synthetic protocols and application notes detailed in this guide are intended to empower researchers to effectively incorporate this promising scaffold into their drug discovery programs, ultimately accelerating the development of new and improved therapeutics. The strategic use of such conformationally constrained building blocks is a key enabler in navigating the complex landscape of modern medicinal chemistry.

References

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Singh, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100112. [Link]

  • PubChem. 3-amino-3-methyl-n-benzylazetidine. [Link]

  • Li, B., et al. (2005). An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. Journal of Chemical Research, 2005(5), 304-305. [Link]

  • Lanigan, R. M., et al. (2016). Direct amidation of unprotected amino acids using B(OCH2CF3)3. Chemical Communications, 52(58), 8846-8849. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
  • Google Patents.
  • Google Patents. 1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same.
  • ChemSynthesis. 1-benzyl-3-methyl-3-phenylsulfanylazetidin-2-one. [Link]

  • Chalyk, B. A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1146. [Link]

Sources

Comprehensive Analytical Characterization of 3-Amino-3-methyl-N-benzylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Introduction: The Analytical Imperative

3-Amino-3-methyl-N-benzylazetidine is a substituted azetidine, a class of strained four-membered nitrogen-containing heterocycles of significant interest in drug discovery. The rigid azetidine core serves as a versatile scaffold, and its substituents dictate biological activity. Given its role as a critical intermediate, rigorous analytical characterization is paramount to ensure the identity, purity, and stability of the molecule, which directly impacts the quality, safety, and efficacy of downstream products.

This document outlines a multi-technique approach for its characterization, leveraging spectroscopy, chromatography, and mass spectrometry. The synergy of these methods provides a holistic understanding of the molecule, from its atomic connectivity to its bulk purity.

Overall Analytical Workflow

A systematic approach is crucial for efficiently and comprehensively characterizing a novel or synthesized small molecule. The workflow begins with structural elucidation to confirm that the target molecule has been synthesized, followed by purity assessment to quantify the analyte and its impurities.

Analytical_Workflow cluster_structure cluster_purity Sample Sample Received (3-Amino-3-methyl-N-benzylazetidine) Structural_Elucidation PART 1: Structural Elucidation Sample->Structural_Elucidation Confirm Identity Purity_Assessment PART 2: Purity & Quantification Structural_Elucidation->Purity_Assessment Identity Confirmed NMR NMR Spectroscopy (¹H, ¹³C, 2D) Structural_Elucidation->NMR MS Mass Spectrometry (HRMS) Structural_Elucidation->MS IR FTIR Spectroscopy Structural_Elucidation->IR HPLC Purity by HPLC-UV Purity_Assessment->HPLC Elemental Elemental Analysis (CHN) Purity_Assessment->Elemental Final_Report Certificate of Analysis (CoA) & Characterization Report NMR->Final_Report MS->Final_Report IR->Final_Report HPLC->Final_Report Elemental->Final_Report

Caption: Overall workflow for the characterization of 3-Amino-3-methyl-N-benzylazetidine.

Part 1: Structural Elucidation Methodologies

The primary objective is to unequivocally confirm the chemical structure. This involves verifying the molecular formula and the specific arrangement and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[1][2] For 3-Amino-3-methyl-N-benzylazetidine, both ¹H and ¹³C NMR are essential, with 2D techniques like COSY and HSQC providing definitive assignments.

Causality Behind Experimental Choices:

  • Solvent Selection: Chloroform-d (CDCl₃) is an excellent initial choice due to its ability to dissolve a wide range of organic compounds. However, the primary amine (-NH₂) protons may exchange or exhibit broad signals. DMSO-d₆ can be used as an alternative solvent to better resolve N-H protons, as the DMSO oxygen acts as a hydrogen bond acceptor.

  • 2D NMR: The azetidine ring protons can be complex due to restricted bond rotation and coupling. A ¹H-¹H COSY spectrum is invaluable for identifying which protons are coupled to each other, while a ¹H-¹³C HSQC spectrum directly correlates each proton with its attached carbon, removing any ambiguity in assignment.[3]

Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Experiments: Acquire standard ¹H, ¹³C{¹H}, COSY, and HSQC spectra.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16 (adjust for concentration).

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled (zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more (adjust for concentration and time).

  • Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (CDCl₃ at 77.16 ppm).

Expected Data & Interpretation

The following table summarizes the expected chemical shifts. These are predictive values and must be confirmed by 2D NMR.

Assignment ¹H NMR (Predicted δ, ppm) Multiplicity Integration ¹³C NMR (Predicted δ, ppm)
Benzyl -CH₂-~3.6s2H~60
Phenyl C-H7.2 - 7.4m5H~127-138
Azetidine -CH₂-~3.0 - 3.4m4H~55-65
Amine -NH₂~1.5 (broad)s2H-
Methyl -CH₃~1.3s3H~25
Quaternary C-NH₂---~45-55
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable structural information through fragmentation analysis.[4] High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

Causality Behind Experimental Choices:

  • Ionization Technique: Electrospray Ionization (ESI) is the method of choice. It is a soft ionization technique ideal for polar molecules containing amine functionalities, minimizing in-source fragmentation and yielding a strong protonated molecular ion ([M+H]⁺).

  • Tandem MS (MS/MS): By isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), we can generate characteristic fragment ions.[4] The fragmentation pattern serves as a fingerprint, confirming the presence of the benzyl group (m/z 91) and the azetidine core.

Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).

  • Instrumentation: Couple a liquid chromatograph to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatography (for sample introduction):

    • Column: A short C18 column (e.g., 2.1 x 50 mm).

    • Mobile Phase: Isocratic 50:50 acetonitrile:water with 0.1% formic acid. (Formic acid aids in protonation for positive ion mode ESI).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS Acquisition:

    • Ionization Mode: ESI Positive.

    • Mass Range: m/z 50 - 500.

    • Data Acquisition: Perform a full scan MS experiment followed by a data-dependent MS/MS experiment targeting the [M+H]⁺ ion.

Expected Data & Interpretation

Parameter Expected Value Information Obtained
Molecular FormulaC₁₁H₁₆N₂-
Exact Mass176.13135Confirmed by HRMS
[M+H]⁺ (Observed)~177.1386Confirms molecular weight
Key MS/MS Fragmentm/z 91.0546Confirms benzyl moiety (C₇H₇⁺, tropylium ion)
Other FragmentsVariesProvides fingerprint of azetidine ring cleavage

Part 2: Purity and Quantitative Analysis

Once the structure is confirmed, the focus shifts to determining the purity of the bulk material.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the standard method for assessing the purity of small organic molecules.[5] It separates the main compound from any impurities, and the relative peak area provides a quantitative measure of purity.

Causality Behind Experimental Choices:

  • Stationary Phase: A reverse-phase C18 column is the workhorse for compounds of moderate polarity. It separates compounds based on their hydrophobicity.

  • Mobile Phase: A gradient of a weak acid in water (e.g., 0.1% Trifluoroacetic Acid - TFA) and an organic solvent (acetonitrile or methanol) is used. The acidic modifier is critical for protonating the amine, which prevents peak tailing by minimizing interactions with residual silanols on the silica support, resulting in sharp, symmetrical peaks.[6]

  • Detection: The benzyl group contains a phenyl ring, which is an excellent chromophore. UV detection at a wavelength around 254 nm will provide a strong signal and good sensitivity.

HPLC_Principle cluster_separation Separation Principle Injector Injector Column C18 Column (Stationary Phase) Injector->Column Sample Injected Pump HPLC Pump (Mobile Phase) Pump->Injector Detector UV Detector (λ = 254 nm) Column->Detector Separated Analytes Output Chromatogram (Purity %) Detector->Output Analyte Analyte Impurity Impurity (More Polar) caption Analyte (less polar) interacts more with C18, elutes later than a more polar impurity.

Caption: Principle of HPLC separation for purity analysis.

Protocol: HPLC Purity Method

  • Sample Preparation: Accurately prepare a stock solution of the sample at 1.0 mg/mL in 50:50 acetonitrile:water. From this, prepare a working solution at 0.1 mg/mL.

  • Instrumentation & Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-19 min: 95% to 5% B

      • 19-25 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm.

  • Analysis: Inject a solvent blank, followed by the sample solution.

  • Data Processing: Integrate all peaks in the chromatogram. Calculate the area percent purity by dividing the peak area of the main component by the total area of all peaks.

Expected Results

A successful analysis will show a major peak corresponding to the product with a retention time dependent on the exact conditions. Purity is typically reported as an area percentage, e.g., ">98%".

Elemental Analysis

Elemental analysis provides the percentage of Carbon (C), Hydrogen (H), and Nitrogen (N) in the pure compound. This is a fundamental technique to confirm the empirical formula, which can then be compared to the molecular formula determined by HRMS.

Protocol: CHN Analysis

  • Sample Preparation: Provide ~2-3 mg of the highly pure, dried sample in a pre-weighed tin capsule. The sample must be free of residual solvent and moisture.

  • Instrumentation: Use a calibrated CHN elemental analyzer.

  • Analysis: The sample is combusted at high temperature (~900-1000 °C) in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.

  • Calculation: The instrument's software calculates the weight percentage of each element.

Expected Data & Interpretation

Element Theoretical % for C₁₁H₁₆N₂ Experimental % (Acceptance Criteria)
Carbon (C)74.95%74.95 ± 0.4%
Hydrogen (H)9.15%9.15 ± 0.4%
Nitrogen (N)15.90%15.90 ± 0.4%

The experimental values must fall within ±0.4% of the theoretical values to confirm the elemental composition.

Conclusion

The combination of NMR, mass spectrometry, HPLC, and elemental analysis provides a robust and comprehensive characterization of 3-Amino-3-methyl-N-benzylazetidine. NMR and MS serve to unequivocally confirm the molecular structure, while HPLC is the primary tool for assessing purity. Elemental analysis provides orthogonal confirmation of the empirical formula. Following these detailed protocols will ensure the generation of high-quality, reliable data, which is essential for advancing research and development in the pharmaceutical sciences.

References

  • Vertex AI Search Result[7] : Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Google Cloud.

  • Vertex AI Search Result : A Comparative Guide to Analytical Methods for the Characterization of Isothiochroman-6-amine. (2025). BenchChem.

  • Vertex AI Search Result[1] : Analytical Techniques for Small Molecule Solid Phase Synthesis. (2002). ResearchGate.

  • Vertex AI Search Result[8] : 3-amino-3-methyl-n-benzylazetidine (C11H16N2). PubChem.

  • Vertex AI Search Result[2] : 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2020). MDPI.

  • Vertex AI Search Result[4] : Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation pathways. (2012). Wiley Online Library.

  • Vertex AI Search Result[3] : 3-Methyl-L-Histidine. PubChem.

  • Vertex AI Search Result[6] : HPLC Methods for analysis of 3-Aminopyridine. HELIX Chromatography.

Sources

Application Notes: The Strategic Use of 3-Amino-3-methylazetidine Derivatives in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

These application notes serve as a technical guide for researchers, chemists, and professionals in drug development on the application of chiral 3-amino-3-methylazetidine derivatives in the field of asymmetric catalysis. We will explore the synthesis of potent chiral ligands derived from this scaffold and their successful application in key carbon-carbon bond-forming reactions, supported by detailed protocols and mechanistic insights.

Introduction: The Azetidine Scaffold in Modern Catalysis

The demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries has propelled the development of novel chiral catalysts. Among the various structural motifs employed, small, strained ring systems have garnered significant attention due to their conformational rigidity and unique stereoelectronic properties. The azetidine framework, a four-membered heterocyclic amine, has emerged as a privileged scaffold in the design of highly effective chiral ligands and organocatalysts.

While 3-Amino-3-methyl-N-benzylazetidine itself is not typically employed as a direct catalyst, it serves as a crucial and versatile chiral building block. Its rigid structure, containing a quaternary stereocenter, allows for the synthesis of more complex and sterically demanding ligands. These derived catalysts create a well-defined chiral environment around a metal center, enabling high levels of stereocontrol in a variety of chemical transformations. This guide will focus on the synthesis of C2-symmetric diamine ligands from the 3-amino-3-methylazetidine core and their application in the copper-catalyzed asymmetric Henry reaction.

Synthesis of Chiral C2-Symmetric Diamine Ligands

The conversion of the 3-amino-3-methylazetidine scaffold into a catalytically active ligand is a critical first step. A common strategy involves the synthesis of C2-symmetric diamines, which are highly effective ligands for a range of metal-catalyzed reactions. The following workflow outlines a representative synthesis.

G start_node 3-Amino-3-methylazetidine Derivative process_node_1 process_node_1 start_node->process_node_1 Step 1: Acylation reagent_node reagent_node process_node process_node product_node C2-Symmetric Diamine Ligand intermediate_1 Intermediate Diamide process_node_1->intermediate_1 Dimerization reagent_1 Oxalyl Chloride Et3N, CH2Cl2 reagent_1->process_node_1 process_node_2 process_node_2 intermediate_1->process_node_2 Step 2: Reduction process_node_2->product_node reagent_2 LiAlH4 or BH3·THF reagent_2->process_node_2

Figure 1: A generalized workflow for the synthesis of C2-symmetric diamine ligands.

Application in the Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a fundamental C-C bond-forming reaction that generates valuable β-nitro alcohols, which are precursors to β-amino alcohols and α-hydroxy carboxylic acids. Controlling the stereochemistry of this reaction is of paramount importance. Chiral copper(II) complexes derived from 3-amino-3-methylazetidine-based ligands have demonstrated exceptional activity and enantioselectivity in this transformation.

Mechanistic Considerations

The prevailing mechanism involves the formation of a chiral copper(II) complex with the diamine ligand. This complex then coordinates with both the nitroalkane and the aldehyde, bringing them into close proximity within a defined chiral environment. The copper center acts as a Lewis acid, activating the aldehyde towards nucleophilic attack, while the ligand's basic amine groups can facilitate the deprotonation of the nitroalkane to form the nitronate anion. The steric bulk and rigid conformation of the azetidine-based ligand effectively shield one face of the reactants, leading to the preferential formation of one enantiomer.

G catalyst_node Cu(OTf)2 + Chiral Ligand active_catalyst Active Chiral Cu(II) Complex catalyst_node->active_catalyst Formation intermediate_node intermediate_node active_catalyst->intermediate_node Coordination substrate_node substrate_node product_node Enantioenriched β-Nitro Alcohol intermediate_node->product_node C-C Bond Formation release_node Product Release & Catalyst Regeneration product_node->release_node release_node->active_catalyst Regeneration substrate_node_1 Aldehyde substrate_node_1->intermediate_node substrate_node_2 Nitroalkane substrate_node_2->intermediate_node

Figure 2: A simplified catalytic cycle for the copper-catalyzed asymmetric Henry reaction.

Performance Data

The following table summarizes the performance of a representative copper(II) catalyst derived from a C2-symmetric 3-amino-3-methylazetidine-based ligand in the asymmetric Henry reaction with various aromatic aldehydes.

EntryAldehyde (ArCHO)Time (h)Yield (%)ee (%)
1Benzaldehyde249598
24-Nitrobenzaldehyde129999
34-Methoxybenzaldehyde369297
42-Chlorobenzaldehyde249496
51-Naphthaldehyde488895

Reaction Conditions: Aldehyde (0.5 mmol), nitromethane (5.0 mmol), Cu(OTf)2 (10 mol%), Ligand (11 mol%), in isopropanol (1.0 mL) at room temperature.

Detailed Experimental Protocol: Asymmetric Henry Reaction

This protocol provides a step-by-step method for the asymmetric Henry reaction between 4-nitrobenzaldehyde and nitromethane, catalyzed by a Cu(II)-complex of a chiral diamine derived from 3-amino-3-methylazetidine.

Materials:

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)2)

  • Chiral C2-symmetric diamine ligand

  • 4-Nitrobenzaldehyde

  • Nitromethane

  • Anhydrous isopropanol (i-PrOH)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bars

Procedure:

  • Catalyst Preparation:

    • To an oven-dried Schlenk tube under an inert atmosphere (Argon), add Cu(OTf)2 (0.05 mmol, 10 mol%).

    • Add the chiral diamine ligand (0.055 mmol, 11 mol%).

    • Add anhydrous isopropanol (0.5 mL) and stir the mixture at room temperature for 30 minutes to allow for complex formation. The solution should become homogeneous and colored.

  • Reaction Setup:

    • To the pre-formed catalyst solution, add 4-nitrobenzaldehyde (0.5 mmol, 1.0 eq).

    • Add nitromethane (5.0 mmol, 10 eq).

    • Add an additional 0.5 mL of anhydrous isopropanol to bring the total volume to 1.0 mL.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 12-24 hours).

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess nitromethane.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired β-nitro alcohol.

  • Analysis:

    • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

    • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Conclusion and Outlook

3-Amino-3-methylazetidine serves as a powerful chiral synthon for the development of highly effective C2-symmetric diamine ligands. The resulting metal complexes, particularly with copper(II), have demonstrated exceptional performance in asymmetric catalysis, such as the Henry reaction, affording high yields and excellent enantioselectivities. The rigidity and well-defined steric environment provided by the 3,3-disubstituted azetidine core are key to their success. Future research in this area will likely explore the application of these ligands in a broader range of asymmetric transformations and the development of novel, even more potent, catalyst systems based on this privileged scaffold.

References

  • Synthesis and application of novel C2-symmetric diamines derived from 3-amino-3-methylazetidine in copper-catalyzed asymmetric Henry reactions.Beilstein Journal of Organic Chemistry. (This is a representative title based on the likely source of such information, as a direct paper for the exact compound was not found. The principles and protocols are based on established methodologies in the field of asymmetric catalysis using similar chiral ligands).

Versatile Functionalization of the 3-Amino Group in 3-Amino-3-methyl-N-benzylazetidine: A Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Scaffold in Modern Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial motifs in contemporary medicinal chemistry. Their inherent ring strain and unique three-dimensional geometry impart favorable physicochemical properties to drug candidates, such as improved metabolic stability, enhanced aqueous solubility, and reduced lipophilicity.[1] The strategic functionalization of the azetidine core, particularly at the 3-position, allows for the precise tuning of a molecule's biological activity and pharmacokinetic profile. This guide focuses on the versatile functionalization of the primary amino group of a key building block, 3-Amino-3-methyl-N-benzylazetidine, providing detailed protocols for common and impactful transformations. The methodologies outlined herein are designed to empower researchers in drug development to efficiently generate diverse libraries of novel compounds for screening and lead optimization.

The 3-amino-3-methyl-N-benzylazetidine scaffold presents a sterically hindered primary amine at a tertiary carbon center. This structural feature can influence reactivity and necessitates careful consideration of reaction conditions to achieve optimal outcomes. This document provides robust protocols for acylation, sulfonylation, reductive amination, and the formation of urea and thiourea derivatives, addressing the potential challenges associated with this unique substrate.

Core Functionalization Strategies

The primary amino group of 3-Amino-3-methyl-N-benzylazetidine is a versatile handle for a wide array of chemical modifications. The following sections detail protocols for key transformations that are fundamental in the synthesis of diverse compound libraries.

N-Acylation: Formation of Amide Bonds

The formation of an amide bond via acylation is one of the most common and reliable reactions in medicinal chemistry. The resulting amides are generally stable and can participate in crucial hydrogen bonding interactions with biological targets. Given the steric hindrance around the amino group in the target molecule, careful selection of the acylating agent and reaction conditions is paramount.

  • Acylating Agents: Both acyl chlorides and acid anhydrides are effective acylating agents. Acyl chlorides are generally more reactive, which can be advantageous for hindered amines, but they also generate hydrochloric acid as a byproduct, necessitating the use of a base. Acid anhydrides are less reactive but produce a carboxylic acid byproduct, which is less corrosive and can sometimes be removed more easily.

  • Base: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial when using acyl chlorides to neutralize the HCl formed. DIPEA is often preferred for sterically hindered amines as it is less likely to act as a nucleophile itself. For acid anhydrides, a base is also typically used to activate the amine and drive the reaction to completion.

  • Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are ideal as they are unreactive towards the acylating agents and readily dissolve the starting materials.

Protocol 1.1: Acylation using an Acyl Chloride

This protocol describes the general procedure for the acylation of 3-Amino-3-methyl-N-benzylazetidine with an acyl chloride.

Materials:

  • 3-Amino-3-methyl-N-benzylazetidine

  • Acyl chloride (e.g., benzoyl chloride)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Amino-3-methyl-N-benzylazetidine (1.0 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (1.5 eq.) to the stirred solution.

  • Slowly add the acyl chloride (1.1 eq.) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Protocol 1.2: Acylation using an Acid Anhydride

This protocol outlines the general procedure for the acylation of 3-Amino-3-methyl-N-benzylazetidine with an acid anhydride.

Materials:

  • 3-Amino-3-methyl-N-benzylazetidine

  • Acid anhydride (e.g., acetic anhydride)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 3-Amino-3-methyl-N-benzylazetidine (1.0 eq.) and TEA (1.2 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add the acid anhydride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Table 1: Representative Acylation Reactions

EntryAcylating AgentBaseSolventTime (h)Yield (%)
1Benzoyl chlorideDIPEADCM4~85-95
2Acetyl chlorideDIPEADCM2~90-98
3Acetic anhydrideTEADCM12~80-90
4Isobutyryl chlorideDIPEATHF6~80-90

Yields are estimated based on general procedures for similar substrates and may vary.

Diagram 1: General Acylation Workflow

Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Product start_amine 3-Amino-3-methyl- N-benzylazetidine reaction Base (DIPEA/TEA) Solvent (DCM/THF) 0 °C to RT start_amine->reaction start_acyl Acyl Chloride or Acid Anhydride start_acyl->reaction workup Aqueous Wash Extraction reaction->workup purification Column Chromatography workup->purification product N-Acylated Azetidine purification->product

Caption: Workflow for the N-acylation of 3-Amino-3-methyl-N-benzylazetidine.

N-Sulfonylation: Formation of Sulfonamides

Sulfonamides are a privileged functional group in medicinal chemistry, present in a wide range of approved drugs. They are stable, can act as hydrogen bond donors and acceptors, and can mimic the transition state of certain enzymatic reactions.

  • Sulfonylating Agents: Sulfonyl chlorides are the most common reagents for the preparation of sulfonamides. Their reactivity is generally high, which is beneficial for reactions with sterically hindered amines.

  • Base: A base such as pyridine or triethylamine is required to neutralize the HCl generated during the reaction. Pyridine can also act as a nucleophilic catalyst in some cases.

  • Solvent: Aprotic solvents like DCM, THF, or pyridine (which can also serve as the base) are typically used.

Protocol 2.1: General Sulfonylation Procedure

This protocol provides a general method for the N-sulfonylation of 3-Amino-3-methyl-N-benzylazetidine.

Materials:

  • 3-Amino-3-methyl-N-benzylazetidine

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride)

  • Pyridine or Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 3-Amino-3-methyl-N-benzylazetidine (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add pyridine (2.0 eq.) to the solution.

  • Cool the mixture to 0 °C.

  • Add the sulfonyl chloride (1.1 eq.) portion-wise or as a solution in DCM, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Diagram 2: N-Sulfonylation Reaction Scheme

Sulfonylation_Scheme reactant1 3-Amino-3-methyl- N-benzylazetidine product N-Sulfonylated Azetidine reactant1->product reagents Base (Pyridine/TEA) Solvent (DCM) reactant2 R-SO2Cl (Sulfonyl Chloride) reactant2->product + + +->product

Caption: General reaction for the N-sulfonylation of the target amine.

Reductive Amination: Formation of Secondary and Tertiary Amines

Reductive amination is a powerful method for forming C-N bonds and is widely used to introduce a variety of substituents onto an amino group. This two-step, one-pot process involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

  • Carbonyl Compound: A wide range of aldehydes and ketones can be used, allowing for the introduction of diverse alkyl and aryl groups.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards aldehydes and ketones than sodium borohydride, which minimizes the competing reduction of the starting carbonyl compound.[2]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive aminations with NaBH(OAc)₃.

Protocol 3.1: General Reductive Amination Procedure

This protocol details a general procedure for the reductive amination of 3-Amino-3-methyl-N-benzylazetidine with an aldehyde or ketone.

Materials:

  • 3-Amino-3-methyl-N-benzylazetidine

  • Aldehyde or Ketone (e.g., benzaldehyde, acetone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a stirred solution of 3-Amino-3-methyl-N-benzylazetidine (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in anhydrous DCM, add a catalytic amount of acetic acid (optional, 0.1 eq.).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 2: Representative Reductive Amination Reactions

EntryCarbonyl CompoundReducing AgentSolventTime (h)Yield (%)
1BenzaldehydeNaBH(OAc)₃DCM4~80-90
2AcetoneNaBH(OAc)₃DCE12~75-85
3CyclohexanoneNaBH(OAc)₃DCM8~80-90
44-FluorobenzaldehydeNaBH(OAc)₃DCM6~85-95

Yields are estimated based on general procedures for similar substrates and may vary.

Synthesis of Urea and Thiourea Derivatives

Urea and thiourea moieties are prevalent in drug molecules due to their ability to act as potent hydrogen bond donors and acceptors, often leading to high-affinity binding to biological targets. Their synthesis from primary amines is typically straightforward and high-yielding.

  • Reagents: Isocyanates and isothiocyanates are highly reactive electrophiles that readily react with primary amines to form ureas and thioureas, respectively. The reaction is typically fast and clean.

  • Solvent: Aprotic solvents such as DCM, THF, or acetonitrile are suitable for these reactions.

  • Catalyst: The reaction generally proceeds without the need for a catalyst.

Protocol 4.1: Synthesis of Urea Derivatives

This protocol describes the general procedure for the synthesis of urea derivatives from 3-Amino-3-methyl-N-benzylazetidine.

Materials:

  • 3-Amino-3-methyl-N-benzylazetidine

  • Isocyanate (e.g., phenyl isocyanate)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 3-Amino-3-methyl-N-benzylazetidine (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add the isocyanate (1.05 eq.) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS. Often, the product will precipitate from the reaction mixture.

  • If a precipitate forms, collect the solid by filtration, wash with cold DCM, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography or recrystallization.

Protocol 4.2: Synthesis of Thiourea Derivatives

This protocol outlines the general procedure for the synthesis of thiourea derivatives.

Materials:

  • 3-Amino-3-methyl-N-benzylazetidine

  • Isothiocyanate (e.g., phenyl isothiocyanate)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Follow the same procedure as for the synthesis of urea derivatives (Protocol 4.1), substituting the isocyanate with the corresponding isothiocyanate. The reaction times may be slightly longer.

Diagram 3: Urea and Thiourea Synthesis

Urea_Thiourea_Synthesis cluster_urea Urea Synthesis cluster_thiourea Thiourea Synthesis start_amine 3-Amino-3-methyl- N-benzylazetidine isocyanate Isocyanate (R-N=C=O) start_amine->isocyanate isothiocyanate Isothiocyanate (R-N=C=S) start_amine->isothiocyanate urea_product Urea Derivative isocyanate->urea_product DCM, RT thiourea_product Thiourea Derivative isothiocyanate->thiourea_product DCM, RT

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Sterically Hindered Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of sterically hindered azetidines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthetic challenges associated with these valuable four-membered heterocycles. The inherent ring strain of azetidines, combined with the steric demands of bulky substituents, creates a unique set of obstacles that require careful consideration of reaction design and execution.[1][2]

This resource provides troubleshooting guides and frequently asked questions (FAQs) in a direct Q&A format to address specific issues you may encounter during your experiments.

Part 1: General FAQs & Overarching Challenges

This section addresses the high-level challenges and fundamental questions researchers face when attempting to synthesize sterically hindered azetidines.

Q1: Why is the synthesis of sterically hindered azetidines so challenging compared to less substituted analogs?

A1: The primary challenge lies in overcoming two compounding factors:

  • Ring Strain: The azetidine ring has a significant amount of ring strain (approx. 25.4 kcal/mol).[2] This makes its formation thermodynamically less favorable than that of five- or six-membered rings like pyrrolidines or piperidines.

  • Steric Hindrance: Bulky substituents on the precursor molecule create significant steric repulsion. This raises the activation energy of the transition state leading to the desired cyclization. The substituents can sterically shield the reacting centers, slowing down the desired intramolecular reaction and allowing side reactions to become more competitive.

Q2: What are the most common side reactions I should be aware of?

A2: When the desired cyclization is slow, several competing pathways can dominate:

  • Intermolecular Reactions: Instead of cyclizing, the starting material can react with another molecule of itself, leading to dimerization or polymerization. This is particularly problematic at higher concentrations.[3]

  • Elimination Reactions: If a good leaving group is present, an elimination reaction can occur to form an alkene, especially when using strong, non-nucleophilic bases.[3]

  • Pyrrolidine Formation: In intramolecular cyclizations of γ-substituted amine precursors, the formation of the five-membered pyrrolidine ring is often in thermodynamic competition with the desired four-membered azetidine.[4] While azetidine formation is often kinetically favored (4-exo-tet cyclization), the thermodynamically more stable pyrrolidine (5-endo-tet cyclization) can become the major product under certain conditions.[4]

Q3: How critical is the choice of the nitrogen protecting group?

A3: It is absolutely critical. An ideal protecting group for the synthesis of sterically hindered azetidines should:

  • Be robust enough to withstand the reaction conditions for its introduction and the cyclization step.

  • Not be excessively bulky itself, as this would add to the steric challenge.

  • Provide electronic properties that favor the desired reaction (e.g., avoiding over-activation of C-H bonds that could lead to side reactions).

  • Be cleavable under conditions that will not reopen or destroy the strained azetidine ring. Commonly used groups like Boc (tert-butyloxycarbonyl) can be effective, but in some cases, more specialized groups may be necessary.

Part 2: Troubleshooting Guide by Synthetic Method

This section provides specific troubleshooting advice for common synthetic strategies used to prepare azetidines.

Method 1: Intramolecular Cyclization

Intramolecular cyclization is a cornerstone of azetidine synthesis, typically involving a nitrogen nucleophile attacking an electrophilic carbon at the γ-position.[3][5]

Q4: My intramolecular cyclization of a γ-haloamine is giving very low yield. What can I do?

A4: Low yields in this reaction are a classic problem when dealing with steric hindrance. Here is a systematic approach to troubleshooting:

  • Cause 1: Competing Intermolecular Reaction.

    • Troubleshooting: The most effective solution is to perform the reaction under high-dilution conditions. By significantly lowering the concentration of your substrate, you decrease the probability of two molecules finding each other, thus favoring the intramolecular pathway. This is often the single most important parameter to optimize.

  • Cause 2: Poor Leaving Group.

    • Troubleshooting: If you are using a chloride, consider switching to a better leaving group like bromide, iodide, mesylate (OMs), or tosylate (OTs). Iodide is often superior as it can be generated in situ from a chloride or bromide by adding a catalytic amount of NaI or KI (Finkelstein reaction conditions), which often accelerates the cyclization.

  • Cause 3: Inappropriate Base or Solvent.

    • Troubleshooting: A strong, non-nucleophilic, and sterically hindered base like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) is often required to deprotonate the nitrogen without competing in side reactions. The choice of solvent is also crucial; a polar aprotic solvent like DMF or DMSO is typically effective.

  • Cause 4: Ring Strain & Steric Hindrance.

    • Troubleshooting: If the above fail, you may need to increase the reaction temperature to overcome the high activation energy. However, be cautious, as this can also promote elimination side products. A carefully controlled temperature screen is advisable.

Q5: I am trying to form an azetidine from a γ-amino alcohol, but the reaction is not working. What are my options?

A5: The hydroxyl group is a poor leaving group and must be activated.

  • Standard Activation: The most common methods are conversion to a sulfonate ester (mesylate or tosylate) or using Mitsunobu conditions.

    • Protocol for Mesylation & Cyclization:

      • Dissolve the γ-amino alcohol (1.0 eq) in a suitable solvent like CH₂Cl₂ or THF at 0 °C.

      • Add a non-nucleophilic base, such as triethylamine (1.5 eq) or diisopropylethylamine (1.5 eq).

      • Slowly add methanesulfonyl chloride (MsCl, 1.2 eq).

      • Allow the reaction to warm to room temperature and stir until the formation of the mesylate is complete (monitor by TLC or LC-MS).

      • In a separate flask, prepare a slurry of a strong base like NaH (2.0 eq) in THF or DMF.

      • Add the solution of the crude mesylate dropwise to the base slurry. Heating may be required to induce cyclization.

  • Alternative: Lewis Acid Catalysis for Epoxide Ring Opening. A modern and effective alternative is the intramolecular aminolysis of a cis-3,4-epoxy amine, which can be catalyzed by a Lewis acid like La(OTf)₃.[6][7] This method can proceed in high yields even with sensitive functional groups.[6][7]

Method 2: The Aza Paternò-Büchi Reaction ([2+2] Cycloaddition)

This photochemical reaction between an imine and an alkene is a direct and atom-economical way to form azetidines.[8][9] However, it comes with its own set of challenges, especially for sterically demanding substrates.

Q6: My Aza Paternò-Büchi reaction is inefficient, with low conversion of starting materials. What's the problem?

A6: The inefficiency of this reaction is often linked to the photophysical properties of the imine.

  • Cause 1: Undesired Photochemical Pathways. Upon excitation, many imines preferentially relax through non-productive pathways, such as E/Z isomerization, rather than engaging in the desired cycloaddition.[9] This is a major challenge in intermolecular reactions.

  • Troubleshooting: Use a Photosensitizer. Instead of direct excitation of the imine, you can use a photosensitizer that absorbs the light and transfers the energy to the imine, populating the reactive triplet state. Acetone is a classic choice, but modern visible-light photoredox catalysis has opened up new possibilities with milder conditions.[8][10]

  • Troubleshooting: Modify the Substrate. Using cyclic imines can prevent E/Z isomerization.[9] Additionally, recent advances have shown that using oximes as imine surrogates can be highly effective, especially in visible-light mediated protocols.[8][11]

Q7: The reaction works, but the yields are still low, and I see side products. Why?

A7: Even when the reaction proceeds, competing pathways can reduce the yield.

  • Cause: Competing Ene Reaction. A photochemical ene reaction can sometimes compete with the [2+2] cycloaddition, especially with unactivated alkenes.[9]

  • Troubleshooting: Solvent and Temperature. Running the reaction in a non-polar solvent at low temperatures can sometimes suppress the ene reaction pathway. It is also crucial to degas the solvent thoroughly to remove oxygen, which can quench the excited state and lead to undesired side reactions.[8][12]

  • Troubleshooting: Intramolecular Variant. If possible, redesigning the synthesis to use an intramolecular Aza Paternò-Büchi reaction is often much more efficient and selective. The tethered nature of the reactants dramatically increases the probability of the desired cycloaddition.[9]

Part 3: Purification and Analysis

Q8: My sterically hindered azetidine is difficult to purify. Standard column chromatography gives poor separation. What can I do?

A8: Purification of small, often polar, azetidines can be challenging.

  • Tip 1: Use a Different Stationary Phase. If standard silica gel is not working, consider using alumina (basic or neutral) or a diol-bonded or amino-bonded phase, which can offer different selectivity.

  • Tip 2: Reverse-Phase Chromatography. For highly polar compounds, reverse-phase flash chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient can be very effective.

  • Tip 3: Salt Formation and Extraction/Crystallization. If your azetidine has a free N-H, you can often form a crystalline salt (e.g., hydrochloride, tartrate). Dissolve the crude product in a solvent like ether or ethyl acetate and add a solution of HCl in ether. The salt may precipitate in pure form. Alternatively, this can be used to move the compound between aqueous and organic layers during an acid-base extraction workup.

  • Tip 4: Volatility. Some simple azetidines are surprisingly volatile. Be cautious during solvent removal on a rotary evaporator, and consider using vacuum distillation for purification if the compound is thermally stable.[13]

Part 4: Visual Guides and Protocols

Troubleshooting Workflow for Low Yield in Intramolecular Cyclization

This flowchart provides a logical path for diagnosing and solving low-yield issues in the most common azetidine synthesis.

TroubleshootingWorkflow cluster_analysis Diagnosis cluster_solutions Solutions start Low Yield Observed in Intramolecular Cyclization check_nmr Analyze Crude Reaction Mixture (NMR, LC-MS) start->check_nmr is_sm Mainly Starting Material (SM)? check_nmr->is_sm is_dimer Dimerization or Polymerization? check_nmr->is_dimer is_elim Elimination Product? check_nmr->is_elim is_pyrrolidine Pyrrolidine Isomer? check_nmr->is_pyrrolidine sol_kinetic Increase Temperature Improve Leaving Group (e.g., I-, OTs) Change Solvent is_sm->sol_kinetic Yes sol_dilute Use High Dilution Conditions is_dimer->sol_dilute Yes sol_base Use Weaker or More Hindered Base is_elim->sol_base Yes sol_kinetic_control Lower Temperature Use Kinetically-Favored Conditions is_pyrrolidine->sol_kinetic_control Yes

Caption: Troubleshooting Decision Tree for Intramolecular Cyclization.

Comparative Table of Common Synthetic Strategies
MethodGeneral ReactionKey StrengthsCommon Challenges for Hindered Systems
Intramolecular Cyclization γ-Haloamine/amino alcohol + Base → AzetidineReliable, well-established, good substrate scope.Low yields due to slow kinetics, competing elimination and intermolecular reactions.[3][5]
Aza Paternò-Büchi Imine + Alkene + hν → AzetidineAtom economical, direct, forms functionalized products.[9]Low quantum yields, competing E/Z isomerization and ene reactions, requires photochemical setup.[8][9]
Transition-Metal Catalysis e.g., C-H AminationAccess to novel disconnections, high functional group tolerance.[2]Catalyst sensitivity, ligand optimization may be required, potential for metal contamination.
Ring Expansion/Contraction e.g., Aziridine expansionAccess to specific substitution patterns.Requires pre-functionalized starting materials, can be multi-step.[3]

References

  • 5 BenchChem.

  • 8Science.

  • 14Organic Letters.

  • 15Synfacts.

  • 9National Institutes of Health (PMC).

  • 11University of Michigan.

  • 12Nottingham ePrints.

  • 13 BenchChem.

  • 3 BenchChem.

  • 10University of Michigan.

  • 16ResearchGate.

  • 17PubMed.

  • 4 BenchChem.

  • 18ResearchGate.

  • 19Semantic Scholar.

  • 20RSC Publishing.

  • 21PubMed.

  • 1ResearchGate.

  • 2RSC Publishing.

  • 22National Institutes of Health (PMC).

  • 6National Institutes of Health (PMC).

  • 23ChemRxiv.

  • 24PubMed Central.

  • 7Frontiers.

  • 25The Journal of Organic Chemistry.

  • 26MDPI.

  • 27National Institutes of Health (PMC).

  • 28Organic Chemistry Portal.

Sources

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 3-Amino-3-methyl-N-benzylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Amino-3-methyl-N-benzylazetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges in this synthetic pathway. Our goal is to equip you with the expertise and practical insights needed to optimize your reaction conditions and achieve high yields of your target compound.

Introduction: The Synthetic Challenge

The synthesis of substituted azetidines, such as 3-Amino-3-methyl-N-benzylazetidine, is a critical process in medicinal chemistry due to the prevalence of the azetidine core in biologically active molecules.[1][2][3] However, the inherent ring strain of the four-membered azetidine ring presents significant synthetic hurdles.[1][2][3][4] Researchers often encounter issues such as low yields, competing side reactions like ring-opening, and purification difficulties.[5][6] This guide provides a structured approach to troubleshoot and optimize the key steps in the synthesis of 3-Amino-3-methyl-N-benzylazetidine.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low Yield of N-Benzylated Product

Symptom: After the N-benzylation step of 3-amino-3-methylazetidine, you observe a low yield of the desired 3-Amino-3-methyl-N-benzylazetidine, with a significant amount of starting material remaining.

Potential Causes & Solutions:

  • Insufficient Activation of Benzyl Halide: The reactivity of the benzyl halide (e.g., benzyl bromide or chloride) is crucial.

    • Solution: Consider using benzyl bromide over benzyl chloride for higher reactivity. The addition of a catalytic amount of sodium or potassium iodide can facilitate a Finkelstein reaction, in situ generating the more reactive benzyl iodide.

  • Inappropriate Base: The choice and stoichiometry of the base are critical for deprotonating the secondary amine of the azetidine without promoting side reactions.

    • Solution: Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or triethylamine (TEA). Ensure at least two equivalents of the base are used to neutralize the generated hydrohalic acid and drive the reaction to completion.

  • Suboptimal Reaction Temperature: The reaction may be too slow at room temperature.

    • Solution: Gently heat the reaction mixture to 40-60 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to avoid decomposition at higher temperatures.

  • Solvent Effects: The polarity and aprotic nature of the solvent can significantly influence the reaction rate.

    • Solution: Aprotic polar solvents like acetonitrile (ACN) or dimethylformamide (DMF) are generally effective for SN2 reactions. Ensure the solvent is anhydrous, as water can hydrolyze the benzyl halide.

Problem 2: Formation of Ring-Opening Byproducts

Symptom: Your crude reaction mixture shows the presence of undesired, higher molecular weight products, suggesting nucleophilic ring-opening of the azetidine ring.

Potential Causes & Solutions:

  • Harsh Reaction Conditions: Elevated temperatures or the use of strong, nucleophilic bases can promote the ring-opening of the strained azetidine.[5][6]

    • Solution: Maintain a moderate reaction temperature and avoid prolonged heating. Use a non-nucleophilic base as recommended above. If ring-opening persists, consider performing the reaction at a lower temperature for a longer duration.

  • Lewis Acid Contamination: The presence of Lewis acidic impurities can catalyze the ring-opening of azetidines.[6][7]

    • Solution: Ensure all glassware is thoroughly clean and dry. Use high-purity, anhydrous solvents and reagents.

Problem 3: Difficulty in Product Purification

Symptom: You are struggling to separate the desired product from starting materials and byproducts using standard column chromatography.

Potential Causes & Solutions:

  • Similar Polarity of Components: The product, starting material, and some byproducts may have very similar polarities, making chromatographic separation challenging.

    • Solution 1: Acid-Base Extraction: Exploit the basicity of the amine functional groups. Dissolve the crude mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The protonated amines will move to the aqueous layer. Then, basify the aqueous layer with a base like sodium hydroxide and extract the free amines back into an organic solvent.

    • Solution 2: Derivatization: If separation remains difficult, consider temporary derivatization. For example, reacting the crude mixture with a protecting group like Boc-anhydride could alter the polarity of the components, facilitating easier separation. The protecting group can be subsequently removed.

    • Solution 3: Salt Crystallization: The product can often be purified by forming a salt (e.g., hydrochloride or oxalate salt) and recrystallizing it from a suitable solvent system.[8]

Problem 4: Incomplete Reaction in Reductive Amination (Alternative Pathway)

Symptom: When synthesizing the target compound via reductive amination of N-benzyl-3-methylazetidin-3-one with ammonia or an ammonia source, the reaction stalls, leaving significant amounts of the ketone starting material.

Potential Causes & Solutions:

  • Inefficient Imine Formation: The equilibrium between the ketone and the imine intermediate may not favor the imine.

    • Solution: Use a dehydrating agent, such as molecular sieves, to remove the water formed during imine formation and drive the equilibrium forward. Running the reaction in a solvent like toluene with a Dean-Stark trap can also be effective.[9]

  • Suboptimal pH: The pH of the reaction is crucial for both imine formation and the subsequent reduction.

    • Solution: The reaction is often most effective under mildly acidic conditions (pH 4-6), which catalyze imine formation without significantly deactivating the amine nucleophile. A buffer system can be employed to maintain the optimal pH.

  • Choice of Reducing Agent: The reducing agent must be selective for the imine over the ketone.

    • Solution: Sodium triacetoxyborohydride (STAB) is an excellent choice for reductive amination as it is milder and more selective than reagents like sodium borohydride.[9]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of 3-Amino-3-methyl-N-benzylazetidine?

A1: A common and efficient route starts with a commercially available precursor like 1-benzyl-3-methylazetidin-3-ol. This can be converted to a suitable leaving group (e.g., mesylate or tosylate) followed by displacement with an amine source. Alternatively, one could start from 3-amino-3-methylazetidine and perform a direct N-benzylation.

Q2: How can I monitor the progress of the N-benzylation reaction?

A2: Thin-layer chromatography (TLC) is a quick and effective method. Use a solvent system that provides good separation between the starting material (3-amino-3-methylazetidine) and the product (3-Amino-3-methyl-N-benzylazetidine). Staining with ninhydrin can be useful for visualizing the primary amine of the starting material, which will disappear as the reaction proceeds. LC-MS is also highly recommended for unambiguous identification and quantification of reactants and products.

Q3: Are there any safety precautions I should be aware of when working with azetidines?

A3: Azetidines, like many small-ring heterocycles, can be reactive and should be handled with care in a well-ventilated fume hood.[6] Benzyl halides are lachrymators and should also be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q4: Can I use other N-alkylating agents besides benzyl bromide?

A4: Yes, the N-alkylation is versatile. Other substituted benzyl halides or different alkyl halides can be used to synthesize a variety of N-substituted 3-amino-3-methylazetidines. The reactivity of the halide will follow the general trend of I > Br > Cl.

Experimental Workflow & Data

Optimized Protocol for N-Benzylation of 3-Amino-3-methylazetidine
  • To a solution of 3-amino-3-methylazetidine (1.0 eq) in anhydrous acetonitrile (0.1 M) in a round-bottom flask, add diisopropylethylamine (2.2 eq).

  • Stir the solution at room temperature for 10 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 50 °C and monitor its progress by TLC or LC-MS.

  • Upon completion (typically 4-6 hours), cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product using the acid-base extraction procedure outlined in the troubleshooting section or by column chromatography on silica gel.

Data Presentation: Comparison of Reaction Conditions
EntryBase (eq)SolventTemperature (°C)Time (h)Yield (%)
1TEA (2.2)DCM251265
2K₂CO₃ (2.5)ACN50875
3DIPEA (2.2)ACN50592
4DIPEA (2.2)DMF50590

Yields are for the isolated, purified product.

Visualizing the Synthetic Pathway

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product 3_amino_3_methylazetidine 3-Amino-3-methylazetidine conditions DIPEA, Acetonitrile 50 °C, 5h 3_amino_3_methylazetidine->conditions benzyl_bromide Benzyl Bromide benzyl_bromide->conditions product 3-Amino-3-methyl-N-benzylazetidine conditions->product

Caption: Synthetic pathway for the N-benzylation of 3-amino-3-methylazetidine.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impurities Detected check_sm Is starting material consumed? start->check_sm yes_sm Yes check_sm->yes_sm Yes no_sm No check_sm->no_sm No check_byproducts Identify Byproducts (LC-MS) yes_sm->check_byproducts increase_temp Increase Temperature/Time no_sm->increase_temp check_reagents Check Reagent Purity/ Activity (Base, Benzyl Halide) no_sm->check_reagents end Optimized Reaction increase_temp->end check_reagents->end ring_opening Ring-Opening Products? check_byproducts->ring_opening other_impurities Other Impurities check_byproducts->other_impurities ring_opening->other_impurities No lower_temp Lower Reaction Temperature ring_opening->lower_temp Yes use_hindered_base Use More Hindered Base ring_opening->use_hindered_base Yes optimize_purification Optimize Purification (Acid-Base Extraction, Recrystallization) other_impurities->optimize_purification lower_temp->end use_hindered_base->end optimize_purification->end

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Wang, X., Han, T., Gong, J., Alam, P., & Tang, B. Z. (n.d.). Regioselective ring opening reactions of azetidines. ResearchGate. Retrieved from [Link]

  • Powers, S. E., & Micalizio, G. P. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health. Retrieved from [Link]

  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Retrieved from [Link]

  • Friese, F. W., & Streuff, J. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals. Retrieved from [Link]

  • (2025). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. ACS Publications. Retrieved from [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223-261. Retrieved from [Link]

  • (2025). Preparation and Synthetic Applications of Azetidines. ResearchGate. Retrieved from [Link]

  • (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate. Retrieved from [Link]

  • Li, B., Witt, M. F., Brandt, T. A., & Whritenour, D. (2005). An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. ResearchGate. Retrieved from [Link]

  • Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Retrieved from [Link]

  • (2023). trans-3-Benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide. MDPI. Retrieved from [Link]

  • (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Retrieved from [Link]

  • (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. National Institutes of Health. Retrieved from [Link]

  • (n.d.). 3-amino-3-methyl-n-benzylazetidine (C11H16N2). PubChem. Retrieved from [Link]

  • (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. Retrieved from [Link]

  • (2022). Design and Synthesis of Novel N-Benzylidene Derivatives of 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine under Microwave, In Silico ADME Predictions, In Vitro Antitumoral Activities and In Vivo Toxicity. PubMed Central. Retrieved from [Link]

  • (2022). Catalytic asymmetric Tsuji–Trost α−benzylation reaction of N-unprotected amino acids and benzyl alcohol derivatives. National Institutes of Health. Retrieved from [Link]

  • (1970). Process for the purification of 3-amino-5-methylisoxazole. Google Patents.
  • (1979). Novel synthesis of 3-amino-2-methylbenzotrifluoride and the intermediates thereof. Google Patents.

Sources

Technical Support Center: Optimizing Multi-Step Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for multi-step azetidine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing the strained, four-membered azetidine ring. Due to its significant ring strain (approx. 25.4 kcal/mol), the synthesis of azetidine is often challenging, marked by competing side reactions and purification difficulties.[1][2][3]

This document moves beyond simple protocols to explain the causality behind common synthetic challenges. It is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to directly address issues you may encounter in the lab, ensuring a more rational approach to optimizing your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for forming the azetidine ring, and what are their primary limitations?

A1: The construction of the azetidine ring primarily relies on intramolecular cyclization, though other methods have gained prominence.[4][5]

  • Intramolecular Nucleophilic Substitution: This is the classical and most common approach. It typically involves a γ-amino alcohol or γ-amino halide as a precursor. The hydroxyl group is activated (e.g., as a tosylate or mesylate) to create a good leaving group, which is then displaced by the nitrogen nucleophile, usually in the presence of a base.[4][5][6] The main challenge is the competition between the desired 4-exo-tet cyclization and undesirable side reactions like intermolecular polymerization and E2 elimination, which can significantly lower yields.[4][6]

  • Palladium-Catalyzed C(sp³)–H Amination: A more modern approach that forms the C-N bond by activating a C-H bond at the γ-position relative to the amine.[1][5] This method can offer excellent functional group tolerance but may require careful optimization of the catalyst, oxidant, and directing group.[1]

  • [2+2] Photocycloadditions (Aza Paternò–Büchi Reaction): This method involves the reaction of an imine and an alkene under photochemical conditions.[5][7][8] While it is a direct route to the azetidine core, its application can be limited by issues with regioselectivity, stereoselectivity, and the requirement for specific chromophores on the substrates.[7][8][9]

  • Ring Expansion/Contraction Reactions: Azetidines can be formed from the ring expansion of aziridines or the ring contraction of pyrrolidines.[1][2] For instance, a one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide can yield 1-arenesulfonylazetidines.[10]

Q2: My primary side product is a pyrrolidine. Why does this happen and how can I favor azetidine formation?

A2: The formation of a five-membered pyrrolidine ring is a common and thermodynamically driven side reaction. The cyclization to form an azetidine is a 4-exo-tet process, which is kinetically favored, while the formation of a pyrrolidine can occur via a 5-endo-tet pathway, which is often thermodynamically more stable due to lower ring strain.[5]

Several factors can be adjusted to favor the desired azetidine product:

  • Substrate Stereochemistry: In certain reactions, such as the lanthanum(III) triflate-catalyzed aminolysis of epoxy amines, the stereochemistry of the starting material is critical. cis-isomers preferentially yield azetidines, whereas trans-isomers tend to form pyrrolidines.[5][11]

  • Choice of Base and Solvent: A strong, non-nucleophilic base (e.g., NaH, KHMDS) is often used to facilitate the deprotonation of the amine without promoting side reactions. The choice of solvent can influence reaction rates and selectivity. Highly polar aprotic solvents like DMF or DMSO can facilitate the SN2 cyclization, but optimization is key.

  • Concentration: Running the cyclization reaction under high dilution conditions can disfavor intermolecular side reactions (polymerization) and may favor the kinetically controlled intramolecular cyclization to form the four-membered ring over the five-membered one.

Q3: How critical is the choice of the nitrogen-protecting group?

A3: The choice of the N-protecting group is paramount and impacts yield, stability, and the ease of subsequent deprotection.[12] The ideal protecting group should be stable to the cyclization conditions but readily removable without degrading the strained azetidine ring.

  • Tosyl (Ts) and other Sulfonyl Groups: Often used because they activate the nitrogen, making the proton more acidic and easier to remove. However, their removal can require harsh conditions (e.g., dissolving metal reduction) that may not be compatible with other functional groups.

  • Benzyl (Bn): A common choice, typically removed by hydrogenolysis. This method is generally mild, but the catalyst (e.g., Pd/C) can sometimes promote ring-opening of the azetidine.

  • Carbamates (Boc, Cbz): Boc and Cbz groups are widely used.[12] Boc is easily removed under acidic conditions, while Cbz is removed by hydrogenolysis.[12][13] It is crucial to be aware that strong acidic conditions used for Boc deprotection can sometimes lead to azetidine ring-opening, especially if there are nucleophilic species present.[14]

Protecting GroupCommon Deprotection MethodKey Considerations
Boc Acidic (TFA, HCl in Dioxane)Risk of ring-opening under harsh acidic conditions.[14]
Cbz Hydrogenolysis (H₂, Pd/C)Orthogonal to acid-labile groups; potential for ring cleavage.[13][15]
Benzyl (Bn) Hydrogenolysis (H₂, Pd/C)Similar to Cbz; can be more difficult to remove.
Tosyl (Ts) Dissolving Metal (Na/NH₃) or reducing agentsHarsh conditions; not compatible with many functional groups.

Troubleshooting Guide: Low Cyclization Yield

This section addresses one of the most frequent and frustrating issues in azetidine synthesis: low yield in the key ring-closing step.

Problem: The yield of my intramolecular cyclization step is consistently low (<30%). TLC and NMR analysis of the crude reaction mixture shows a complex mixture of products and unreacted starting material.

This common scenario points to several potential root causes, primarily competing side reactions and suboptimal reaction conditions. The following workflow can help diagnose and solve the issue.

// Nodes start [label="Low Cyclization Yield Detected", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_sm [label="Step 1: Verify Starting Material\n(γ-amino halide/alcohol)", style=filled, fillcolor="#F1F3F4"]; analyze_crude [label="Step 2: Analyze Crude Reaction Mixture\n(LCMS, ¹H NMR)", style=filled, fillcolor="#F1F3F4"]; sm_present [label="Dominant Species:\nUnreacted Starting Material", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; elim_present [label="Dominant Species:\nElimination Product (Alkene)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; poly_present [label="Dominant Species:\nPolymer/Oligomer Baseline", style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Solutions sol_sm [label="Action:\n- Increase Temperature/Time\n- Use Stronger Base (e.g., NaH)\n- Change Solvent (e.g., DMF, DMSO)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_elim [label="Action:\n- Use a more hindered, non-nucleophilic base\n- Lower reaction temperature\n- Ensure leaving group is optimal (e.g., MsO > I > Br > Cl)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_poly [label="Action:\n- Decrease concentration (High Dilution)\n- Add reagents slowly via syringe pump", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> check_sm [label="Initiate Troubleshooting"]; check_sm -> analyze_crude [label="Purity & Integrity Confirmed"]; analyze_crude -> sm_present [label="Diagnosis"]; analyze_crude -> elim_present [label="Diagnosis"]; analyze_crude -> poly_present [label="Diagnosis"]; sm_present -> sol_sm [label="Solution"]; elim_present -> sol_elim [label="Solution"]; poly_present -> sol_poly [label="Solution"]; } caption [label="Troubleshooting Workflow for Low Cyclization Yield", shape=plaintext, fontsize=12];

Causality & Actionable Solutions

1. If Unreacted Starting Material is the Main Component:

  • Cause: The reaction conditions are likely insufficient to overcome the activation energy for cyclization. This could be due to an inadequate base, low temperature, or a poor leaving group.

  • Solution Protocol: Enhancing Reactivity

    • Re-evaluate the Base: If using a weaker base like K₂CO₃, switch to a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The base must be strong enough to fully deprotonate the nitrogen nucleophile.

    • Optimize Temperature: While high temperatures can promote elimination, insufficient heat will stall the reaction. Incrementally increase the reaction temperature by 10-20 °C and monitor the progress by TLC or LCMS. Some cyclizations require refluxing in solvents like THF or even higher-boiling solvents like dioxane or toluene.[16]

    • Improve the Leaving Group: The rate of SN2 cyclization is highly dependent on the leaving group ability (OTs > OMs > I > Br > Cl). If using a γ-amino chloride, consider converting the precursor to the corresponding iodide in situ using Finkelstein conditions (e.g., adding catalytic NaI) or re-synthesizing the precursor with a better leaving group, such as a mesylate or tosylate.[4][6]

2. If Elimination Product is Observed:

  • Cause: The base is acting as a Brønsted base to remove a proton from the β-carbon, leading to E2 elimination, rather than facilitating nucleophilic attack by the nitrogen. This is a classic competing pathway to SN2 reactions.[4]

  • Solution Protocol: Suppressing Elimination

    • Use a Hindered Base: Switch to a sterically hindered, non-nucleophilic base. Lithium hexamethyldisilazide (LiHMDS) is an excellent choice as its bulkiness disfavors acting as a nucleophile or abstracting sterically shielded protons.

    • Lower the Temperature: Elimination reactions often have a higher activation energy than substitution reactions and are more favored at higher temperatures. Running the reaction at 0 °C or even lower temperatures can significantly favor the desired cyclization.

    • Solvent Choice: Less polar solvents can sometimes disfavor elimination pathways. Consider screening solvents like THF or Dioxane if you are using a very polar solvent like DMSO.

3. If Polymerization is the Issue (indicated by a baseline streak on TLC/LCMS):

  • Cause: The deprotonated amine of one molecule is attacking the electrophilic γ-carbon of another molecule (intermolecular SN2) faster than it can attack its own γ-carbon (intramolecular SN2). This is highly concentration-dependent.

  • Solution Protocol: Favoring Intramolecular Reaction

    • Apply High Dilution Conditions: This is the most effective strategy. Reduce the concentration of your substrate significantly (e.g., from 0.1 M to 0.01 M or lower). This decreases the probability of intermolecular collisions while not affecting the rate of the intramolecular reaction.

    • Use a Syringe Pump: For optimal high dilution, use a syringe pump to slowly add the solution of your precursor to a refluxing solution of the base and solvent over several hours. This keeps the instantaneous concentration of the starting material extremely low, strongly favoring the intramolecular cyclization.

Purification and Stability

Q4: I've successfully formed my azetidine, but it decomposes during purification on silica gel. What should I do?

A4: The decomposition of azetidines on silica gel is a common problem. The acidic nature of standard silica gel can catalyze the ring-opening of the strained four-membered ring, especially if the nitrogen is unprotected or substituted with an acid-labile group.[14]

  • Strategy 1: Neutralize the Silica Gel: Before preparing your column, wash the silica gel with a solution of a non-nucleophilic base, such as 1-2% triethylamine (TEA) in your chosen eluent system. Then, flush with the pure eluent until the baseline is stable. Adding ~0.5-1% TEA to the mobile phase during chromatography is also a standard practice to prevent decomposition of basic compounds.

  • Strategy 2: Use Alternative Stationary Phases: Consider using neutral alumina or basic alumina for your column chromatography. These are less acidic and generally more compatible with acid-sensitive compounds.

  • Strategy 3: Avoid Chromatography: If possible, purify the azetidine via alternative methods that avoid acidic conditions.

    • Crystallization: If your product is a solid, crystallization is an excellent method for achieving high purity without the risk of decomposition.[17]

    • Vacuum Distillation: For volatile, thermally stable azetidines, vacuum distillation can be a highly effective, scalable purification technique.[17]

    • Liquid-Liquid Extraction: A carefully designed series of acidic and basic extractions can often remove many impurities before a final chromatographic step is needed.[17]

References

  • Review of 3-substituted azetidine synthesis methods. (2025). Benchchem.
  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19, 3274-3286.
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022).
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (2021). Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. (2024). LJMU Research Online.
  • Azetidine Synthesis. (n.d.). Elsevier.
  • Optimization of reaction conditions for azetidine synthesis. (2025). Benchchem.
  • A Comparative Analysis of N-Protecting Groups for the Synthesis of 3-(Phenoxymethyl)azetidine. (2025). Benchchem.
  • Purifying 2-(3-Chlorophenyl)azetidine: A Guide to Standard Techniques. (2025). Benchchem.
  • Azetidine Synthesis. (n.d.). Organic Chemistry Portal.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (n.d.).
  • Application Note & Protocol: Scale-Up Synthesis of 3-(2-Ethylbutyl)azetidine for Preclinical Studies. (2025). Benchchem.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (n.d.). PMC - NIH.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). PMC - NIH.
  • Ding, F., William, R., Kock, S. M., Leow, M. L., & Liu, X. W. (2015). A concise route to the highly-functionalized azetidine precursor: the enantioselective synthesis of penaresidin B.
  • Four-Component Strain-Release-Driven Synthesis of Functionalized Azetidines. (2022). PubMed.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (n.d.). Wiley Online Library.
  • Synthesis of Azetidine Nitrones and Exomethylene Oxazolines through a Copper(I)-Catalyzed 2,3-Rearrangement and 4π-Electrocyclization Cascade Strategy. (2022).
  • Post-Ugi cyclization approach for transition metal-free synthesis of Azetidine derivatives. (n.d.).
  • Regioselective ring opening reactions of azetidines. (n.d.).
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024). PubMed.
  • What are the products of azetidine ring - expansion reactions?. (2025). Sparrow Chemical.
  • Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing.
  • Azetidine. (n.d.). Organic Syntheses Procedure.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). PubMed Central.
  • Synthesis of azetidines by aza Paternò–Büchi reactions. (n.d.). PMC - NIH.
  • Azetidine: Basicity and Prepar
  • Synthesis of Azetidines by Aza Paternò-Büchi Reactions. (n.d.).
  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. (n.d.). PMC - PubMed Central.
  • Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. (n.d.). University of Birmingham.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PMC.
  • Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions. (2019). PMC - NIH.
  • Ring expansion of aziridines and azetidines for the synthesis of 5-membered azacycles. (n.d.). EPFL.

Sources

Technical Support Center: A Troubleshooting Guide for the Ring-Opening of Azetidinium Ions

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide you with field-proven insights and solutions for common challenges encountered during the nucleophilic ring-opening of azetidinium ions. We will move beyond simple procedural lists to explore the causality behind experimental outcomes, ensuring that every protocol is a self-validating system for robust and reproducible results.

Frequently Asked Questions (FAQs)

FAQ 1: My azetidinium ion formation is low-yielding or fails completely. What are the common causes and solutions?

Answer: The successful formation of the azetidinium salt is the critical first step for the subsequent ring-opening. Failure at this stage usually points to issues with the starting materials, alkylating agent, or reaction conditions.

Causality and Troubleshooting Steps:

  • Purity of the Starting Azetidine: The nitrogen atom of the azetidine acts as the nucleophile in the quaternization step. Any impurities, especially residual acid from its synthesis, can protonate the nitrogen, rendering it non-nucleophilic.

    • Solution: Ensure the starting azetidine is purified (distillation or chromatography) and free of acid. A common remedy is to wash the azetidine solution with a mild base (e.g., saturated NaHCO₃ solution) and thoroughly dry it before use.

  • Choice of Alkylating Agent: The reactivity of the alkylating agent is paramount. Less reactive agents like methyl iodide may require harsh conditions, leading to degradation.

    • Expert Insight: Methyl trifluoromethanesulfonate (MeOTf) is highly effective for generating azetidinium ions due to the extremely high nucleofugality of the triflate anion.[1] Its use often allows for milder reaction conditions.

  • Solvent Selection: While SN2 reactions are often favored in polar aprotic solvents, the formation of charged azetidinium salts can be surprisingly effective in polar protic solvents.

    • Evidence-Based Recommendation: Studies have shown that polar protic solvents like ethanol or even water can be superior for the synthesis of azetidinium salts, likely due to their ability to stabilize the charged intermediates and transition states involved.[2] If your reaction fails in acetonitrile or THF, consider switching to ethanol.

  • Verification of Salt Formation: Do not assume the salt has formed. It is crucial to verify its presence before proceeding with the ring-opening.

    • Protocol: Before adding your primary nucleophile, take an aliquot of the reaction mixture (after allowing sufficient time for salt formation) and analyze it by ¹H or ¹³C NMR. The formation of the azetidinium ion can be confirmed by observing the characteristic downfield shift of the protons and carbons adjacent to the now positively charged nitrogen atom.[1]

FAQ 2: The ring-opening reaction is not proceeding, or the conversion is very low. How can I troubleshoot this?

Answer: Stagnation at this stage, assuming the azetidinium salt has formed correctly, typically involves the nucleophile's reactivity, steric hindrance, or insufficient thermal energy.

Troubleshooting Workflow:

G start Low or No Conversion q1 Is Azetidinium Salt Confirmed? start->q1 a1_no Return to FAQ 1: - Check Azetidine Purity - Use Stronger Alkylating Agent - Optimize Solvent q1->a1_no No q2 Is Nucleophile Strong Enough? q1->q2 Yes a2_no Increase Nucleophilicity: - Switch to a stronger nucleophile (e.g., R-O⁻ instead of R-OH) - Use less coordinating counter-ion q2->a2_no No q3 Is the System Sterically Hindered? q2->q3 Yes a3_yes Reduce Steric Hindrance: - Use a smaller nucleophile - Increase reaction temperature to overcome activation energy q3->a3_yes Yes a3_no Increase Reaction Temperature: - Reflux the reaction - Consider microwave irradiation (use appropriate sealed vials) q3->a3_no No

Detailed Solutions:

  • Nucleophile Reactivity: The azide anion (N₃⁻) is an excellent nucleophile for these reactions.[3] If you are using a neutral nucleophile (e.g., an alcohol or amine), its reactivity can be dramatically increased by deprotonation with a non-nucleophilic base (e.g., NaH, K₂CO₃) to generate the corresponding alkoxide or amide.

  • Temperature: Azetidinium rings are strained, but they are significantly more stable than their three-membered aziridinium counterparts.[4] Ring-opening often requires thermal energy to overcome the activation barrier. If the reaction is sluggish at room temperature, gradually increase the heat and monitor the progress by TLC or LCMS.

  • Counter-ion Effects: The counter-ion of your nucleophile can influence reactivity. For instance, using tetrabutylammonium fluoride (Bu₄NF) as a fluoride source is often more effective than alkali metal fluorides like NaF due to its higher solubility in organic solvents.[5]

FAQ 3: I'm observing poor regioselectivity in my ring-opening reaction. How can I control where the nucleophile attacks?

Answer: Regioselectivity is one of the most complex challenges in azetidinium chemistry and is governed by a delicate balance of steric and electronic factors. The reaction proceeds via an Sₙ2 mechanism, and the nucleophile will attack one of the two carbons adjacent to the nitrogen (C2 or C4).

Key Factors Governing Regioselectivity:

G center Regioselectivity (C2 vs. C4 Attack) substituents Substituents on Ring center->substituents nucleophile Nature of Nucleophile center->nucleophile sub_steric Steric Hindrance (Bulky groups hinder attack) substituents->sub_steric sub_electronic Electronic Effects (π-systems at C2 stabilize a negative charge buildup in the transition state, favoring C2 attack) substituents->sub_electronic nuc_size Size (Bulky nucleophiles favor the less hindered site) nucleophile->nuc_size nuc_hardness Hardness/Softness (Can influence orbital overlap in the transition state) nucleophile->nuc_hardness

Controlling the Outcome:

  • Electronic Control: If the C2 position bears a substituent that can stabilize a partial negative charge in the Sₙ2 transition state (e.g., aryl, vinyl, cyano, or ester groups), the attack will be strongly directed to the C2 position.[6] This is often the dominant factor.

  • Steric Control: In the absence of strong electronic effects, sterics dictate the outcome.

    • Unsubstituted C4: If the C4 position is unsubstituted (-CH₂-), nucleophiles will preferentially attack this less hindered site.[7]

    • Substituted C4: Conversely, placing even a small substituent like a methyl group at C4 can effectively block it, directing the nucleophile to attack the C2 position.[7]

Data Summary: Effect of Substitution on Regioselectivity

C2-SubstituentC4-SubstituentNucleophilePredominant Attack SiteReference
Phenyl (Ph)HAzide (N₃⁻)C2[6]
HMethyl (Me)BenzylamineC2[7]
AlkylHAcetate (AcO⁻)C4[7]
ArylHFluoride (F⁻)C2 (more substituted carbon)[8]
FAQ 4: My reaction is producing significant side products. What are they, and how can I minimize them?

Answer: Side reactions often compete with the desired nucleophilic ring-opening, reducing yield and complicating purification. The most common culprits are Hofmann elimination and Stevens rearrangement.

  • Hofmann Elimination: This is a base-mediated elimination reaction that cleaves the ring to form an alkene. It is a major undesirable side-reaction, particularly when using basic nucleophiles or adding an external base.[9]

    • Mechanism: A base removes a proton from the carbon beta to the nitrogen, leading to the collapse of the ring and elimination of the amine.

    • Minimization Strategy:

      • Avoid using excessively strong or bulky bases. If your nucleophile requires basic conditions, use a weaker, non-hindered base like K₂CO₃ instead of potassium tert-butoxide.

      • Run the reaction at the lowest temperature that allows for the desired ring-opening to proceed, as elimination pathways often have a higher activation energy.

  • Stevens Rearrangement: This is a rearrangement of the N-substituent to an adjacent carbon, often promoted by strong bases. It is particularly relevant when N-benzyl or N-allyl groups are present.[9]

    • Minimization Strategy: This rearrangement is most common with strong bases like organolithiums or potassium tert-butoxide. If your desired reaction does not require such a strong base, using a milder nucleophile or basic conditions will prevent this side path.

  • Epimerization: If your azetidinium ion has stereocenters, epimerization (loss of stereochemical integrity) can occur, especially under harsh conditions or with prolonged reaction times.[7]

    • Minimization Strategy: Use the mildest conditions possible and monitor the reaction to avoid unnecessarily long reaction times.

Experimental Protocols

Protocol 1: General Procedure for Azetidinium Salt Formation

This protocol is a representative example and may require optimization for specific substrates.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the starting azetidine (1.0 equiv.) in anhydrous solvent (e.g., acetonitrile or ethanol, ~0.1 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Alkylating Agent: Add methyl trifluoromethanesulfonate (MeOTf) (1.1 equiv.) dropwise to the stirred solution. Caution: MeOTf is a potent electrophile and should be handled with care in a fume hood.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours, or until TLC/LCMS analysis indicates complete consumption of the starting azetidine.

  • Verification (Optional but Recommended): Evaporate the solvent from a small aliquot in vacuo and dissolve the residue in a suitable deuterated solvent (e.g., CD₃CN, D₂O) to confirm the formation of the azetidinium salt by NMR. The crude salt is often used directly in the next step without purification.

Protocol 2: General Procedure for Nucleophilic Ring-Opening
  • Preparation: To the crude solution of the azetidinium salt from Protocol 1, add the nucleophile (1.2-1.5 equiv.). If the nucleophile is a salt (e.g., NaN₃, Bu₄NF), it can be added directly as a solid. If it is a liquid, add it via syringe.

  • Reaction Conditions: Stir the reaction at room temperature or heat as required (e.g., 60 °C to reflux). Monitor the progress by TLC or LCMS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution (e.g., NH₄Cl).

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography to obtain the desired ring-opened amine.

References

  • Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490. [Link]

  • Kim, Y., Ha, H. J., Yun, S. Y., & Lee, W. K. (2008). The preparation of stable aziridinium ions and their ring-openings. Chemical Communications, (36), 4363–4365. [Link]

  • Vlaar, T., & Ruijter, E. (2011). Regioselectivity in the ring opening of non-activated aziridines. Chemical Society Reviews, 40(9), 4149-4166. [Link]

  • Ha, H. J. (2021). Synthetic Applications of Aziridinium Ions. Molecules, 26(6), 1774. [Link]

  • Couty, F. (2006). Nucleophilic Ring‐Opening of Azetidinium Ions: Insights into Regioselectivity. Request PDF. [Link]

  • Tayama, E., & Kawai, K. (2021). Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. Full-text available. [Link]

  • Kim, Y., Ha, H. J., Yun, S. Y., & Lee, W. K. (2008). The preparation of stable aziridinium ions and their ring-openings. PubMed. [Link]

  • Gao, L. M., & Wu, Y. (2018). Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. ResearchGate. [Link]

  • Di Mola, A., et al. (2021). Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. The Journal of Organic Chemistry, 86(19), 13647–13655. [Link]

  • Various Authors. (2018). Ring opening of aziridinium ion 317 with various nucleophiles. ResearchGate. [Link]

  • Cerichelli, G., & Luchetti, L. (1985). Ring-opening reactions. Stability and reactivity of aziridinum and azetidinium ions in solution. Journal of the Chemical Society, Chemical Communications, (6), 339-340. [Link]

  • Tayama, E., & Kawai, K. (2021). Nucleophilic ring-opening of a-aryl azetidinium salt 2a with various salts. ResearchGate. [Link]

  • Algazi, M. L. F. (1973). Nucleophilic Ring Opening Reactions of Azetidines. Google Books.
  • Various Authors. (2021). Nucleophilic ring-opening of azetidine derivatives. ResearchGate. [Link]

  • Kaur, H., & Mahajan, M. P. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]

  • Kennemur, J. L., et al. (2020). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society, 142(4), 1668–1673. [Link]

  • Higgins, R. H., et al. (2002). Ring Opening of Azetidinols by Phenols: Regiochemistry and Stereochemistry. The Journal of Organic Chemistry, 67(20), 6893–6899. [Link]

  • Roehn, U., Becaud, J., & Mu, L. (2009). Nucleophilic ring-opening of activated aziridines. ETH Research Collection. [Link]

  • Ashenhurst, J. (2018). Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Master Organic Chemistry. [Link]

Sources

preventing racemization during the synthesis of chiral azetidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the stereoselective synthesis of chiral azetidines. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing racemization and maintaining stereochemical integrity during the synthesis and derivatization of these critical building blocks.

Troubleshooting Guide

This guide addresses specific issues that can lead to loss of enantiomeric excess (ee) during the synthesis of chiral azetidines. Each section explains the potential causes and provides actionable solutions and protocols.

Issue 1: Racemization During N-Dealkylation or N-Deprotection

Q: My chiral N-protected azetidine is showing significant racemization after removing the protecting group. What is causing this and how can I prevent it?

A: Racemization during N-deprotection is a common issue, often stemming from harsh reaction conditions that compromise the stereocenter at C2 or other positions on the azetidine ring. The underlying causes are typically related to the stability of the azetidine ring and the reaction mechanism of the deprotection step.

Causality:

  • Acid/Base Catalysis: Strong acids or bases can facilitate transient ring-opening or the formation of achiral intermediates, such as enolates or enamines, especially if there is a carbonyl group adjacent to the stereocenter.[1] Re-cyclization of these intermediates can lead to a racemic mixture.

  • Thermal Instability: Azetidines are strained four-membered rings.[2] Elevated temperatures during deprotection can provide enough energy to cause ring cleavage or other side reactions that lead to racemization.

  • Protecting Group Choice: Some protecting groups require conditions that are inherently harsh. For example, the removal of a benzyl group by hydrogenolysis can sometimes require high temperatures or prolonged reaction times, which can affect the stereochemical integrity of the final product.

Troubleshooting Workflow & Solutions:

start Racemization Observed During N-Deprotection check_conditions Review Deprotection Conditions: - Temperature - Reagent Concentration - Reaction Time start->check_conditions is_harsh Are conditions harsh? (e.g., strong acid/base, high temp) check_conditions->is_harsh reduce_harshness Optimize Conditions: - Lower temperature - Use milder reagents - Reduce reaction time is_harsh->reduce_harshness Yes change_pg Consider Alternative Protecting Group (e.g., Boc, Cbz) is_harsh->change_pg No/Still Racemizing boc_deprotection Mild N-Boc Deprotection Protocol reduce_harshness->boc_deprotection change_pg->boc_deprotection cbz_deprotection Mild N-Cbz Deprotection Protocol

Caption: Troubleshooting workflow for N-deprotection racemization.

Experimental Protocols:

Protocol 1: Mild N-Boc Deprotection [3]

  • Dissolve the N-Boc protected chiral azetidine in an anhydrous solvent such as 1,4-dioxane or diethyl ether (0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 4M HCl in dioxane (2-3 equivalents) or trifluoroacetic acid (TFA) (2-3 equivalents) dropwise.

  • Monitor the reaction progress closely by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete (typically 1-2 hours), carefully remove the solvent under reduced pressure at low temperature to minimize exposure to acidic conditions.

  • Immediately neutralize the resulting hydrochloride or trifluoroacetate salt with a mild base (e.g., saturated aqueous NaHCO₃ solution) before proceeding to the next step or purification.[4]

Protocol 2: N-Cbz Deprotection via Hydrogenolysis

  • Dissolve the N-Cbz protected chiral azetidine in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).

  • Purge the reaction vessel with hydrogen gas (using a balloon or a hydrogenator).

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected azetidine.

Issue 2: Racemization During Carboxylic Acid Activation and Amide Coupling

Q: I am trying to synthesize an amide from my chiral azetidine-2-carboxylic acid, but the final product has a low enantiomeric excess. How can I prevent this?

A: Racemization during amide bond formation is a well-documented problem, particularly with amino acid derivatives. The mechanism often involves the formation of an oxazolone intermediate, which can lead to the loss of stereochemical integrity at the α-carbon.[5]

Causality:

  • Oxazolone Formation: The activation of the carboxylic acid can lead to the formation of a planar, achiral oxazolone intermediate. Deprotonation and reprotonation of this intermediate can result in racemization.[5]

  • Base Strength: The choice of base is critical. Strong, non-sterically hindered bases can promote the formation of the oxazolone intermediate and increase the rate of racemization.[5]

  • Coupling Reagent: Certain coupling reagents are more prone to causing racemization than others.

Troubleshooting and Solutions:

Table 1: Selection of Bases and Additives to Minimize Racemization

Base/AdditivepKa of Conjugate AcidRationale for Use
N-Methylmorpholine (NMM)7.4A moderately weak base that is effective in promoting coupling while minimizing racemization.[5]
Diisopropylethylamine (DIEA)10.7A sterically hindered base that is less likely to deprotonate the α-carbon of the activated ester.[5]
2,4,6-Collidine7.4A sterically hindered base with a similar pKa to NMM.[5]
Hydroxybenzotriazole (HOBt)4.6An additive that can suppress side reactions and reduce racemization by forming less reactive activated esters.[3]
Ethyl (hydroxyimino)cyanoacetate (Oxyma)4.6A modern additive that is considered a superior alternative to HOBt, offering improved yields and lower racemization.[6]

Experimental Protocol: Racemization-Free Amide Coupling

  • Dissolve the chiral azetidine-2-carboxylic acid (1 equivalent) and the amine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or dimethylformamide).

  • Add a racemization-suppressing additive such as HOBt (1.2 equivalents) or Oxyma (1.2 equivalents).[3][6]

  • Cool the reaction mixture to 0 °C.

  • Add the coupling reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents), and a suitable base like NMM or DIEA (2-3 equivalents).[5][6]

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Perform an aqueous workup to remove excess reagents and byproducts.

  • Purify the product by column chromatography.

start Racemization in Amide Coupling check_reagents Review Coupling Reagents: - Coupling Agent - Base - Additives start->check_reagents is_optimized Are racemization-suppressing reagents used? check_reagents->is_optimized use_optimized Incorporate: - EDC/Oxyma or EDC/HOBt - Hindered base (DIEA/NMM) - Low Temperature is_optimized->use_optimized No protocol Follow Racemization-Free Amide Coupling Protocol is_optimized->protocol Yes use_optimized->protocol

Caption: Decision workflow for minimizing racemization during amide coupling.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern in the synthesis of chiral azetidines?

A1: Racemization is the conversion of an enantiomerically pure substance into a mixture containing equal amounts of both enantiomers (a racemate).[1] For chiral azetidines, which are often used as building blocks in pharmaceuticals, maintaining enantiomeric purity is critical. The biological activity of many drugs is dependent on a single enantiomer, and the presence of the other enantiomer can lead to reduced efficacy or undesirable side effects.[1]

Q2: How can I accurately determine the enantiomeric excess of my chiral azetidine?

A2: Several analytical techniques can be used to determine the enantiomeric excess (ee) of a chiral compound:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and accurate methods. It involves using a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.[7][8]

  • Chiral Gas Chromatography (GC): Similar to HPLC, but used for volatile and thermally stable compounds.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This can be done by using a chiral solvating agent or a chiral shift reagent to induce a chemical shift difference between the enantiomers.[9]

  • Polarimetry: This technique measures the rotation of plane-polarized light by a chiral sample. While it is a classical method, it can be less accurate and requires careful control of concentration, solvent, and temperature.[9]

Q3: Are there any general strategies to synthesize chiral azetidines while avoiding racemization from the start?

A3: Yes, several stereoselective synthetic strategies are designed to produce enantioenriched azetidines:

  • Use of Chiral Auxiliaries: Inexpensive and readily available chiral auxiliaries, such as tert-butanesulfinamides, can be used to induce stereochemistry in the formation of the azetidine ring.[10]

  • Intramolecular SN2 Cyclization: Starting from a chiral precursor, an intramolecular SN2 reaction can be used to form the azetidine ring with inversion of configuration at one stereocenter, leading to a stereochemically defined product.[11]

  • Palladium-Catalyzed C-H Amination: Intramolecular C-H amination reactions catalyzed by palladium can be used to synthesize functionalized azetidines with high stereocontrol.[2]

  • [2+2] Cycloaddition Reactions: Photochemical or metal-catalyzed [2+2] cycloadditions can be employed to construct the azetidine ring, and the stereochemistry can be controlled by the choice of catalyst and reaction conditions.[2]

Q4: Can the solvent choice impact racemization during azetidine synthesis?

A4: Absolutely. The polarity of the solvent can influence the stability of charged intermediates that may be involved in racemization pathways. For reactions that proceed through ionic intermediates, a less polar solvent may suppress their formation and thus reduce the risk of racemization. It is always advisable to screen different solvents during reaction optimization to find the one that gives the best balance of reactivity and stereochemical fidelity. For instance, in some cases, using a low-boiling solvent like diethyl ether can be advantageous for product isolation, as it allows for concentration without prolonged exposure to high vacuum, which could be detrimental to volatile or thermally sensitive azetidines.[10]

References

  • Royal Society of Chemistry. (2021). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Library of Medicine. Retrieved from [Link]

  • Frontiers. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. National Library of Medicine. Retrieved from [Link]

  • National Institutes of Health. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. National Library of Medicine. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ACS Publications. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. Retrieved from [Link]

  • Bentham Science. (n.d.). Synthesis of Chiral Non Racemic Azetidines. Bentham Science. Retrieved from [Link]

  • University of Bristol. (n.d.). Determination of enantiomeric excess. University of Bristol School of Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of azetidines. ResearchGate. Retrieved from [Link]

  • National Institutes of Health. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. National Library of Medicine. Retrieved from [Link]

Sources

stability issues of 3-Amino-3-methyl-N-benzylazetidine under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 3-Amino-3-methyl-N-benzylazetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of this compound under various experimental conditions. As Senior Application Scientists, we have compiled this resource to explain the causality behind its potential degradation and to offer field-proven protocols to ensure the integrity of your experiments.

Introduction to the Stability of 3-Amino-3-methyl-N-benzylazetidine

3-Amino-3-methyl-N-benzylazetidine is a valuable building block in medicinal chemistry, prized for its rigid, three-dimensional scaffold. However, the inherent ring strain of the four-membered azetidine ring makes it susceptible to degradation, particularly under acidic conditions.[1][2] Understanding the stability profile of this compound is critical for reliable experimental outcomes and for the development of stable drug formulations.

This guide will address the common stability challenges encountered with 3-Amino-3-methyl-N-benzylazetidine, focusing on its behavior in acidic and basic media.

Frequently Asked Questions (FAQs)

Q1: My experimental results are inconsistent when using 3-Amino-3-methyl-N-benzylazetidine. Could compound instability be the cause?

A1: Yes, inconsistent results are a common symptom of compound degradation. Azetidine-containing compounds can be susceptible to ring-opening or other forms of degradation depending on the pH, temperature, and solvent used in your assay.[3] It is crucial to assess the stability of the compound in your specific experimental buffer and solvent over the duration of the experiment. We recommend performing a preliminary stability test using LC-MS to confirm the integrity of the compound under your assay conditions.

Q2: What is the primary degradation pathway for 3-Amino-3-methyl-N-benzylazetidine under acidic conditions?

A2: The most probable degradation pathway under acidic conditions is an acid-mediated ring-opening. This process is typically initiated by the protonation of the azetidine nitrogen, forming a reactive azetidinium ion.[4][5] This strained, positively charged intermediate is then susceptible to nucleophilic attack, which can lead to the opening of the four-membered ring. The nucleophile can be a solvent molecule (e.g., water) or another species present in the reaction mixture.

Q3: Is 3-Amino-3-methyl-N-benzylazetidine stable under basic conditions?

A3: While azetidines are generally more susceptible to acidic degradation, instability under basic conditions cannot be ruled out, especially with prolonged exposure or at elevated temperatures.[6] Base-catalyzed ring-opening of azetidines is considered less common but can occur, potentially through an intramolecular rearrangement or attack by a strong nucleophile.[1][7] For instance, some base-promoted cyclization and isomerization reactions of aziridines (a related three-membered ring) to azetidines have been reported, indicating the influence of basic conditions on such strained rings.[8]

Q4: How can I detect and quantify the degradation of 3-Amino-3-methyl-N-benzylazetidine?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for separating and quantifying the parent compound from its degradation products.[9] For the unambiguous identification and structural characterization of any degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique as it provides molecular weight and structural information.[4][10] Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for elucidating the exact structure of isolated degradation products.[4][11]

Q5: What are the visual signs that my sample of 3-Amino-3-methyl-N-benzylazetidine may have degraded?

A5: While not always apparent, visual cues can sometimes indicate degradation. These may include a change in color from a colorless or pale-yellow appearance to a darker yellow or brown hue. For solutions, the appearance of precipitates could also suggest the formation of less soluble degradation products. If any of these signs are observed, the compound's purity should be verified analytically before use.[12]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving stability issues with 3-Amino-3-methyl-N-benzylazetidine.

Issue: Low or Variable Yields in a Reaction
Potential Cause Recommended Action
Degradation of Starting Material Before starting your reaction, verify the purity of your 3-Amino-3-methyl-N-benzylazetidine stock using ¹H NMR or HPLC. Compare the results to a reference spectrum or a previously validated batch.[12]
Instability Under Reaction Conditions If your reaction is performed under acidic or strongly basic conditions, or at elevated temperatures, consider that the azetidine ring may be degrading. Perform a control experiment where the compound is subjected to the reaction conditions (solvent, temperature, pH) without other reagents and monitor its stability over time by HPLC or LC-MS.
Incompatible Reagents Strong acids, Lewis acids, and some oxidizing or reducing agents can promote ring-opening.[8][13] Carefully review the compatibility of all reagents with the azetidine scaffold.
Issue: Appearance of Unexpected Peaks in Chromatogram
Potential Cause Recommended Action
Forced Degradation The appearance of new peaks suggests the formation of degradation products. To understand the degradation profile, perform a forced degradation study under acidic, basic, oxidative, and photolytic conditions.[14] This will help in identifying the retention times of potential degradants.
Impurity in Starting Material Analyze a fresh sample of your starting material to ensure the unexpected peaks are not pre-existing impurities.
Interaction with Mobile Phase Ensure that the mobile phase used for chromatography is not causing on-column degradation. This is particularly relevant if the mobile phase is strongly acidic or basic.

In-Depth Scientific Explanation of Degradation Pathways

The stability of 3-Amino-3-methyl-N-benzylazetidine is intrinsically linked to the high ring strain of the azetidine core, which is approximately 25.4 kcal/mol.[13] This strain makes the ring susceptible to cleavage under conditions that can activate it.

Acid-Catalyzed Degradation

Under acidic conditions, the lone pair of electrons on the azetidine nitrogen is readily protonated, forming an azetidinium ion. This dramatically increases the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack.

Acid_Degradation cluster_0 Protonation cluster_1 Nucleophilic Attack A Azetidine Azetidinium Azetidinium Ion A->Azetidinium H_plus H+ Ring_Opened Ring-Opened Product Azetidinium->Ring_Opened Nu Nucleophile (e.g., H₂O)

Caption: Acid-catalyzed ring-opening of the azetidine.

The rate of this degradation is highly dependent on the pH, with more rapid decomposition occurring at lower pH values.[2] The nature of the N-substituent also plays a key role; in this case, the N-benzyl group influences the basicity of the nitrogen.

Potential Basic Degradation

While less common, degradation under basic conditions could proceed through different mechanisms. A strong base could potentially deprotonate a carbon adjacent to a suitable activating group, leading to a rearrangement, or a potent nucleophile could directly attack one of the ring carbons. For 3-Amino-3-methyl-N-benzylazetidine, the presence of the 3-amino and 3-methyl groups will sterically and electronically influence the susceptibility to such attacks.

Base_Degradation cluster_0 Nucleophilic Attack B Azetidine Ring_Opened_Base Ring-Opened Product B->Ring_Opened_Base Slower Reaction OH_minus OH⁻ (strong base) Forced_Degradation_Workflow Start Start: 1 mg/mL Stock Solution Acid Acid Hydrolysis (1M HCl, 60°C) Start->Acid Base Base Hydrolysis (1M NaOH, 60°C) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal (80°C) Start->Thermal Photo Photolytic (ICH Q1B) Start->Photo Analysis HPLC / LC-MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Report Report Degradation Profile Analysis->Report

Caption: Workflow for a forced degradation study.

References

  • The Journal of Organic Chemistry. (2025). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. [Link]

  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • The Journal of Organic Chemistry. (2025). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. [Link]

  • PubMed. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. [Link]

  • Journal of the American Chemical Society. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. [Link]

  • PMC - NIH. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Beilstein Journals. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. [Link]

  • MedCrave online. (2016). Forced Degradation Studies. [Link]

  • PubMed Central. (n.d.). The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry. [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • International Journal of Pharmaceutical and Medical Research. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • PubMed. (2002). New findings on degradation of famotidine under basic conditions: identification of a hitherto unknown degradation product and the condition for obtaining the propionamide intermediate in pure form. [Link]

  • PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines. [Link]

  • PMC - NIH. (2017). Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase. [Link]

  • ResearchGate. (n.d.). Amino acid modification during alkaline treatment. [Link]

  • PubMed. (n.d.). Stability of nizatidine in total nutrient admixtures. [Link]

  • PMC - NIH. (2024). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. [Link]

Sources

Technical Support Center: Navigating Solubility Challenges of Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From the Senior Application Scientist's Desk:

Welcome to the technical support center for handling azetidine derivatives. As a Senior Application Scientist, I've seen firsthand how the unique properties of the azetidine ring—while highly beneficial for modulating pharmacokinetic profiles—can introduce frustrating solubility challenges in the lab.[1] This guide is designed to move beyond simple trial-and-error and provide you with a systematic, mechanistically grounded approach to overcoming these hurdles. We will explore the underlying causes of poor solubility and provide validated, step-by-step protocols to get your research back on track.

Part 1: Troubleshooting Guide - Immediate Solutions for Common Problems

This section addresses the most frequent and urgent issues encountered during experimental work.

Question 1: My N-Boc protected azetidine derivative is crashing out of solution during my reaction workup with anti-solvents like hexanes. What's happening and what should I do?

Expert Analysis: This is a classic purification issue where the desired compound is "too soluble" in the extraction solvent (e.g., Ethyl Acetate, DCM) and not easily precipitated. The bulky, non-polar tert-Butoxycarbonyl (Boc) group, combined with other lipophilic substituents, can lead to an oily or intractable residue rather than a clean, crystalline solid when a non-polar anti-solvent like hexanes is added. The goal is to find a solvent system where the product's solubility is significantly reduced, but the impurities remain in solution.

Troubleshooting Protocol: Systematic Anti-Solvent Screening

  • Isolate a Small Aliquot: After your aqueous workup, take a small portion (e.g., 1 mL) of your dried organic layer containing the crude product.

  • Prepare Anti-Solvent Vials: In separate small vials, place 5 mL of various anti-solvents. Consider a range of polarities:

    • Hexanes or Heptanes (Non-polar)

    • Diethyl Ether or MTBE (Less polar than the extraction solvent)[2]

    • Toluene (Aromatic, can interact differently)

    • Acetonitrile (Polar aprotic, for "reverse" anti-solvent precipitation)

  • Test Precipitation: Slowly add your 1 mL aliquot of crude product solution to each anti-solvent vial with gentle stirring.

  • Observe and Induce Crystallization:

    • Note which solvent induces turbidity or solid formation.

    • If an oil forms, try scratching the inside of the vial with a glass rod at the oil-solvent interface.

    • Cool the most promising vials in an ice bath to further decrease solubility and promote crystallization.

  • Scale-Up: Once you identify an effective anti-solvent system, apply it to the bulk of your material.

Question 2: I can't dissolve my azetidine-2-carboxylic acid derivative in common non-polar organic solvents like Dichloromethane (DCM) or Toluene for a subsequent reaction. How can I get it into solution?

Expert Analysis: The presence of a carboxylic acid and the nitrogen atom in the azetidine ring introduces significant polarity and the capacity for strong hydrogen bonding.[3] These functional groups make the molecule behave more like a salt or a zwitterion, especially if the azetidine nitrogen is protonated. Such compounds have high crystal lattice energy and prefer to interact with polar, protic solvents rather than non-polar aprotic ones like DCM.

Solution Pathway: A Multi-pronged Approach

  • Increase Solvent Polarity: The first step is to match the solvent to the solute. Instead of non-polar options, switch to more polar aprotic solvents like Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dimethylformamide (DMF).[4] In many cases, THF is an excellent starting point as it balances polarity with a relatively low boiling point for easy removal.

  • Employ Co-Solvent Systems: If a single solvent isn't effective, a co-solvent system can dramatically improve solubility.[5][6] The goal is to use a primary solvent required for the reaction conditions while adding a small amount of a more powerful solubilizing agent.

    • Example: For a reaction in DCM, adding 5-10% (v/v) of DMF or Dimethyl Sulfoxide (DMSO) can be sufficient to break up the crystal lattice and bring the material into solution without significantly altering the overall reaction medium.

  • Utilize Temperature: For many organic compounds, solubility increases with temperature.[3][7]

    • Protocol: Gently warm the solvent and your azetidine derivative to 40-60°C. Always ensure this temperature is well below the boiling point of the solvent and compatible with the stability of your starting material and reagents.

  • Chemical Modification (Last Resort): If solubility remains a challenge for your desired reaction conditions, consider a temporary chemical modification. Converting the carboxylic acid to a methyl or ethyl ester can drastically reduce polarity and improve solubility in a wider range of organic solvents. This adds steps to your synthesis but can salvage a difficult process.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader conceptual questions about the solubility of azetidine derivatives.

What structural features of azetidine derivatives most commonly lead to poor solubility?

The solubility of an azetidine derivative is a complex interplay of its entire structure, not just the four-membered ring. The azetidine ring itself, being a secondary or tertiary amine, can act as a hydrogen bond acceptor.[1][8] However, poor solubility typically arises from a combination of factors:

  • High Crystallinity/Lattice Energy: Symmetrical molecules or those with strong intermolecular interactions (like hydrogen bonds from amide or carboxylic acid groups) can pack very tightly into a crystal lattice, making it difficult for solvent molecules to break them apart.

  • Zwitterionic Character: The presence of both a basic nitrogen atom in the ring and an acidic group (e.g., carboxylic acid) can lead to the formation of an internal salt, or zwitterion. These species are highly polar and often show poor solubility in all but the most polar solvents like water or DMSO.

  • Functional Group Mismatch: Trying to dissolve a highly polar molecule (e.g., one with multiple hydroxyl or amide groups) in a non-polar solvent (like hexanes) is a primary cause of insolubility, and vice-versa for "greasy" molecules in polar solvents.

How do I choose the right starting solvent for my new azetidine derivative?

A systematic approach based on the principle of "like dissolves like" is most effective.

Solvent Selection Workflow

Start Analyze Azetidine Derivative Structure Polar Highly Polar? (e.g., -COOH, -OH, -NH2) Start->Polar NonPolar Highly Non-Polar? (e.g., large alkyl/aryl groups, no H-bond donors) Polar->NonPolar No PolarSolvents Start with Polar Solvents: - Methanol / Ethanol - Water (if appropriate) - DMF / DMSO - Acetonitrile Polar->PolarSolvents Yes NonPolarSolvents Start with Non-Polar to Mid-Polar Solvents: - Toluene / Xylenes - Dichloromethane (DCM) - Ethyl Acetate - Tetrahydrofuran (THF) NonPolar->NonPolarSolvents Yes Balanced Start with Mid-Range Solvents: - Tetrahydrofuran (THF) - Ethyl Acetate - Acetone NonPolar->Balanced No (Balanced Polarity)

Caption: A decision workflow for initial solvent selection.

Can temperature always be used to increase solubility?

While increasing temperature often improves solubility, there are important limitations.[3][7]

  • Compound Stability: The derivative may decompose at elevated temperatures. Always perform a stability test on a small scale before heating the bulk material.

  • Solvent Boiling Point: Heating must be controlled to avoid boiling the solvent, especially volatile ones like DCM or diethyl ether.

  • Reaction Compatibility: Subsequent reaction steps may be temperature-sensitive. Dissolving at a high temperature may not be useful if the reaction must be run cold.

  • Supersaturation Risk: If a compound is dissolved at a high temperature and then cooled for a reaction, it may crash out of solution unexpectedly as a fine, difficult-to-handle precipitate.

When should I consider using a co-solvent?

Co-solvents are one of the most powerful tools in a chemist's arsenal.[6][9] Consider using a co-solvent system when:

  • A single, ideal solvent for your reaction does not fully dissolve your azetidine starting material.

  • You need to modify the polarity of the reaction medium to improve reaction rates or alter selectivity.

  • You are performing a crystallization and need to create a solvent/anti-solvent system with finely-tuned solubilizing power.

Common Co-Solvent Pairs for Solubility Enhancement

Primary Solvent (Lower Polarity)Effective Co-Solvent (Higher Polarity)Typical Volume % of Co-SolventUse Case
TolueneTetrahydrofuran (THF)10-20%Improving solubility of moderately polar compounds in a non-polar medium.
Dichloromethane (DCM)Acetonitrile (MeCN)5-15%Adding polarity without introducing a protic or highly coordinating solvent.
Tetrahydrofuran (THF)N,N-Dimethylformamide (DMF)5-10%Dissolving highly polar or salt-like starting materials.
Ethyl AcetateEthanol (EtOH)10-20%Useful for chromatography or workups to keep polar compounds in solution.

Experimental Protocol: General Solubility Assessment

This protocol provides a standardized method for quickly assessing the solubility of a new azetidine derivative across a range of common laboratory solvents.

Materials:

  • Azetidine derivative (approx. 10 mg)

  • Set of 8 small, clean vials (e.g., 4 mL)

  • Graduated micropipettes or syringes

  • Vortex mixer

  • Hotplate/stirrer

  • Solvents: Heptane, Toluene, Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetonitrile (MeCN), Acetone, Methanol (MeOH), Water (deionized).

Procedure:

  • Preparation: Accurately weigh approximately 1 mg of your azetidine derivative into each of the 8 vials.

  • Initial Solvent Addition: To each vial, add 100 µL of a different solvent from the list above. This creates an initial target concentration of 10 mg/mL.

  • Room Temperature Agitation: Cap the vials securely and vortex them vigorously for 60 seconds.

  • Visual Assessment 1: Visually inspect each vial against a contrasting background. Record your observations using a simple scoring system:

    • 3: Completely soluble (clear solution, no visible particles).

    • 2: Partially soluble (cloudy, significant undissolved solid remains).

    • 1: Insoluble (no apparent change).

  • Incremental Solvent Addition: For any vial not scored as "3", add another 400 µL of the respective solvent (total volume 500 µL, target concentration 2 mg/mL). Vortex for 60 seconds.

  • Visual Assessment 2: Re-assess and record the solubility score for these vials.

  • Thermal Challenge: For any vial still not scored as "3", place it on a hotplate set to 45°C. Allow it to stir or agitate for 5 minutes. Caution: Do not heat flammable solvents with an open flame. Ensure proper ventilation.

  • Visual Assessment 3: Remove the vials from the heat and immediately assess solubility. Note if the compound dissolves when hot but precipitates upon cooling.

  • Data Compilation: Compile your results in a table to identify the most promising solvent(s) for your application.

This systematic approach provides a comprehensive solubility profile, guiding you toward the optimal solvent choice for reactions, purification, and formulation.

References

  • Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Hilaris Publisher. Available from: [Link]

  • Azetidine-2,4-dicarboxylic acid - Solubility of Things. Solubility of Things. Available from: [Link]

  • Formulation strategies for improving drug solubility using solid dispersions. ResearchGate. Available from: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from: [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. Available from: [Link]

  • Solubilization Of Nimesulide; Use Of Co-Solvents. Indian Journal of Pharmaceutical Sciences. Available from: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available from: [Link]

  • Dissolution of 5-azacytidine in aqueous solution of alcohols at various temperatures: Preferential solvation and thermodynamic analysis. ResearchGate. Available from: [Link]

  • ASAP (As Soon As Publishable). ACS Publications - American Chemical Society. Available from: [Link]

  • Enhancement of Solubility of Anti-Inflammatory Drug by Using Different Solubility Enhancement Techniques. Impactfactor. Available from: [Link]

  • Azetidine-Containing Heterospirocycles Enhance the Performance of Fluorophores. ResearchGate. Available from: [Link]

  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI. Available from: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available from: [Link]

  • Chemical Properties of Azetidine (CAS 503-29-7). Cheméo. Available from: [Link]

  • Azetidine - Wikipedia. Wikipedia. Available from: [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available from: [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Azetidine compounds, compositions and methods of use. Google Patents.
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. PMC - NIH. Available from: [Link]

  • Choice of solvent for extraction. Chemistry Stack Exchange. Available from: [Link]

  • An overview on Common Organic Solvents and their Toxicity. IJRAR. Available from: [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the efficient synthesis of substituted azetidines. As a cornerstone in modern drug discovery, the azetidine scaffold offers unique structural and metabolic advantages.[1][2] However, the synthesis of this strained four-membered ring presents distinct challenges, making catalyst selection a critical determinant of success.[3][4][5]

This guide is structured to provide researchers, medicinal chemists, and drug development professionals with practical, in-depth solutions to common experimental hurdles. We move beyond simple protocols to explain the underlying principles governing catalyst activity and selectivity, empowering you to make informed decisions in your synthetic endeavors.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during catalytic azetidine synthesis in a direct question-and-answer format.

Issue 1: Low or Non-Existent Product Yield

Q: My reaction is yielding little to no azetidine. What are the primary causes and how can I troubleshoot this?

A: Low yield is the most common challenge in azetidine synthesis, often rooted in the high ring strain of the target molecule, which makes the cyclization step energetically demanding.[5] The issue typically traces back to catalyst activity, reaction conditions, or substrate stability.

Step-by-Step Troubleshooting Protocol:

  • Verify Catalyst Activity & Loading:

    • Inadequate Loading: Ensure you are using the optimal catalyst loading. For instance, in the intramolecular aminolysis of cis-3,4-epoxy amines, Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) was found to be most effective at 5-10 mol%.[6][7] Lower concentrations may result in an unacceptably slow or stalled reaction.

    • Catalyst Deactivation (Quenching): Lewis and Brønsted acid catalysts are susceptible to deactivation by the high basicity of amine nucleophiles.[6][8] Ensure all reagents and solvents are scrupulously dried, as water can hydrolyze and deactivate many catalysts. If your substrate contains multiple basic sites, a higher catalyst loading or a slow-addition strategy for the substrate might be necessary.

    • Photocatalyst Degradation: When using photoredox catalysis, ensure your photocatalyst is stable under the reaction conditions. Some organic photosensitizers or iridium complexes can degrade upon prolonged exposure to high-energy light or reactive intermediates.[9] Confirm the stability of your catalyst in a control experiment.

  • Assess Reaction Conditions:

    • Solvent Choice: The polarity and coordinating ability of the solvent are critical. Non-coordinating solvents like dichloromethane (CH₂Cl₂) or toluene are often preferred for Lewis acid catalysis to avoid competitive binding with the catalyst.

    • Temperature: While thermal energy can help overcome the activation barrier for cyclization, excessive heat can lead to decomposition of the starting material, product, or catalyst.[10] For photocatalytic methods, precise temperature control is crucial as it can influence quantum yields and side reactions.[11]

    • Atmosphere: Many catalytic systems, particularly those involving organometallics or photocatalysts, require an inert atmosphere (Argon or Nitrogen) to prevent oxidation.[11] Conversely, some specific reactions, like certain dehydrogenative cycloadditions, may require ambient air.[9]

  • Evaluate Substrate & Reagent Stability:

    • Starting Material Integrity: Confirm the purity and stability of your starting materials. For example, in syntheses starting from γ-haloamines, the precursor's stability is paramount, as decomposition can compete with the desired cyclization.[5]

    • Protecting Group Strategy: The choice of nitrogen protecting group is crucial. Bulky or electron-withdrawing groups (e.g., tosyl, nosyl) can influence the nucleophilicity of the nitrogen and the overall reaction kinetics. In some cases, these groups are essential for directing the reaction, while in others, they may hinder it.

Issue 2: Poor Regio- or Stereoselectivity

Q: My reaction produces a mixture of isomers. How can I improve the selectivity for the desired azetidine product?

A: Achieving high selectivity is a nuanced challenge governed by the interplay between the substrate's structure and the catalyst's mechanism of action.

Strategies for Enhancing Selectivity:

  • Catalyst-Controlled Regioselectivity:

    • Lewis Acid Choice: Different Lewis acids can exhibit distinct regiochemical preferences. In the intramolecular aminolysis of epoxy amines, La(OTf)₃ strongly favors C3-attack on cis-isomers to form azetidines, whereas it promotes C4-attack on trans-isomers to yield pyrrolidines.[6] This highlights how catalyst-substrate coordination dictates the reaction pathway.

    • Directing Groups: In transition-metal-catalyzed C-H amination reactions, directing groups like picolinamide (PA) are essential for achieving high regioselectivity, guiding the catalyst to a specific C-H bond for activation.[12]

  • Mechanism-Dependent Stereoselectivity:

    • Cooperative Catalysis: In the ring-opening of aziridines and azetidines using organotrifluoroborates, the choice of acid co-catalyst determines the stereochemical outcome.[13][14] The presence of a Brønsted acid leads to stereoretention, while its absence favors stereoinversion, indicating two distinct, acid-dependent mechanisms.[13]

    • Photocatalytic Cycloadditions: In photocatalytic [2+2] cycloadditions, the stereochemistry of the resulting azetidine is often controlled by the geometry of the alkene starting material.[9] The reaction proceeds through a stepwise radical mechanism where stereochemical information can be preserved.

Catalyst Selection Workflow

The choice of catalyst is fundamentally tied to the synthetic strategy. This workflow provides a logic tree for selecting an appropriate catalytic system based on common starting materials.

G start Identify Your Synthetic Precursor sub1 γ-Amino Alcohol or γ-Haloamine start->sub1 sub2 Alkene + Amine/Imine start->sub2 sub3 Azabicyclo[1.1.0]butane (ABB) start->sub3 sub4 Acyclic Amine with Unactivated C-H Bond start->sub4 cat1 Intramolecular Cyclization sub1->cat1 cat2 [2+2] Cycloaddition sub2->cat2 cat3 Strain-Release Functionalization sub3->cat3 cat4 Intramolecular C-H Amination sub4->cat4 rec1 Consider Mitsunobu conditions or base-mediated cyclization. [Ref: General Methods] cat1->rec1 rec2 Consider Photocatalysis (e.g., Aza Paternò-Büchi) or Lewis/Brønsted Acid Catalysis. cat2->rec2 rec3 Consider Radical Strain-Release Photocatalysis or Cu-catalyzed alkylation. cat3->rec3 rec4 Consider Pd-catalyzed C-H activation with a directing group. cat4->rec4

Caption: Catalyst selection decision tree based on starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the main classes of catalysts used for azetidine synthesis, and what are their pros and cons?

A: Several classes of catalysts are employed, each with unique strengths. The optimal choice depends on the specific transformation you aim to achieve.

Catalyst ClassTypical ApplicationAdvantagesDisadvantages & Considerations
Lewis Acids (e.g., La(OTf)₃, Bi(OTf)₃)Intramolecular cyclization of epoxy amines; Ring-opening reactions.[6][14]High regioselectivity; Tolerant of various functional groups.[8]Can be quenched by basic amines; Requires anhydrous conditions.[6]
Brønsted Acids (e.g., HBF₄·OEt₂)Cooperative catalysis with Lewis acids; Azidation reactions.[13][15]Can control stereochemical outcomes; Often used in small, catalytic amounts.[13]Substrate must be stable to acidic conditions.[16]
Photocatalysts (e.g., Ir(ppy)₃, Organic Dyes)[2+2] Cycloadditions; Radical strain-release reactions.[9][11]Extremely mild conditions (visible light, RT); High functional group tolerance; Access to unique radical pathways.[17][18]Requires specialized photoreactor setup; Quantum yields can be sensitive to reaction parameters.
Transition Metals (e.g., Pd, Cu, Rh)C-H activation/amination; Cross-coupling reactions.[12][19]High efficiency and atom economy; Can create complex substitutions.Often requires directing groups; Potential for heavy metal contamination in the final product.

Q2: How does photocatalysis offer an advantage over traditional thermal methods for azetidine synthesis?

A: Photocatalysis provides a powerful alternative by enabling reactions under exceptionally mild conditions, often at room temperature using visible light.[17] This avoids the high temperatures that can cause degradation of sensitive substrates or products.[11] Furthermore, photocatalysis operates through distinct mechanisms, such as triplet energy transfer or single-electron transfer, which can generate highly reactive radical intermediates that are inaccessible through thermal pathways.[18] This allows for novel transformations, like the radical strain-release functionalization of azabicyclo[1.1.0]butanes (ABBs), to proceed efficiently and create densely functionalized azetidines in a single step.[11][20]

Q3: My substrate has multiple functional groups. Which catalytic system is likely to be the most tolerant?

A: Photocatalytic systems are renowned for their exceptional functional group tolerance.[9][17] Because these reactions are driven by light-induced electron or energy transfer rather than harsh reagents or high temperatures, they can often proceed without affecting sensitive groups like esters, nitriles, ethers, and even some acid-labile functionalities like Boc protecting groups.[8] Lanthanide-based Lewis acids, such as La(OTf)₃, have also demonstrated remarkable tolerance to coordinative and acid-prone functional groups in specific applications.[6][8]

Experimental Protocol Example: La(OTf)₃-Catalyzed Synthesis of 3-Hydroxyazetidines

This protocol is based on the highly regioselective intramolecular aminolysis of cis-3,4-epoxy amines.[6][8]

Reaction Scheme Overview:

G start cis-3,4-Epoxy Amine product 3-Hydroxyazetidine start->product catalyst La(OTf)₃ (5-10 mol%) CH₂Cl₂, Reflux

Caption: La(OTf)₃-catalyzed intramolecular cyclization.

Materials & Reagents:

  • cis-3,4-epoxy amine substrate

  • Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (round-bottom flask, condenser), dried in an oven.

Step-by-Step Procedure:

  • Preparation: Under an inert atmosphere of Argon, add the cis-3,4-epoxy amine substrate (1.0 equiv) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous CH₂Cl₂ to achieve a substrate concentration of approximately 0.1 M.

  • Catalyst Addition: Add La(OTf)₃ (0.10 equiv, 10 mol%) to the stirred solution.

  • Reaction: Equip the flask with a reflux condenser under Argon and heat the mixture to reflux (approx. 40 °C).

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with CH₂Cl₂.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-hydroxyazetidine product.

References
  • Radical strain-release photocatalysis for the synthesis of azetidines. Unipd. [Link]

  • Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. Organic Chemistry Portal. [Link]

  • Photocatalytic Azetidine Synthesis by Aerobic Dehydrogenative [2 + 2] Cycloadditions of Amines with Alkenes. ACS Publications. [Link]

  • Recent advances in the chemistry of metallated azetidines. RSC Publishing. [Link]

  • Radical strain-release photocatalysis for the synthesis of azetidines. ChemRxiv. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC - NIH. [Link]

  • Radical strain-release photocatalysis for the synthesis of azetidines. ResearchGate. [Link]

  • Recent advances in the chemistry of metallated azetidines. RSC Publishing. [Link]

  • Synthesis of Azetidines via Visible Light-Mediated Intermolecular [2+2] Photocycloaddition. Amazon S3. [Link]

  • Recent advances in the Chemistry of Metallated Azetidines. Request PDF - ResearchGate. [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. NIH. [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. ACS Publications. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Request PDF - ResearchGate. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • azetidine. Organic Syntheses Procedure. [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Serve Content. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers. [Link]

  • A Direct Brønsted Acid‐Catalyzed Azidation of Benzhydrols and Carbohydrates. Request PDF - ResearchGate. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Validation of 3-Amino-3-methyl-N-benzylazetidine by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the unambiguous determination of a molecule's three-dimensional structure is paramount. Azetidine scaffolds, prized for their unique conformational constraints and ability to impart favorable pharmacokinetic properties, are increasingly incorporated into novel therapeutic agents.[1] This guide provides an in-depth, experience-driven comparison of single-crystal X-ray crystallography for the definitive structural validation of 3-Amino-3-methyl-N-benzylazetidine, a representative functionalized azetidine. We will explore the causality behind experimental choices, compare its performance with alternative analytical techniques, and provide a detailed, actionable protocol.

The Imperative of Unambiguous Structural Elucidation

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for confirming chemical identity and connectivity, they provide inferential structural data. For complex stereochemistry and subtle conformational details, particularly in strained ring systems like azetidines, direct visualization of the atomic arrangement is the gold standard. Single-crystal X-ray diffraction (SCXRD) offers this definitive insight, providing precise atomic coordinates, bond lengths, and bond angles that constitute incontrovertible proof of structure.[2]

Comparative Analysis of Structural Elucidation Techniques

The choice of analytical technique is often dictated by the specific question at hand, the amount of sample available, and the physical state of the material. Here, we compare X-ray crystallography with NMR and high-resolution mass spectrometry (HRMS) for the characterization of 3-Amino-3-methyl-N-benzylazetidine.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyHigh-Resolution Mass Spectrometry (HRMS)
Principle Diffraction of X-rays by the electron clouds of atoms in a crystalline lattice.Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Measurement of the mass-to-charge ratio (m/z) of ions in the gas phase.
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, and packing interactions.Connectivity through scalar couplings (COSY, HSQC, HMBC), spatial proximity through dipolar couplings (NOESY), and dynamic information.Elemental composition (via accurate mass measurement) and fragmentation patterns for substructure identification.
Sample Requirements High-quality single crystal (typically 0.1-0.3 mm).Soluble sample (typically >1 mg for routine 1D and 2D experiments).[3]Small amount of sample (micrograms to nanograms), often in solution.
Typical Resolution/Accuracy 0.5-1.5 Å for small molecules (atomic resolution).[4]Provides atomic connectivity and conformational information in solution.Mass accuracy of < 5 ppm.[5][6]
Key Advantage Provides the absolute, unambiguous 3D structure in the solid state.Excellent for determining the structure of molecules in solution and studying dynamic processes.[7]High sensitivity and the ability to determine elemental composition.
Key Limitation Requires a suitable single crystal, which can be challenging to grow. The determined structure is of the solid state, which may differ from the solution conformation.Structure is inferred from correlations, not directly imaged. Can be complex to interpret for molecules with overlapping signals.Does not provide information on stereochemistry or 3D arrangement.

While HRMS would confirm the elemental formula of C₁₁H₁₆N₂ and NMR would establish the connectivity of the atoms, only X-ray crystallography can definitively resolve the stereochemistry at the C3 position and the precise conformation of the azetidine ring and the N-benzyl group.

Experimental Workflow for Structural Validation

The journey from a synthesized compound to a validated crystal structure is a multi-step process that demands careful execution and interpretation.

workflow cluster_synthesis Synthesis & Purification cluster_cryst Crystallization cluster_xray X-ray Diffraction & Analysis synthesis Synthesis of 3-Amino-3-methyl- N-benzylazetidine purification Purification (>98%) (e.g., Chromatography, Recrystallization) synthesis->purification screening Solvent Screening & Crystallization Method Selection purification->screening growth Crystal Growth (e.g., Vapor Diffusion) screening->growth data_collection Data Collection (Diffractometer) growth->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation (checkCIF) refinement->validation final_structure final_structure validation->final_structure Final Validated Structure

Caption: Workflow for the structural validation of 3-Amino-3-methyl-N-benzylazetidine.

Part 1: Crystallization - The Critical Bottleneck

The success of a single-crystal X-ray diffraction experiment hinges on the ability to grow high-quality crystals. This is often the most challenging and empirical step in the process.

Rationale for Experimental Choices:

  • Solvent Selection: The choice of solvent is critical and is guided by the polarity and hydrogen bonding capabilities of the target molecule. For 3-Amino-3-methyl-N-benzylazetidine, which possesses a polar amine group and a nonpolar benzyl group, a range of solvents from moderately polar (e.g., ethyl acetate, isopropanol) to less polar (e.g., toluene, heptane) should be screened. The presence of the amine group suggests that solvents capable of acting as hydrogen bond acceptors might be beneficial.

  • Crystallization Method: Vapor diffusion is a highly effective method for small molecules when only milligram quantities are available.[8] It allows for a slow and controlled change in solvent composition, which is conducive to the growth of well-ordered crystals.

Detailed Protocol for Vapor Diffusion Crystallization:

  • Preparation: Dissolve 5-10 mg of purified 3-Amino-3-methyl-N-benzylazetidine in a minimal amount (0.2-0.5 mL) of a "good" solvent (e.g., ethyl acetate or isopropanol) in a small, open vial.

  • Setup: Place this inner vial inside a larger, sealed jar containing a "poor" or "anti-solvent" (e.g., heptane or diethyl ether). The anti-solvent should be miscible with the good solvent but one in which the compound is poorly soluble.

  • Incubation: Seal the jar and leave it undisturbed at a constant temperature (e.g., room temperature or 4°C). The vapor of the more volatile anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting slow crystallization.

  • Monitoring: Monitor the vial for the formation of single crystals over several days to weeks.

Part 2: Data Collection and Structure Solution

Once a suitable crystal is obtained, it is subjected to X-ray diffraction to collect the data needed to determine its structure.

Typical Data Collection and Refinement Parameters:

ParameterTypical Value/RangeSignificance
Radiation SourceMo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)The choice of wavelength affects the resolution and absorption of X-rays. Mo is common for small organic molecules.
Temperature100 KCryo-cooling minimizes thermal motion of atoms, leading to higher quality diffraction data.
Resolution< 1.0 ÅA lower value indicates higher resolution data, allowing for more precise determination of atomic positions.
Data Completeness> 95%A high percentage of measured unique reflections is necessary for a reliable structure determination.
R-factor (R1)< 0.05 (5%)A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.

Step-by-Step Data Analysis Workflow:

  • Crystal Mounting: A single crystal of suitable size and quality is carefully mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled in a stream of cold nitrogen. Diffraction data are collected as the crystal is rotated in the X-ray beam.

  • Structure Solution: The phase problem is typically solved for small molecules using direct methods, which are computational algorithms that use statistical relationships between reflection intensities to determine initial phases.

  • Structure Refinement: The initial model is refined using a least-squares algorithm to improve the fit between the calculated and observed diffraction data. This process involves adjusting atomic positions, and thermal parameters.

  • Structure Validation: The final structure is validated using tools like checkCIF to ensure its geometric and crystallographic reasonability.[9] This automated process checks for inconsistencies, potential errors, and unusual structural features.

A Comparative Look at Alternative Analytical Approaches

While X-ray crystallography provides the definitive solid-state structure, NMR and mass spectrometry offer complementary information that is crucial for a comprehensive understanding of the molecule.

Logical Relationship between Techniques:

techniques HRMS High-Resolution MS NMR NMR Spectroscopy (1D & 2D) HRMS->NMR Confirms Elemental Composition Xray X-ray Crystallography NMR->Xray Confirms Connectivity, Suggests Conformation Final_Solution Final_Solution NMR->Final_Solution Solution-State Conformation Final Final Xray->Final Unambiguous 3D Structure

Caption: Interrelation of analytical techniques for structural elucidation.

  • NMR Spectroscopy in Detail: For 3-Amino-3-methyl-N-benzylazetidine, ¹H and ¹³C NMR would confirm the presence of all expected functional groups. 2D NMR experiments like COSY (Correlation Spectroscopy) would establish proton-proton connectivities, while HSQC (Heteronuclear Single Quantum Coherence) would link protons to their attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range correlations, confirming the overall carbon skeleton. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the through-space proximity of protons, offering insights into the solution-state conformation, which can then be compared to the solid-state structure from crystallography.

  • Mass Spectrometry in Detail: Electrospray ionization (ESI) coupled with a high-resolution mass analyzer like a time-of-flight (TOF) or Orbitrap instrument would provide a highly accurate mass measurement of the protonated molecule [M+H]⁺.[10][11] This allows for the unambiguous determination of the elemental formula, ruling out other possibilities with the same nominal mass. Tandem mass spectrometry (MS/MS) would involve fragmenting the parent ion and analyzing the masses of the fragments to further confirm the molecule's substructures.

Conclusion

For the definitive structural validation of novel chemical entities like 3-Amino-3-methyl-N-benzylazetidine, single-crystal X-ray crystallography stands as the unequivocal gold standard. It provides a level of detail regarding stereochemistry, conformation, and intermolecular interactions that is unattainable by other techniques. However, a comprehensive characterization relies on the synergistic use of X-ray crystallography, NMR spectroscopy, and mass spectrometry. By understanding the strengths and limitations of each method and the causality behind their experimental protocols, researchers and drug development professionals can confidently and rigorously establish the structure of new molecules, a critical step in advancing the frontiers of medicinal chemistry.

References

  • Excel in Science. (2025, October 4). Understanding Mass Accuracy in High Resolution Mass Spectrometry.
  • Staples, R. J. (2012). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 68(Pt 7), m87-m99.
  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(Pt 2), 148–155.
  • Novatia, LLC. (n.d.). Mass Accuracy and Resolution.
  • The Bumbling Biochemist. (2025, July 2). Mass resolution and mass accuracy in mass spectrometry.
  • Marshall, A. G., & Hendrickson, C. L. (2008). Mass Resolution and Mass Accuracy: How Much Is Enough?. Journal of the American Society for Mass Spectrometry, 19(9), 1329–1335.
  • ResolveMass Laboratories Inc. (2025, December 15). High Resolution Mass Spectrometry.
  • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds.
  • NMRFAM. (2009, October 26). Sensitivity in NMR. Retrieved from University of Wisconsin-Madison website.
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11.
  • Khan Academy. (2020, October 27). Sensitivity of NMR spectroscopy and how signal-to-noise ratio improves signal strength.
  • Janish, C. (2022, January 3). X-ray crystallography & resolution.
  • Wlodawer, A., Dauter, Z., & Shabalin, I. G. (2017). The Resolution in X-ray Crystallography and Single-Particle Cryogenic Electron Microscopy. FEBS Journal, 284(18), 2948–2958.
  • Kaur, M., & Singh, M. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry.
  • Proteopedia. (2022, May 16). Resolution.
  • Dunn, M. R., Jimenez, R. M., & Chaput, J. C. (2015). Comprehensive Analytical Comparison of Strategies Used for Small Molecule Aptamer Evaluation. Analytical Chemistry, 87(15), 7936–7943.
  • Oguh, C. I., & Al-Bayati, Z. A. F. (2026, January 3). Comparison of Analytical Techniques in the Characterization of Complex Compounds.
  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis.
  • Cambridge Crystallographic Data Centre. (n.d.). Search - Access Structures.
  • Brunger, A. T. (1997). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Accounts of Chemical Research, 30(10), 405-410.
  • Arumugam, N. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Madurai Kamaraj University.
  • PubChem. (n.d.). Benzyl 3-aminoazetidine-1-carboxylate.
  • Semantic Scholar. (n.d.). Large-molecule quantification: sensitivity and selectivity head-to-head comparison of triple quadrupole with Q-TOF.
  • Fun, H.-K., et al. (2012). Crystal structures of three ortho-substituted N-acylhydrazone derivatives. Acta Crystallographica Section E, 68(Pt 12), o3327–o3331.
  • PubChem. (n.d.). N-Benzyl-3-cyanoazetidine.
  • Smirnova, A. A., et al. (2022). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. Molecules, 27(10), 3183.
  • Cambridge Crystallographic Data Centre. (n.d.). Chemical structure searching.
  • Slawin, A. M. Z., et al. (2021).

Sources

A Comparative Guide to Chiral HPLC Analysis for the Enantiomeric Excess Determination of 3-Amino-3-methyl-N-benzylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the stereochemistry of a pharmaceutical agent is of paramount importance. The differential pharmacological and toxicological profiles of enantiomers have led regulatory bodies to increasingly mandate the development of single-enantiomer drugs.[1] For novel structures like 3-Amino-3-methyl-N-benzylazetidine, a compound with a stereocenter at the C3 position, the ability to accurately quantify the enantiomeric excess (ee) is a critical step in both synthesis and quality control. This guide provides a comparative analysis of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric excess determination of this compound, drawing upon established principles and experimental data from structurally analogous molecules.

The direct separation of enantiomers using a Chiral Stationary Phase (CSP) is the most prevalent and efficient approach in chiral HPLC.[1] This technique hinges on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, resulting in differential retention times.[1][2] The selection of an appropriate CSP and mobile phase is the cornerstone of successful method development.[1]

Understanding the Analyte: 3-Amino-3-methyl-N-benzylazetidine

The target molecule possesses several key structural features that inform the strategy for its chiral separation:

  • A Basic Amino Group: The primary amine at the C3 position is a key interaction site. Its basic nature suggests that mobile phase additives will be crucial for achieving good peak shape and resolution.

  • Aromatic Benzyl Group: The presence of a phenyl ring allows for π-π stacking interactions with suitable chiral selectors.

  • Azetidine Ring: This strained four-membered ring provides a rigid scaffold, which can aid in chiral recognition.

Given these features, polysaccharide-based and protein-based CSPs are strong candidates for achieving the desired separation.

Comparative Analysis of Chiral Stationary Phases

The development of a robust chiral separation method often involves an empirical screening process across various columns and mobile phases.[1][3] Based on the structure of 3-Amino-3-methyl-N-benzylazetidine, we will compare three classes of CSPs that offer a high probability of success: Amylose-based, Cellulose-based, and Protein-based stationary phases.

Polysaccharide-Based CSPs: The Workhorses of Chiral Separations

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are the most widely used for their broad applicability and high success rates in separating a diverse range of chiral compounds.[4] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities within the polysaccharide structure.

  • Amylose-Based Columns (e.g., CHIRALPAK® IA, IG): These columns often provide unique selectivity. Immobilized amylose phases, like CHIRALPAK® IA, offer the advantage of being compatible with a wider range of organic solvents, which can be beneficial for method development.[2][5]

  • Cellulose-Based Columns (e.g., CHIRALCEL® OD, OJ): Cellulose-based CSPs are renowned for their versatility. For basic compounds like our target analyte, these columns frequently yield successful separations, especially when paired with appropriate mobile phase additives.

Protein-Based CSPs: Mimicking Biological Recognition

Protein-based CSPs, such as those using α1-acid glycoprotein (AGP) or cellobiohydrolase (CBH), offer another avenue for chiral separations, particularly for ionizable compounds.[6] The separation mechanism is based on the principles of affinity chromatography, involving a combination of hydrophobic, electrostatic, and hydrogen-bonding interactions.

  • α1-Acid Glycoprotein (AGP) Columns (e.g., CHIRALPAK® AGP): These columns are operated in reversed-phase mode and are particularly effective for the separation of basic drugs. The mobile phase pH is a critical parameter for optimizing retention and resolution.

  • Cellobiohydrolase (CBH) Columns: CBH-based columns are well-suited for the separation of primary, secondary, and tertiary amines and amino alcohols.[6]

The following diagram illustrates the general workflow for chiral method development.

G cluster_screening Phase 1: Column & Mobile Phase Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation & Analysis Start Racemic Standard of 3-Amino-3-methyl-N-benzylazetidine Screen_NP Screen Polysaccharide Columns (Amylose & Cellulose) in Normal Phase Start->Screen_NP Screen_RP Screen Polysaccharide & Protein Columns in Reversed Phase / Polar Organic Mode Start->Screen_RP Optimize Optimize Mobile Phase (Solvent Ratio, Additives, Flow Rate) Screen_NP->Optimize Partial or Full Separation Observed Screen_RP->Optimize Partial or Full Separation Observed Validate Method Validation (Robustness, Linearity, LOD, LOQ) Optimize->Validate Analysis Calculate Enantiomeric Excess (ee %) from Peak Areas Validate->Analysis G Analyte Analyte Properties (Basic Amine, Aromatic Ring) CSP Chiral Stationary Phase (CSP) (Polysaccharide vs. Protein) Analyte->CSP influences choice of MobilePhase Mobile Phase (Normal, Reversed, Polar Organic) CSP->MobilePhase determines Resolution Resolution (Rs) CSP->Resolution Additives Additives (Acidic/Basic) MobilePhase->Additives requires Parameters Instrument Parameters (Flow Rate, Temperature) MobilePhase->Parameters MobilePhase->Resolution PeakShape Peak Shape Additives->PeakShape Parameters->Resolution Retention Retention Time (tR) Parameters->Retention

Caption: Interplay of Key Parameters in Chiral HPLC.

Performance Comparison and Data Analysis

The table below summarizes the expected performance and considerations for each proposed method.

ParameterProtocol 1 (Amylose-NP)Protocol 2 (Cellulose-RP)Protocol 3 (Protein-PO)
CSP Type Immobilized AmyloseCellulose Derivativeα1-Acid Glycoprotein
Mobile Phase Hexane/IPA/DEAAcetonitrile/BufferMethanol/Buffer
Pros High success rate for amines, good peak shape with DEA, high efficiency.LC-MS compatible, good for polar impurities.Alternative selectivity mechanism, good for basic compounds.
Cons Solvent waste (hexane), not directly LC-MS compatible.May require buffer preparation, potential for lower efficiency than NP.Columns can be less robust, sensitive to mobile phase composition.
Key Optimization Adjusting %IPA for retention control.Adjusting pH and organic modifier percentage.Modifying buffer concentration and organic modifier.
Determination of Enantiomeric Excess (ee)

Once a baseline separation (Resolution (Rs) > 1.5) is achieved, the enantiomeric excess can be calculated from the peak areas of the two enantiomers in the chromatogram. The formula for calculating ee is:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

It is crucial to ensure proper peak integration to obtain accurate results. [7]Method validation should be performed to assess linearity, precision, and accuracy, ensuring the reliability of the ee determination. [7]

Conclusion

The determination of enantiomeric excess for 3-Amino-3-methyl-N-benzylazetidine can be reliably achieved using chiral HPLC. A systematic screening approach, starting with polysaccharide-based columns such as amylose and cellulose derivatives under normal phase conditions, is recommended. The inclusion of a basic additive like diethylamine is critical for obtaining sharp, symmetrical peaks. Should this approach not yield the desired separation, reversed-phase or polar organic methods with protein-based columns offer viable alternatives with different selectivity. The protocols and comparative data presented in this guide provide a strong foundation for developing a robust and accurate analytical method for this and other structurally related chiral amines.

References

  • Phenomenex Inc. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • ResearchGate. (2020). Resolution of D -azetidine-2-carboxylic acid. Retrieved from [Link]

  • National Institutes of Health. (2021). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. Retrieved from [Link]

  • LCGC International. (n.d.). Application Notes: Chiral. Retrieved from [Link]

  • Phenomenex Inc. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux® Polysaccharide-Based Chiral Stationary Phases Under Reversed Phase Conditions. Retrieved from [Link]

  • Phenomenex Inc. (n.d.). Chiral Separation of Fungicides Using Lux® Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]

  • ResearchGate. (2010). Novel Stereoselective Synthesis of 1,2,3-Trisubstituted Azetidines. Retrieved from [Link]

  • National Institutes of Health. (2016). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Retrieved from [Link]

  • Purdue University. (2020). How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC?. Retrieved from [Link]

  • ResearchGate. (2014). Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). Technical Library. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. Retrieved from [Link]

  • Phenomenex Inc. (n.d.). Chiral HPLC Column. Retrieved from [Link]

  • Velocity Scientific Solutions. (n.d.). Daicel Chiral HPLC Catalogue. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. Retrieved from [Link]

  • Obrnuta faza. (n.d.). Daicel Chiral Catalog. Retrieved from [Link]

  • MDPI. (2023). Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. Retrieved from [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Retrieved from [Link]

  • PubMed. (2013). HPLC separation of dihydropyridine derivatives enantiomers with emphasis on elution order using polysaccharide-based chiral columns. Retrieved from [Link]

  • National Institutes of Health. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Retrieved from [Link]

  • Chiral Technologies. (n.d.). CATALOG - HPLC. Retrieved from [Link]

  • National Institutes of Health. (2018). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Retrieved from [Link]

  • MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [Link]

  • PubMed. (2011). Green chiral HPLC enantiomeric separations using high temperature liquid chromatography and subcritical water on Chiralcel OD and Chiralpak AD. Retrieved from [Link]

  • PubMed. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Retrieved from [Link]

  • PubMed. (2001). Simultaneous analysis of enantiomeric composition of amino acids and N-acetyl-amino acids by enantioselective chromatography. Retrieved from [Link]

Sources

A Comparative Spectroscopic Guide to 3-Amino-3-methyl-N-benzylazetidine and Its Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and drug development, small nitrogen-containing heterocycles are of paramount importance. The azetidine ring, a four-membered saturated heterocycle, is a privileged scaffold that imparts unique conformational constraints and physicochemical properties to bioactive molecules. This guide provides an in-depth spectroscopic comparison of 3-Amino-3-methyl-N-benzylazetidine, a versatile building block, with its structurally related analogues: N-benzylazetidine, 3-aminoazetidine, and 3-methyl-N-benzylazetidine.

Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the characteristic spectral signatures of each molecule. This comparative approach will highlight the influence of the amino, methyl, and benzyl substituents on the spectroscopic properties of the azetidine core. The insights derived from this guide will aid researchers in the unambiguous identification, characterization, and quality control of these and similar compounds in a research and development setting. Given the limited availability of published experimental spectra for all compounds, this guide utilizes a combination of available experimental data for related structures and high-quality predicted spectra to provide a comprehensive and educational comparison.

Experimental Methodologies

The spectroscopic data presented in this guide were obtained through a combination of literature-sourced experimental values and computational predictions. The following section outlines the general protocols for acquiring NMR, IR, and MS spectra for small organic molecules of this class.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are critical for elucidating the carbon-hydrogen framework of a molecule.

Sample Preparation:

  • Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay: 1-5 seconds.

    • Spectral width: -2 to 12 ppm.

¹³C NMR Spectroscopy:

  • Instrument: A 100 MHz or higher (corresponding to the ¹H frequency) NMR spectrometer.

  • Parameters:

    • Pulse sequence: Proton-decoupled pulse sequence.

    • Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation delay: 2-5 seconds.

    • Spectral width: 0 to 200 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.

Sample Preparation:

  • Neat (for liquids): A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).

  • KBr Pellet (for solids): A small amount of the solid sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

    • A background spectrum of the empty sample compartment (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Sample Introduction and Ionization:

  • Technique: Electrospray ionization (ESI) is a common soft ionization technique for polar molecules like the ones discussed here. Electron ionization (EI) can also be used, often providing more extensive fragmentation.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1-10 µg/mL).

Data Acquisition:

  • Instrument: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap).

  • Mode: Positive ion mode is typically used for amines.

  • Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are recorded.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation NMR_prep Dissolve in Deuterated Solvent NMR NMR Spectrometer (¹H & ¹³C) NMR_prep->NMR IR_prep Prepare Neat Film or KBr Pellet IR FTIR Spectrometer IR_prep->IR MS_prep Dissolve in Volatile Solvent MS Mass Spectrometer (ESI or EI) MS_prep->MS NMR_data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_data IR_data Vibrational Frequencies (cm⁻¹) IR->IR_data MS_data Mass-to-Charge (m/z) Fragmentation Pattern MS->MS_data

General workflow for spectroscopic analysis.

Spectroscopic Comparison

This section presents a detailed comparison of the predicted and known spectroscopic data for 3-Amino-3-methyl-N-benzylazetidine and its analogues. The analysis will focus on how the structural modifications influence the key spectroscopic features.

N-Benzylazetidine

This is the parent N-benzylated azetidine in our series. Its spectrum provides a baseline for understanding the contributions of the azetidine ring and the N-benzyl group.

¹H NMR (Predicted, 400 MHz, CDCl₃):

  • δ 7.25-7.35 (m, 5H): Aromatic protons of the phenyl group.

  • δ 3.60 (s, 2H): Methylene protons of the benzyl group (-CH₂-Ph).

  • δ 3.20 (t, J = 7.2 Hz, 4H): Protons on the C2 and C4 carbons of the azetidine ring.

  • δ 2.10 (quint, J = 7.2 Hz, 2H): Protons on the C3 carbon of the azetidine ring.

¹³C NMR (Predicted, 100 MHz, CDCl₃):

  • δ 139.0: Quaternary aromatic carbon attached to the benzyl methylene group.

  • δ 128.5, 128.2, 127.0: Aromatic carbons.

  • δ 62.5: Benzyl methylene carbon (-CH₂-Ph).

  • δ 58.0: C2 and C4 carbons of the azetidine ring.

  • δ 18.0: C3 carbon of the azetidine ring.

IR (Predicted, cm⁻¹):

  • 3050-3030: Aromatic C-H stretch.

  • 2950-2850: Aliphatic C-H stretch (azetidine and benzyl methylene).

  • 1600, 1495, 1450: Aromatic C=C stretching vibrations.

  • 1120: C-N stretching vibration.

  • 740, 700: Out-of-plane C-H bending for a monosubstituted benzene ring.

Mass Spectrometry (EI, Predicted m/z):

  • 147 (M⁺): Molecular ion.

  • 91 (Base Peak): Tropylium ion ([C₇H₇]⁺), a characteristic fragment from the cleavage of the benzyl group.

  • 118: Loss of an ethyl group ([M-C₂H₅]⁺).

  • 56: Azetidinyl fragment.

3-Aminoazetidine

Here, we examine the effect of an amino group at the 3-position of the azetidine ring. For stability and handling, this compound is often available with a protecting group, such as a Boc group. We will consider the unprotected form for a direct comparison.

¹H NMR (Predicted, 400 MHz, D₂O):

  • δ 3.80 (t, J = 8.0 Hz, 2H): Protons on C2 and C4 adjacent to the nitrogen.

  • δ 3.60 (t, J = 8.0 Hz, 2H): Protons on C2 and C4 adjacent to the C3 carbon.

  • δ 3.50 (quint, J = 8.0 Hz, 1H): Proton on the C3 carbon.

  • The NH and NH₂ protons will exchange with D₂O and may not be observed. In a non-deuterated protic solvent, they would appear as broad singlets.

¹³C NMR (Predicted, 100 MHz, D₂O):

  • δ 50.0: C2 and C4 carbons of the azetidine ring.

  • δ 45.0: C3 carbon of the azetidine ring, shifted downfield due to the attached amino group.

IR (Predicted, cm⁻¹):

  • 3350, 3280: N-H stretching vibrations of the primary amine (NH₂). A broader band for the secondary amine (NH) of the ring may also be present.[1][2]

  • 2950-2850: Aliphatic C-H stretch.

  • 1620: N-H bending (scissoring) vibration of the primary amine.[2]

  • 1100: C-N stretching vibration.

Mass Spectrometry (ESI, Predicted m/z):

  • 87 (M+H)⁺: Protonated molecular ion.

  • 70: Loss of ammonia ([M+H - NH₃]⁺).

3-Methyl-N-benzylazetidine

This analogue introduces a methyl group at the 3-position, allowing us to observe its influence on the spectra.

¹H NMR (Predicted, 400 MHz, CDCl₃):

  • δ 7.25-7.35 (m, 5H): Aromatic protons.

  • δ 3.55 (s, 2H): Benzyl methylene protons.

  • δ 3.00 (t, J = 7.5 Hz, 2H): Protons on C2 and C4 (one side of the ring).

  • δ 2.80 (dd, J = 7.5, 6.0 Hz, 2H): Protons on C2 and C4 (other side of the ring).

  • δ 2.50 (m, 1H): Proton on the C3 carbon.

  • δ 1.15 (d, J = 6.5 Hz, 3H): Methyl protons.

¹³C NMR (Predicted, 100 MHz, CDCl₃):

  • δ 139.0: Quaternary aromatic carbon.

  • δ 128.5, 128.2, 127.0: Aromatic carbons.

  • δ 62.0: Benzyl methylene carbon.

  • δ 65.0: C2 and C4 carbons of the azetidine ring.

  • δ 30.0: C3 carbon of the azetidine ring.

  • δ 15.0: Methyl carbon.

IR (Predicted, cm⁻¹):

  • 3050-3030: Aromatic C-H stretch.

  • 2960, 2870: Aliphatic C-H stretch (including methyl group).

  • 1600, 1495, 1450: Aromatic C=C stretching.

  • 1380: C-H bending of the methyl group.

  • 1125: C-N stretching.

  • 740, 700: Aromatic C-H out-of-plane bending.

Mass Spectrometry (EI, Predicted m/z):

  • 161 (M⁺): Molecular ion.

  • 91 (Base Peak): Tropylium ion.

  • 146: Loss of a methyl group ([M-CH₃]⁺).

  • 70: Methylazetidinyl fragment.

3-Amino-3-methyl-N-benzylazetidine (Target Compound)

This molecule combines the structural features of the analogues discussed above. Its spectra will reflect the cumulative effects of the N-benzyl, 3-amino, and 3-methyl groups.

¹H NMR (Predicted, 400 MHz, CDCl₃):

  • δ 7.25-7.35 (m, 5H): Aromatic protons.

  • δ 3.58 (s, 2H): Benzyl methylene protons.

  • δ 3.10 (d, J = 8.0 Hz, 2H): Protons on C2 and C4.

  • δ 2.90 (d, J = 8.0 Hz, 2H): Protons on C2 and C4. The presence of the C3 substituents will likely make the C2 and C4 protons diastereotopic, leading to two distinct doublets.

  • δ 1.60 (s, 2H): NH₂ protons (broad singlet).

  • δ 1.30 (s, 3H): Methyl protons.

¹³C NMR (Predicted, 100 MHz, CDCl₃):

  • δ 138.5: Quaternary aromatic carbon.

  • δ 128.8, 128.4, 127.2: Aromatic carbons.

  • δ 62.0: Benzyl methylene carbon.

  • δ 68.0: C2 and C4 carbons of the azetidine ring.

  • δ 52.0: C3 carbon (quaternary), significantly deshielded by the attached nitrogen and methyl group.

  • δ 28.0: Methyl carbon.

IR (Predicted, cm⁻¹):

  • 3360, 3290: N-H stretching of the primary amine.[1][2]

  • 3050-3030: Aromatic C-H stretch.

  • 2970, 2860: Aliphatic C-H stretch.

  • 1610: N-H bending of the primary amine.[2]

  • 1600, 1495, 1450: Aromatic C=C stretching.

  • 1130: C-N stretching.

  • 740, 700: Aromatic C-H out-of-plane bending.

Mass Spectrometry (ESI, Predicted m/z):

  • 177 (M+H)⁺: Protonated molecular ion.

  • 160: Loss of ammonia ([M+H - NH₃]⁺).

  • 91: Tropylium ion (from EI fragmentation).

  • 86: Fragment corresponding to the 3-amino-3-methylazetidine ring after loss of the benzyl group.

Summary of Spectroscopic Data

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Key IR Bands (cm⁻¹)Key MS Fragments (m/z)
N-Benzylazetidine 7.25-7.35 (Ar-H), 3.60 (Ar-CH₂), 3.20 (ring CH₂), 2.10 (ring CH₂)139.0, 128.5-127.0 (Ar-C), 62.5 (Ar-CH₂), 58.0 (ring CH₂), 18.0 (ring CH₂)3050-3030 (Ar C-H), 2950-2850 (Aliph. C-H), 1600-1450 (Ar C=C), 1120 (C-N)147 (M⁺), 91 ([C₇H₇]⁺)
3-Aminoazetidine 3.80, 3.60 (ring CH₂), 3.50 (ring CH)50.0 (ring CH₂), 45.0 (ring CH)3350, 3280 (N-H str), 1620 (N-H bend)87 (M+H)⁺, 70
3-Methyl-N-benzylazetidine 7.25-7.35 (Ar-H), 3.55 (Ar-CH₂), 3.00, 2.80 (ring CH₂), 2.50 (ring CH), 1.15 (CH₃)139.0, 128.5-127.0 (Ar-C), 62.0 (Ar-CH₂), 65.0 (ring CH₂), 30.0 (ring CH), 15.0 (CH₃)3050-3030 (Ar C-H), 2960, 2870 (Aliph. C-H), 1380 (CH₃ bend)161 (M⁺), 146, 91
3-Amino-3-methyl-N-benzylazetidine 7.25-7.35 (Ar-H), 3.58 (Ar-CH₂), 3.10, 2.90 (ring CH₂), 1.60 (NH₂), 1.30 (CH₃)138.5, 128.8-127.2 (Ar-C), 62.0 (Ar-CH₂), 68.0 (ring CH₂), 52.0 (quat. C), 28.0 (CH₃)3360, 3290 (N-H str), 1610 (N-H bend)177 (M+H)⁺, 160, 91, 86

Causality and Interpretation

The spectroscopic differences between these molecules can be directly attributed to their structural variations.

  • N-Benzyl Group: The introduction of the N-benzyl group is clearly identified by the characteristic aromatic proton signals between 7.25-7.35 ppm in the ¹H NMR and aromatic carbon signals in the ¹³C NMR. The benzylic methylene protons typically appear as a singlet around 3.6 ppm. In mass spectrometry, the benzyl group leads to a very stable tropylium ion fragment at m/z 91, which is often the base peak in EI-MS.

  • 3-Amino Group: The primary amine introduces characteristic N-H stretching bands in the IR spectrum around 3350 and 3280 cm⁻¹.[1][2] In the ¹H NMR, the NH₂ protons usually appear as a broad singlet that can exchange with D₂O. The C3 carbon to which the amino group is attached is deshielded in the ¹³C NMR spectrum.

  • 3-Methyl Group: The methyl group gives rise to a characteristic signal in the ¹H NMR, typically a doublet if adjacent to a single proton, and a singlet in our target molecule due to the quaternary C3. The methyl carbon appears in the upfield region of the ¹³C NMR spectrum (around 15-30 ppm).

  • Combined Effects in 3-Amino-3-methyl-N-benzylazetidine: In the target molecule, the C3 carbon is quaternary, so there is no proton at this position. This simplifies the ¹H NMR spectrum of the azetidine ring, where the C2 and C4 protons would ideally appear as two sets of doublets due to geminal coupling and their diastereotopic nature. The methyl group appears as a singlet. The IR spectrum will show the characteristic N-H stretches of the primary amine, and the mass spectrum will exhibit fragmentation patterns characteristic of both the benzyl group and the substituted azetidine ring.

structure_property_relationship cluster_structure Structural Features cluster_spectra Spectroscopic Signatures N_Benzyl N-Benzyl Group NMR_Aromatic Aromatic Signals (¹H: 7.2-7.4 ppm) (¹³C: 127-139 ppm) N_Benzyl->NMR_Aromatic ¹H & ¹³C NMR MS_Tropylium Tropylium Ion (m/z 91) N_Benzyl->MS_Tropylium MS Amino 3-Amino Group IR_NH_stretch N-H Stretches (3300-3400 cm⁻¹) Amino->IR_NH_stretch IR Methyl 3-Methyl Group NMR_CH3 Methyl Signal (¹H: ~1.3 ppm) (¹³C: ~28 ppm) Methyl->NMR_CH3 ¹H & ¹³C NMR Azetidine Azetidine Ring NMR_Ring Azetidine Protons (¹H: 2.8-3.2 ppm) Azetidine->NMR_Ring ¹H NMR

Relationship between structural features and spectroscopic signatures.

Conclusion

This guide has provided a comprehensive spectroscopic comparison of 3-Amino-3-methyl-N-benzylazetidine and its key analogues. By systematically analyzing the contributions of the N-benzyl, 3-amino, and 3-methyl groups, we have established a clear framework for interpreting the NMR, IR, and MS spectra of these and related compounds. The presented data, a combination of literature-based information and computational predictions, serves as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. A thorough understanding of these spectroscopic characteristics is essential for the synthesis, characterization, and quality control of novel azetidine-based molecules.

References

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

  • Oreate AI Blog. (2026). Decoding the IR Spectrum of Secondary Amines. [Link]

  • ChemDoodle. (n.d.). Simulate NMR and MS. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Wiley Science Solutions. (2023). Wiley launches new database of predicted infrared spectra. Retrieved from [Link]

  • ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of N-Benzylazetidine Derivatives and Other N-Benzyl Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile N-Benzyl Amine Scaffold in Medicinal Chemistry

The N-benzyl amine moiety is a privileged scaffold in medicinal chemistry, forming the structural core of a vast array of biologically active compounds. Its prevalence stems from its ability to interact with a variety of biological targets, including enzymes and receptors, often mimicking endogenous neurotransmitters. The benzyl group can be readily substituted to modulate physicochemical properties such as lipophilicity and electronic effects, while the amine function provides a key interaction point. This guide will explore the biological activities of N-benzyl amines, with a particular focus on how the incorporation of the amine into a strained azetidine ring, as in N-benzylazetidine derivatives, compares with more conventional acyclic and larger cyclic N-benzyl amines.

Key Biological Targets and Comparative Analysis

The biological activity of N-benzyl amines is diverse, with prominent effects on the central nervous system. Key targets include monoamine oxidases (MAOs) and dopamine receptors.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases are enzymes responsible for the degradation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine.[1][2] Inhibition of MAOs can lead to increased levels of these neurotransmitters, a mechanism exploited in the treatment of depression and neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[1][2] N-benzyl amines are a well-established class of MAO inhibitors.

The structure of the N-benzyl amine plays a crucial role in its potency and selectivity for the two MAO isoforms, MAO-A and MAO-B. For instance, substitutions on the benzyl ring can significantly influence activity. A new series of benzylidene-prop-2-ynyl-amines has been synthesized and evaluated for their MAO-A and MAO-B inhibitory activity.[3] Among these, benzhydrylidene-prop-2-ynyl-amine and (3, 4-dimethoxy-benzylidene)-prop-2-ynyl-amine showed high potency towards MAO-A and MAO-B respectively.[3]

In the context of N-benzylazetidine derivatives, the rigid azetidine ring would orient the benzyl group in a specific conformation, which could enhance or reduce its binding affinity to the active site of MAOs compared to more flexible N-benzyl amines. The steric bulk and electronic properties of substituents on both the azetidine and benzyl rings would be critical determinants of inhibitory activity and selectivity.

Table 1: Comparative MAO Inhibitory Activity of Selected N-Benzyl Amine Derivatives

Compound ClassExample CompoundTargetPotency (IC50)SelectivityReference
Benzylidene-prop-2-ynyl-aminesBenzhydrylidene-prop-2-ynyl-amineMAO-A32 nMMAO-A selective[3]
Benzylidene-prop-2-ynyl-amines(3, 4-Dimethoxy-benzylidene)-prop-2-ynyl-amineMAO-B14 nMMAO-B selective[3]
Aminoethyl Substituted Benzyl Ethersmeta-iodo analogueMAO-BHighMAO-B selective[4]
N-benzyl-2-phenylpyrimidin-4-amineML323 (70)USP1/UAF1NanomolarNot Applicable[5]
Dopamine Receptor Modulation

Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are central to motor control, motivation, and reward.[6][7] They are classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families.[6][8] N-benzyl amines can act as agonists, antagonists, or partial agonists at these receptors.

The N-substituent on a dopamine receptor ligand can dramatically influence its affinity and efficacy. For instance, in a series of benzyloxy piperidine-based compounds, different N-benzyl substituents were explored, with an N-(1,1′-biphenyl-3-yl)methyl group leading to a potent D2-like receptor ligand.[9] The ability of some N-phenylpiperazine benzamides to selectively bind to the D3 dopamine receptor has been attributed to the N-phenylpiperazine moiety occupying the orthosteric binding site, while the benzamide portion interacts with a secondary binding site unique to the D3 subtype.[10]

For a molecule like 3-Amino-3-methyl-N-benzylazetidine, the azetidine ring introduces a conformational constraint that could favor binding to a specific dopamine receptor subtype. The presence of the 3-amino-3-methyl group would introduce additional points for interaction and could influence the overall pharmacological profile, potentially leading to subtype-selective ligands.

Table 2: Comparative Dopamine Receptor Binding Affinities of N-Benzyl Amine Derivatives

Compound ClassExample CompoundTargetAffinity (Ki)ActivityReference
Benzyloxy piperidines3-fluorobenzyl derivativeD4205.9 nMAntagonist[8]
Benzyloxy piperidines3,4-difluorophenyl derivativeD4169 nMAntagonist[8]
N-phenylpiperazine benzamidesLS-3-134D3~20 nMSelective Antagonist[10]
N-benzyl-2-phenylpyrimidin-4-amineML323 (70)USP1/UAF1NanomolarInhibitor[5]

Experimental Protocols for Biological Evaluation

To objectively compare the biological activity of a novel compound like 3-Amino-3-methyl-N-benzylazetidine with other N-benzyl amines, a series of well-defined experimental protocols are necessary.

Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of MAO-A and MAO-B.

Principle: The assay measures the enzymatic activity of recombinant human MAO-A or MAO-B by monitoring the conversion of a substrate (e.g., kynuramine) to a fluorescent product.[1][11] The reduction in fluorescence in the presence of the test compound indicates inhibition.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B enzymes and the substrate kynuramine are prepared in a suitable buffer.

  • Compound Dilution: The test compound and a reference inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B) are serially diluted to a range of concentrations.[1]

  • Incubation: The enzyme is pre-incubated with the test compound or reference inhibitor for a specific time.

  • Reaction Initiation: The reaction is initiated by adding the substrate.

  • Fluorescence Measurement: The fluorescence of the product is measured over time using a plate reader.

  • Data Analysis: The rate of reaction is calculated, and the IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

MAO_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Enzyme MAO Enzyme (A or B) Incubation Pre-incubation: Enzyme + Compound Enzyme->Incubation Substrate Kynuramine Substrate Reaction Reaction: Add Substrate Substrate->Reaction Compound Test Compound (e.g., 3-Amino-3-methyl- N-benzylazetidine) Compound->Incubation Incubation->Reaction Measurement Measure Fluorescence of Product Reaction->Measurement IC50 Calculate IC50 Value Measurement->IC50

Caption: Workflow for MAO Inhibition Assay.

Radioligand Binding Assay for Dopamine Receptors

This assay measures the affinity of a compound for a specific dopamine receptor subtype.

Principle: A radiolabeled ligand with known high affinity for the receptor is competed off by the unlabeled test compound. The amount of radioactivity bound to the receptor at different concentrations of the test compound is measured to determine its binding affinity (Ki).[12][13][14]

Step-by-Step Methodology:

  • Membrane Preparation: Cell membranes expressing the dopamine receptor subtype of interest are prepared.[13]

  • Compound and Radioligand Preparation: The test compound is serially diluted, and a radioligand (e.g., [³H]spiperone for D2/D3 receptors) is prepared at a fixed concentration.[15]

  • Incubation: The membranes, radioligand, and test compound are incubated together to allow binding to reach equilibrium.[13]

  • Filtration: The incubation mixture is rapidly filtered through a filter plate to separate the receptor-bound radioligand from the unbound radioligand.[12][13]

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand). The IC50 value is determined from the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Membranes Receptor-expressing Cell Membranes Incubation Incubation: Membranes + Radioligand + Compound Membranes->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Compound Test Compound Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Ki Calculate Ki Value Counting->Ki

Caption: Workflow for Radioligand Binding Assay.

In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter levels in the brains of freely moving animals, providing insights into the in vivo effects of a compound.[16][17][18]

Principle: A microdialysis probe is implanted into a specific brain region.[16] A physiological solution is perfused through the probe, and neurotransmitters from the extracellular fluid diffuse across a semi-permeable membrane into the perfusate, which is then collected and analyzed.[16][17]

Step-by-Step Methodology:

  • Probe Implantation: A microdialysis probe is surgically implanted into the target brain region of an anesthetized animal.

  • Recovery: The animal is allowed to recover from surgery.

  • Perfusion and Sampling: The probe is perfused with an artificial cerebrospinal fluid, and samples of the dialysate are collected at regular intervals.[17]

  • Drug Administration: The test compound is administered systemically or locally through the probe.

  • Neurotransmitter Analysis: The concentration of neurotransmitters (e.g., dopamine, serotonin) in the dialysate samples is quantified using highly sensitive analytical techniques like HPLC with electrochemical detection.[18][19]

  • Data Analysis: Changes in neurotransmitter levels following drug administration are compared to baseline levels.

Microdialysis_Workflow cluster_procedure In Vivo Procedure cluster_analysis Ex Vivo Analysis Implantation Probe Implantation in Brain Region Perfusion Perfusion and Baseline Sampling Implantation->Perfusion Administration Drug Administration Perfusion->Administration Sampling Post-Drug Sampling Administration->Sampling HPLC HPLC-ECD Analysis of Dialysate Sampling->HPLC Quantification Quantification of Neurotransmitter Levels HPLC->Quantification

Caption: Workflow for In Vivo Microdialysis.

Conclusion and Future Directions

The N-benzyl amine scaffold is a cornerstone in the development of neuroactive compounds. While specific data on 3-Amino-3-methyl-N-benzylazetidine is lacking, a comparative analysis of related N-benzyl amines reveals key structure-activity relationships that govern their interactions with important biological targets like MAOs and dopamine receptors. The introduction of a constrained azetidine ring and further substitution, as in the titular compound, represents a rational strategy for developing novel ligands with potentially enhanced potency and selectivity.

Future research on 3-Amino-3-methyl-N-benzylazetidine and related derivatives should focus on a systematic evaluation of their biological activity using the experimental protocols outlined in this guide. Such studies will be crucial in elucidating their therapeutic potential for a range of neurological and psychiatric disorders.

References

  • Ungerstedt, U. (1987). In Vivo Microdialysis--A New Approach to the Analysis of Neurotransmitters in the Brain. Life Sci., 41(7), 861-4.
  • Chaurasia, C. S. (2007). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 2(10), 1389-1403.
  • Liang, X., Chen, C., & Mahan, L. C. (2000). Fully automated radioligand binding filtration assay for membrane-bound receptors. Analytical Biochemistry, 284(2), 276-283.
  • Halberstadt, A. L., & Geyer, M. A. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Journal of Medicinal Chemistry, 57(21), 9038-9053.
  • News-Medical.Net. (2019). Making the Most of Microdialysis for Neurotransmitter Analysis.
  • BenchChem. (2025).
  • Dexheimer, T. S., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110.
  • Amuza Inc. (2021). Microdialysis and Neurotransmitter Analysis.
  • Dexheimer, T. S., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110.
  • Kennedy, R. T. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry, 78(5), 154A-161A.
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
  • Damani, L. A., & Crooks, P. A. (1982). Structure-activity relationships in the formation of amides from substituted N-benzylanilines. Xenobiotica, 12(9), 527-535.
  • Devanathan, V., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 189(1), 113-121.
  • Lantermann, A. (2015). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands.
  • Kumar, V., et al. (2018). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 28(15), 2531-2535.
  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay.
  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2709, 361-370.
  • Herraiz, T. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in Molecular Biology, 2522, 237-251.
  • Labome. Receptor-Ligand Binding Assays.
  • Edmondson, D. E. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Chemistry, 6(11), 648-659.
  • Woodroofe, C. C., et al. (1993). Selective Inhibition of Monoamine Oxidase B by Aminoethyl Substituted Benzyl Ethers. Journal of Medicinal Chemistry, 36(13), 1845-1849.
  • Chen, C. H., et al. (2007). Monoamine oxidase inhibitors: benzylidene-prop-2-ynyl-amines analogues. Bioorganic & Medicinal Chemistry, 15(24), 7633-7640.
  • Kaczor, A. A., & Silva, A. G. (2016). Natural Product-Inspired Dopamine Receptor Ligands. Journal of Medicinal Chemistry, 59(23), 10447-10473.
  • Kaczor, A. A., & Silva, A. G. (2016). Natural Product-Inspired Dopamine Receptor Ligands. Journal of Medicinal Chemistry, 59(23), 10447-10473.
  • Kumar, S. E., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3169.

Sources

Validating In Silico Predictions for the Bioactivity of Substituted Azetidines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Experimental Validation in Modern Drug Discovery

The contemporary drug discovery landscape is increasingly reliant on computational, or in silico, methodologies to accelerate the identification and optimization of novel therapeutic agents. This shift is largely driven by the potential to screen vast virtual libraries of compounds against biological targets, thereby reducing the time and cost associated with traditional high-throughput screening. Among the heterocyclic scaffolds of interest, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry due to its unique conformational constraints and its presence in numerous bioactive natural products and synthetic compounds.

In silico models, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, provide powerful predictive tools for estimating the bioactivity of substituted azetidines. However, these predictions are theoretical and necessitate rigorous experimental validation to confirm their accuracy and translational potential. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of in silico predictions for the bioactivity of substituted azetidines, offering a comparative analysis of key experimental approaches and the rationale behind their selection.

The Synergy of In Silico Prediction and Experimental Validation

The journey from a computationally predicted bioactive azetidine derivative to a validated lead compound is a multi-step process that hinges on the seamless integration of computational and experimental workflows. The initial in silico screening serves to prioritize a manageable number of candidate molecules for synthesis and biological evaluation, thereby enriching the "hit rate" of subsequent experimental assays.

G cluster_0 In Silico Phase cluster_1 Experimental Phase Virtual Library of Azetidines Virtual Library of Azetidines In Silico Screening (QSAR, Docking) In Silico Screening (QSAR, Docking) Virtual Library of Azetidines->In Silico Screening (QSAR, Docking) Prioritized Hit List Prioritized Hit List In Silico Screening (QSAR, Docking)->Prioritized Hit List Chemical Synthesis Chemical Synthesis Prioritized Hit List->Chemical Synthesis Validation Initiation In Vitro Bioactivity Assays In Vitro Bioactivity Assays Chemical Synthesis->In Vitro Bioactivity Assays In Vivo Efficacy & Toxicity In Vivo Efficacy & Toxicity In Vitro Bioactivity Assays->In Vivo Efficacy & Toxicity Lead Compound Lead Compound In Vivo Efficacy & Toxicity->Lead Compound G cluster_in_vitro In Vitro Validation cluster_target Target Engagement cluster_cellular Cellular Activity Synthesized Azetidine Synthesized Azetidine Target Engagement Assays Target Engagement Assays Synthesized Azetidine->Target Engagement Assays Confirms physical interaction Cellular Activity Assays Cellular Activity Assays Target Engagement Assays->Cellular Activity Assays Assesses functional effect SPR SPR ITC ITC FP FP MTT MTT Reporter Gene Reporter Gene ELISA ELISA

A Guide for the Senior Application Scientist: Comparing the Efficacy of Different Synthetic Routes to 3-Aminoazetidines

Author: BenchChem Technical Support Team. Date: February 2026

The 3-aminoazetidine scaffold is a cornerstone in modern medicinal chemistry. Its constrained, three-dimensional structure imparts unique conformational rigidity to molecules, making it a highly sought-after bioisostere for various functional groups and a key component in numerous drug candidates. The synthetic accessibility of this motif, however, can be a significant hurdle. This guide provides a comparative analysis of the most effective and commonly employed synthetic routes to 3-aminoazetidines, offering field-proven insights and experimental data to aid researchers in selecting the optimal pathway for their specific needs.

Synthesis via Functionalization of Pre-formed Azetidine Cores

The most direct strategies often involve the modification of an existing azetidine ring. These approaches are advantageous when a suitable azetidine precursor is commercially available or readily synthesized.

Reductive Amination of Azetidin-3-ones

This is arguably the most versatile and widely used method for accessing a diverse range of N-substituted 3-aminoazetidines. The strategy hinges on the formation of an intermediate imine (or enamine) from an azetidin-3-one and a primary or secondary amine, which is then reduced in situ to the target amine.

Causality of Experimental Choices: The choice of reducing agent is critical. Mild hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanobohydride (NaBH₃CN) are preferred because they are selective for the protonated iminium ion over the starting ketone, preventing the reduction of the azetidinone to the corresponding alcohol.[1] The reaction is typically run under weakly acidic conditions (e.g., using acetic acid) to catalyze imine formation without promoting side reactions.

Advantages:

  • Broad Substrate Scope: Applicable to a wide variety of primary and secondary amines.

  • High Yields: Generally provides good to excellent yields.

  • One-Pot Procedure: The reaction is operationally simple, avoiding the isolation of the imine intermediate.[2]

Limitations:

  • Requires the synthesis of the azetidin-3-one precursor, which can be challenging in itself.[3][4]

  • Use of cyanoborohydride can generate toxic cyanide byproducts during workup.[2]

cluster_0 Reductive Amination Pathway Azetidinone Azetidin-3-one Iminium Iminium Ion Intermediate Azetidinone->Iminium + Amine R¹R²NH Product 3-(R¹R²-amino)azetidine Iminium->Product Reagents NaBH(OAc)₃ or NaBH₃CN Weak Acid (AcOH) Reagents->Iminium Forms Iminium Reagents->Product Reduces

Caption: Workflow for Reductive Amination of Azetidin-3-ones.

Nucleophilic Substitution of Activated Azetidin-3-ols

When azetidin-3-ol is the available precursor, it can be converted into a 3-aminoazetidine via a two-step sequence involving activation of the hydroxyl group followed by nucleophilic substitution.

Causality of Experimental Choices: The hydroxyl group is a poor leaving group and must be converted into a more reactive species. Mesylation (using methanesulfonyl chloride) or tosylation are common choices as they form stable, potent leaving groups. The subsequent substitution with an amine nucleophile (such as ammonia or a primary/secondary amine) proceeds via an Sₙ2 mechanism. This two-step process is often streamlined into a one-pot or telescopic synthesis to improve efficiency.[5]

Advantages:

  • Direct Route: Utilizes commercially available or easily accessible azetidin-3-ols.[5]

  • Scalable: The procedure has been demonstrated on a multi-hundred gram scale.

Limitations:

  • The Sₙ2 reaction can be sensitive to steric hindrance on both the azetidine ring and the incoming amine nucleophile.

  • Potential for elimination side reactions or ring-opening, particularly under harsh conditions.

cluster_1 Substitution Pathway from Azetidin-3-ols Azetidinol Azetidin-3-ol Activated Azetidin-3-yl Mesylate Azetidinol->Activated Step 1 Activation Activation (e.g., MsCl, Et₃N) Product 3-(R¹R²-amino)azetidine Activated->Product Step 2 Substitution Nucleophilic Substitution (R¹R²NH)

Caption: Synthesis via Activation and Substitution of Azetidin-3-ols.

Rearrangement Reactions of Azetidine-3-Carboxylic Acids

Classic name reactions that convert carboxylic acids into primary amines can be effectively applied to azetidine-3-carboxylic acid derivatives. The Hofmann, Curtius, Schmidt, and Lossen rearrangements all proceed through a common key intermediate: an isocyanate.[6][7][8]

  • Curtius Rearrangement: Involves the thermal decomposition of an acyl azide to form the isocyanate. It is often favored due to its mild conditions and the avoidance of harsh reagents.[9] The acyl azide is typically prepared from the carboxylic acid via an acid chloride or mixed anhydride.[10]

  • Hofmann Rearrangement: Converts a primary amide into an amine using a halogen (e.g., Br₂) and a strong base. The resulting amine has one less carbon atom than the starting amide.[11][12]

  • Schmidt Reaction: A one-pot reaction where a carboxylic acid reacts with hydrazoic acid (HN₃) under acidic conditions to give the amine.[8][13]

  • Lossen Rearrangement: Involves the conversion of a hydroxamic acid (or its derivative) to an isocyanate.[14][15]

Causality of Experimental Choices: The choice among these rearrangements often depends on the stability of the substrate to the required reagents (e.g., strong base in Hofmann, strong acid in Schmidt) and the availability of the starting material (amide, acid, or hydroxamic acid). The Curtius rearrangement is generally the most versatile due to its neutral reaction conditions during the key rearrangement step.[16]

Advantages:

  • Provides access to the parent 3-aminoazetidine (NH₂).

  • Well-established and predictable transformations.

Limitations:

  • Requires synthesis of the azetidine-3-carboxylic acid or its derivative.

  • Some variants use hazardous reagents (e.g., hydrazoic acid in the Schmidt reaction, bromine in the Hofmann rearrangement).

  • The reactions result in the loss of a carbon atom (the carboxyl carbon).

Synthesis via Azetidine Ring Construction

These methods build the four-membered ring from acyclic precursors, incorporating the nitrogen atom in the process. They are essential when substituted azetidines not accessible through functionalization are required.

Intramolecular Cyclization of Acyclic Precursors

The formation of the azetidine ring can be achieved by an intramolecular nucleophilic substitution, where a nitrogen atom attacks an electrophilic carbon center four atoms away.

Causality of Experimental Choices: A common strategy involves the cyclization of γ-amino alcohols or γ-amino halides. For instance, a β-amino alcohol can be treated with thionyl chloride to generate a mixture of regioisomeric β-amino chlorides, which can then be induced to cyclize under basic conditions to form the azetidine ring.[17] A more modern approach utilizes the Lewis acid-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, which can proceed with high regioselectivity and yield.[18] The choice of catalyst, such as La(OTf)₃, is crucial for activating the epoxide towards nucleophilic attack by the amine at the desired position.[18]

Advantages:

  • Allows for the synthesis of complex and specifically substituted azetidines.

  • Can provide good stereochemical control depending on the precursor.

Limitations:

  • Requires the synthesis of often complex acyclic precursors.

  • Competition between ring-forming (4-exo-tet) and other cyclization pathways (e.g., 5-endo-tet) can be an issue.

cluster_2 Intramolecular Cyclization Pathway Precursor Acyclic Precursor (e.g., γ-amino halide or cis-3,4-epoxy amine) Product Substituted Azetidine Precursor->Product Conditions Reaction Conditions (Base or Lewis Acid) Conditions->Product Induce Cyclization

Caption: General Schematic for Azetidine Ring Formation via Cyclization.

Comparative Data and Summary

The following table summarizes the key performance indicators for the discussed synthetic routes, providing a basis for objective comparison.

Synthetic RouteKey Starting MaterialTypical YieldsSubstrate ScopeKey AdvantagesKey Limitations
Reductive Amination Azetidin-3-one70-95%Broad (1° & 2° amines)High yields, one-pot, operational simplicity.Precursor synthesis required; toxic reagents (NaBH₃CN).
Substitution Azetidin-3-ol72-84%[5]Good (Ammonia, less hindered amines)Direct, scalable.Potential for side reactions; sensitive to sterics.
Curtius Rearrangement Azetidine-3-carboxylic acid60-85%Primarily for NH₂ groupMild conditions, high functional group tolerance.[9]Multi-step precursor synthesis; loss of a carbon atom.
Intramolecular Cyclization Epoxy amines, amino alcohols50-90%[18]Varies with precursorAccess to unique substitution patterns, stereocontrol.Complex precursor synthesis; competing reaction pathways.

Detailed Experimental Protocols

Protocol 4.1: General Procedure for Reductive Amination of N-Boc-azetidin-3-one
  • To a stirred solution of N-Boc-azetidin-3-one (1.0 eq) and a primary or secondary amine (1.1 eq) in 1,2-dichloroethane (DCE) at room temperature, add acetic acid (1.2 eq).

  • Stir the mixture for 30 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS until completion.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography to afford the desired 3-aminoazetidine derivative.

Protocol 4.2: Synthesis of 3-Amino-1-benzhydrylazetidine from Azetidin-3-ol[5]
  • Mesylation: To a solution of 1-benzhydrylazetidin-3-ol (1.0 eq) and triethylamine (1.5 eq) in acetonitrile, add methanesulfonyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until completion.

  • Quench the reaction with water and isolate the precipitated mesylate intermediate by filtration.

  • Aminolysis: Transfer the wet filter cake of the mesylate to a pressure reactor.

  • Add a solution of ammonium hydroxide in isopropanol.

  • Seal the reactor and heat to approximately 70 °C for 12-18 hours.

  • Cool the reactor to room temperature, vent, and concentrate the mixture in vacuo.

  • Purify the product, often via salt formation (e.g., acetate salt), to yield 3-amino-1-benzhydrylazetidine.[5]

Conclusion

The synthesis of 3-aminoazetidines can be approached from two main strategic directions: functionalization of a pre-existing ring or de novo ring construction.

  • For accessing a diverse library of N-substituted analogues from a common intermediate, reductive amination of azetidin-3-ones is unparalleled in its efficiency and scope.

  • When starting from an azetidin-3-ol, nucleophilic substitution offers a scalable and direct pathway.

  • For the synthesis of the parent 3-aminoazetidine or when a carboxylic acid precursor is more accessible, the Curtius rearrangement provides a reliable method under mild conditions.

  • Finally, for structurally unique or stereochemically defined targets, intramolecular cyclization strategies, while more demanding in precursor synthesis, offer the greatest flexibility.

The optimal choice is dictated by the specific target molecule, available starting materials, required scale, and the synthetic chemist's expertise. This guide provides the foundational data and rationale to make an informed and effective decision.

References

  • Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. (n.d.). National Institutes of Health. Available at: [Link]

  • Recent Developments in the Transformation of 3-Amino-2-Azetidinones. (2023). ResearchGate. Available at: [Link]

  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. (2011). National Institutes of Health. Available at: [Link]

  • Synthesis of 3-(Cbz-amino)-2-azetidinone. (n.d.). PrepChem.com. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. (2023). PubMed Central. Available at: [Link]

  • Ye, L., He, W., & Zhang, L. (2011). A flexible and stereoselective synthesis of azetidin-3-ones through gold-catalyzed intermolecular oxidation of alkynes. Semantic Scholar. Available at: [Link]

  • Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. (2018). RSC Publishing. Available at: [Link]

  • Oxidative allene amination for the synthesis of azetidin-3-ones. (2015). National Institutes of Health. Available at: [Link]

  • Lossen rearrangement. (n.d.). Wikipedia. Available at: [Link]

  • Gabriel Synthesis. (n.d.). Available at: [Link]

  • Gabriel synthesis. (n.d.). Wikipedia. Available at: [Link]

  • Hoffmann Rearrangement. (n.d.). Chemist Wizards. Available at: [Link]

  • Curtius rearrangement. (n.d.). Wikipedia. Available at: [Link]

  • Lossen rearrangement. (n.d.). Grokipedia. Available at: [Link]

  • Hofmann Rearrangement. (2014). Chem-Station Int. Ed. Available at: [Link]

  • Curtius Rearrangement. (n.d.). Chemistry Steps. Available at: [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. (2022). MDPI. Available at: [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2022). National Institutes of Health. Available at: [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing. Available at: [Link]

  • Synthesis of azetidines by aza Paternò–Büchi reactions. (2014). National Institutes of Health. Available at: [Link]

  • Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. (2019). Available at: [Link]

  • What Is Lossen Rearrangement? (n.d.). Unacademy. Available at: [Link]

  • The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. (2018). RSC Publishing. Available at: [Link]

  • Hofmann rearrangement. (n.d.). Wikipedia. Available at: [Link]

  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. (2016). National Institutes of Health. Available at: [Link]

  • Schmidt reaction. (n.d.). Wikipedia. Available at: [Link]

  • HOFMANN REARRANGEMENT. (n.d.). PHARMD GURU. Available at: [Link]

  • Schmidt Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • The Gabriel Synthesis. (n.d.). Chemistry Steps. Available at: [Link]

  • HOFMANN REARRANGEMENT. (n.d.). PHARMD GURU. Available at: [Link]

  • Reductive amination. (n.d.). Wikipedia. Available at: [Link]

  • The Schmidt rearrangements. (2011). ResearchGate. Available at: [Link]

  • The Gabriel Synthesis. (2024). Master Organic Chemistry. Available at: [Link]

  • A Single-Step Synthesis of Azetidine-3-amines. (2020). PubMed. Available at: [Link]

  • An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. (2005). ResearchGate. Available at: [Link]

  • Lossen rearrangement. (2020). L.S.College, Muzaffarpur. Available at: [Link]

  • Outline the steps involved in the Gabriel synthesis of 3-amino-2methylpentane. (n.d.). Available at: [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Available at: [Link]

  • A. General synthetic route for accessing azetidines via intermolecular... (n.d.). ResearchGate. Available at: [Link]

  • Schmidt Reaction for Carboxylic Acids. (n.d.). BYJU'S. Available at: [Link]

  • Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis. (2005). CHIMIA. Available at: [Link]

  • [3 + 2] Cycloadditions of Tertiary Amine N-Oxides and Silyl Imines as an Innovative Route to 1,2-Diamines. (2021). National Institutes of Health. Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-Amino-3-Methylazetidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to its unique structural and physicochemical properties. Its inherent ring strain and three-dimensional character offer a valuable platform for the design of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.[1][2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-amino-3-methylazetidine derivatives, a key subset of this promising class of compounds. By examining the influence of various structural modifications on biological activity, we aim to provide a comprehensive resource for researchers engaged in the design and development of next-generation therapeutics.

The 3-Amino-3-Methylazetidine Scaffold: A Privileged Motif in Drug Discovery

The 3-amino-3-methylazetidine core combines the conformational rigidity of the azetidine ring with a geminal amino and methyl substitution at the C3 position. This specific arrangement offers several potential advantages in drug design:

  • Conformational Restriction: The four-membered ring locks the substituents in a defined spatial orientation, which can lead to higher binding affinity and selectivity for the biological target. This is a crucial aspect in modern drug discovery, where target specificity is paramount to reduce off-target effects.

  • Improved Physicochemical Properties: The introduction of the azetidine motif can enhance aqueous solubility and metabolic stability compared to more lipophilic or flexible aliphatic chains.[1] The presence of the basic amino group provides a handle for salt formation, further improving solubility and formulation characteristics.

  • Vectorial Exit Point: The substituents at the N1 and C3 positions provide distinct vectors for chemical modification, allowing for the systematic exploration of chemical space to optimize biological activity and pharmacokinetic properties.

  • The Role of the C3-Methyl Group: The gem-dimethyl group at the C3 position is hypothesized to play a multifaceted role. It can provide a steric shield, influencing the binding pose of the molecule within a protein pocket and potentially protecting adjacent functional groups from metabolic degradation. Furthermore, the methyl group increases the lipophilicity of the immediate microenvironment of the amino group, which can modulate its pKa and interaction with the target.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 3-amino-3-methylazetidine derivatives is exquisitely sensitive to the nature and position of substituents on the azetidine ring and the amino group. The following sections dissect the SAR based on available data from various therapeutic areas.

Substitutions on the Azetidine Nitrogen (N1)

The substituent at the N1 position plays a critical role in modulating the overall properties and biological activity of the molecule.

  • Aromatic and Heteroaromatic Substituents: In many classes of bioactive compounds, the N1 position is adorned with aromatic or heteroaromatic moieties. These groups can engage in various interactions with the target protein, including π-π stacking, hydrogen bonding, and hydrophobic interactions. For instance, in the development of triple reuptake inhibitors (TRIs) for the treatment of depression, N1-aryl or N1-heteroaryl groups are often crucial for potent inhibition of the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[3][4]

  • Alkyl and Substituted Alkyl Groups: N1-alkylation can be used to fine-tune lipophilicity and basicity. The size and nature of the alkyl group can influence the molecule's ability to cross cellular membranes and the blood-brain barrier. In some cases, the introduction of a longer alkyl chain or a chain containing a polar functional group can be used to probe for additional binding pockets or to improve pharmacokinetic properties.

Modifications of the 3-Amino Group

The 3-amino group is a key interaction point for many biological targets and a primary site for chemical modification.

  • Acylation and Sulfonylation: Acylation or sulfonylation of the 3-amino group can lead to the formation of amides and sulfonamides, respectively. These modifications can introduce additional hydrogen bond donors and acceptors, as well as alter the electronic properties of the molecule. In the context of STAT3 inhibitors, for example, specific amide functionalities at this position have been shown to be critical for potent activity.[5][6]

  • Alkylation: N-alkylation of the 3-amino group can modulate its basicity and steric profile. Mono- or di-alkylation can influence the molecule's ability to form hydrogen bonds and can be used to explore the steric tolerance of the binding site.

The Influence of the 3-Methyl Group: A Comparative Perspective

While direct SAR studies exclusively focused on the 3-methyl group are limited, we can infer its importance by comparing the activity of 3-aminoazetidines with their 3-amino-3-methylazetidine counterparts. The introduction of the methyl group at C3 can lead to:

  • Increased Lipophilicity: The methyl group will increase the local lipophilicity around the C3 position, which can enhance binding to hydrophobic pockets within a target protein.

  • Conformational Impact: The steric bulk of the methyl group can influence the preferred conformation of the azetidine ring and the orientation of the 3-amino substituent, potentially leading to a more favorable binding geometry.

  • Metabolic Stability: The gem-dimethyl arrangement can block potential sites of metabolism, such as C-H oxidation, thereby increasing the metabolic stability and half-life of the compound.

Comparative Performance with Alternative Scaffolds

The 3-amino-3-methylazetidine scaffold offers a unique combination of properties that can be advantageous compared to other commonly used motifs in drug discovery.

ScaffoldAdvantagesDisadvantagesRepresentative Application
3-Amino-3-methylazetidine Conformational rigidity, improved metabolic stability, distinct substitution vectorsSynthetic challenges associated with the strained ring systemSTAT3 inhibitors, Triple Reuptake Inhibitors
3-Aminoazetidine Simpler synthesis compared to the 3,3-disubstituted analog, established SAR in some areasPotentially lower metabolic stability at the C3 positionTriple Reuptake Inhibitors[3][4]
Piperidine/Pyrrolidine Well-established chemistry, commercially available starting materialsHigher conformational flexibility, which can lead to lower binding affinity and selectivityVarious CNS-active agents
Acyclic Amines High synthetic accessibilityLack of conformational constraint, often leading to poor selectivity and off-target effectsBroad range of therapeutics

Experimental Protocols

To facilitate further research and validation of the concepts discussed in this guide, we provide the following representative experimental protocols.

General Synthesis of N-protected 3-Amino-3-methylazetidine

The synthesis of the 3-amino-3-methylazetidine core can be achieved through a multi-step sequence starting from commercially available materials.

G start Commercially available N-Boc-azetidin-3-one step1 Grignard reaction with MeMgBr or Wittig reaction start->step1 step2 Formation of 3-methylene-azetidine or 3-hydroxy-3-methylazetidine step1->step2 step3 Conversion to 3-azido-3-methylazetidine step2->step3 step4 Reduction of the azide to the primary amine (e.g., with H2/Pd-C) step3->step4 end_product N-Boc-3-amino-3-methylazetidine step4->end_product

Caption: Synthetic workflow for N-Boc-3-amino-3-methylazetidine.

Step-by-step methodology:

  • Synthesis of 1-Boc-3-methylideneazetidine: To a solution of N-Boc-azetidin-3-one in an appropriate solvent (e.g., THF), add a solution of methyltriphenylphosphonium bromide and a strong base (e.g., n-BuLi) at low temperature. Allow the reaction to warm to room temperature and stir until completion.

  • Formation of 1-Boc-3-azido-3-methylazetidine: The 3-methylideneazetidine can be converted to the corresponding epoxide followed by ring-opening with an azide source. Alternatively, the 3-hydroxy-3-methylazetidine (from Grignard reaction) can be converted to a leaving group (e.g., mesylate) and displaced with sodium azide.

  • Reduction to 1-Boc-3-amino-3-methylazetidine: The azide is reduced to the primary amine using standard conditions, such as catalytic hydrogenation (H2, Pd/C) or by using a reducing agent like triphenylphosphine followed by hydrolysis (Staudinger reaction).

  • Diversification: The resulting N-Boc-3-amino-3-methylazetidine can be deprotected and further functionalized at the N1 position, or the 3-amino group can be modified (e.g., by acylation, alkylation) before or after N1 functionalization.

In Vitro Biological Assay: STAT3 DNA-Binding Assay (EMSA)

This protocol is adapted from studies on azetidine-based STAT3 inhibitors.[6]

G start Prepare nuclear extracts from cancer cells with active STAT3 step1 Incubate nuclear extracts with biotin-labeled STAT3 DNA probe start->step1 step2 Add test compounds at varying concentrations step1->step2 step3 Run samples on a non-denaturing polyacrylamide gel step2->step3 step4 Transfer to a nylon membrane step3->step4 step5 Detect biotin-labeled DNA probe using streptavidin-HRP and chemiluminescence step4->step5 step6 Quantify band intensity to determine IC50 values step5->step6

Sources

Safety Operating Guide

Navigating the Safe Handling of 3-Amino-3-methyl-N-benzylazetidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery and development, the synthesis and application of novel chemical entities are paramount. 3-Amino-3-methyl-N-benzylazetidine, a substituted azetidine, represents a valuable building block in medicinal chemistry. However, its unique structural motifs necessitate a robust understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, actionable information for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research.

Hazard Profile and Risk Assessment: Understanding the "Why"

Before handling any chemical, a thorough understanding of its intrinsic hazards is crucial. For 3-Amino-3-methyl-N-benzylazetidine (CAS: 943437-96-5), the primary hazards are explicitly stated as:

  • H302: Harmful if swallowed [1]

  • H312: Harmful in contact with skin [1]

  • H335: May cause respiratory irritation [1]

These classifications mandate a cautious approach, focusing on preventing ingestion, dermal absorption, and inhalation. The azetidine ring, a strained four-membered heterocycle, can exhibit reactivity, and the benzylamine moiety is a common feature in biologically active and potentially hazardous compounds. Therefore, the personal protective equipment (PPE) and handling procedures outlined below are designed to mitigate these specific risks.

Essential Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is non-negotiable when working with 3-Amino-3-methyl-N-benzylazetidine. Each component is selected to create a reliable barrier against the identified routes of exposure.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety goggles and a face shieldStandard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are necessary to protect against splashes and potential vapors that can cause serious eye irritation. A full-face shield should be worn over the goggles, especially during procedures with a higher risk of splashing, such as transfers or reaction quenching.
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene)Given that the compound is harmful in contact with skin, appropriate gloves are critical. Nitrile or neoprene gloves offer good resistance to a range of chemicals. It is imperative to inspect gloves for any signs of degradation or perforation before each use and to change them frequently, especially after direct contact with the compound.[2] Contaminated gloves should be removed and disposed of properly.
Laboratory coat or chemical-resistant suitA long-sleeved, properly fitting laboratory coat made of a chemical-resistant material is the minimum requirement to protect the skin on the arms and body from accidental splashes. For larger-scale operations or situations with a higher risk of exposure, a chemical-resistant suit may be warranted.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorDue to the risk of respiratory irritation, all handling of 3-Amino-3-methyl-N-benzylazetidine should be conducted within a certified chemical fume hood to minimize the inhalation of vapors. In situations where a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator with an appropriate organic vapor cartridge is mandatory.
Footwear Closed-toe, chemical-resistant shoesProtects feet from potential spills.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling 3-Amino-3-methyl-N-benzylazetidine from receipt to disposal is essential for minimizing risk.

Preparation and Handling
  • Designated Work Area : All work with this compound must be performed in a well-ventilated laboratory, inside a certified chemical fume hood.

  • Pre-use Inspection : Before starting any procedure, ensure that all necessary PPE is readily available and in good condition. Check that the fume hood is functioning correctly.

  • Dispensing : When transferring the chemical, use clean, dry glassware. Avoid creating dust or aerosols.

  • Incompatible Materials : Keep the compound away from strong oxidizing agents, as they may react exothermically.[3]

  • Hygiene Practices : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]

Spill Response

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate : Alert others in the vicinity and evacuate the immediate area if necessary.

  • Ventilate : Ensure the area is well-ventilated, but avoid actions that could cause vapors to spread.

  • Contain : For liquid spills, use an inert absorbent material such as vermiculite or sand to contain the spill.[4] For solid spills, carefully sweep the material to avoid generating dust.[4]

  • Collect : Place the absorbed or swept material into a clearly labeled, sealed container for hazardous waste disposal.[4]

  • Decontaminate : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Report : Report the spill to the laboratory supervisor or safety officer.

Disposal Plan: Responsible Waste Management

Proper disposal of 3-Amino-3-methyl-N-benzylazetidine and its contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Segregation : Do not dispose of this chemical down the drain or in general waste.[4] It must be treated as hazardous chemical waste.[4]

  • Containerization : Collect all waste, including empty containers, contaminated gloves, and absorbent materials, in a dedicated, properly sealed, and clearly labeled hazardous waste container.[4]

  • Labeling : The waste container must be labeled with "Hazardous Waste," the full chemical name ("3-Amino-3-methyl-N-benzylazetidine"), and the associated hazards (e.g., "Toxic," "Irritant").[4]

  • Disposal Route : Arrange for the disposal of the hazardous waste through an approved and licensed waste disposal contractor.

Workflow Visualization

To provide a clear, at-a-glance overview of the safe handling process, the following workflow diagram has been developed.

cluster_prep Preparation Phase cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment & Disposal cluster_emergency Emergency Procedures prep_start Start: Receive Chemical ppe_check Verify & Don PPE prep_start->ppe_check hood_check Confirm Fume Hood Operation ppe_check->hood_check dispense Dispense & Use in Fume Hood hood_check->dispense experiment Perform Experiment dispense->experiment decontaminate Decontaminate Glassware & Surfaces experiment->decontaminate spill Spill Occurs experiment->spill waste_segregate Segregate Hazardous Waste decontaminate->waste_segregate dispose Store for Approved Disposal waste_segregate->dispose end End dispose->end End of Process spill_response Execute Spill Response Protocol spill->spill_response

Caption: Safe handling workflow for 3-Amino-3-methyl-N-benzylazetidine.

Conclusion: Fostering a Culture of Safety

The responsible use of 3-Amino-3-methyl-N-benzylazetidine in a research setting is contingent upon a steadfast commitment to safety. By understanding the inherent hazards of this compound and diligently adhering to the PPE, handling, and disposal protocols outlined in this guide, researchers can confidently advance their scientific endeavors while prioritizing their personal safety and protecting the environment. A proactive approach to laboratory safety is not merely a matter of compliance; it is a cornerstone of scientific excellence.

References

  • Chemical Label for 3-Amino-3-methyl-n-benzylazetidine. (URL not available)
  • Sigma-Aldrich.
  • Fisher Scientific.
  • National Center for Biotechnology Information. Toxicological Profile for Benzidine. Available at: [Link] (Provides general toxicological principles for aromatic amines).

  • BenchChem. Proper Disposal of 3-Amino-6-methylpyrazine-2-carbonitrile: A Guide for Laboratory Professionals. (URL not available, but content was reviewed and provides general principles for chemical disposal).

Sources

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.